molecular formula C7H5BrFI B1444476 3-Fluoro-4-iodobenzyl bromide CAS No. 1022931-83-4

3-Fluoro-4-iodobenzyl bromide

Cat. No.: B1444476
CAS No.: 1022931-83-4
M. Wt: 314.92 g/mol
InChI Key: VDIYJVYZXAIADJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodobenzyl bromide is a useful research compound. Its molecular formula is C7H5BrFI and its molecular weight is 314.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(bromomethyl)-2-fluoro-1-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIYJVYZXAIADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284819
Record name 4-(Bromomethyl)-2-fluoro-1-iodobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID401284819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022931-83-4
Record name 4-(Bromomethyl)-2-fluoro-1-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022931-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-2-fluoro-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-iodobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodobenzyl bromide is a valuable reagent in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive benzyl bromide for alkylation, a fluorine atom that can modulate electronic properties and metabolic stability, and an iodine atom that serves as a versatile handle for cross-coupling reactions, makes it a highly sought-after building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Strategic Approach to Synthesis

The most direct and widely employed synthetic strategy for this compound involves the benzylic bromination of a suitable precursor, 3-fluoro-4-iodotoluene. This approach is favored for its efficiency and selectivity. The overall synthetic pathway can be broken down into two key transformations:

  • Synthesis of the Precursor: Preparation of 3-fluoro-4-iodotoluene.

  • Benzylic Bromination: Selective bromination of the methyl group of 3-fluoro-4-iodotoluene.

This guide will delve into the mechanistic details and practical considerations for each of these steps.

PART 1: Synthesis of the Precursor: 3-Fluoro-4-iodotoluene

The synthesis of the key intermediate, 3-fluoro-4-iodotoluene, can be approached through several routes. A common and effective method involves a halogen exchange reaction starting from a more readily available substituted toluene. One such documented method begins with 4-bromo-3-fluorotoluene.[1]

Reaction Scheme: Precursor Synthesis

4-Bromo-3-fluorotoluene 4-Bromo-3-fluorotoluene Lithiation Lithiation 4-Bromo-3-fluorotoluene->Lithiation n-BuLi, THF, -72°C Iodination Iodination Lithiation->Iodination I₂, THF, -72°C to RT 3-Fluoro-4-iodotoluene 3-Fluoro-4-iodotoluene Iodination->3-Fluoro-4-iodotoluene Workup & Purification

Caption: Synthesis of 3-fluoro-4-iodotoluene via lithium-halogen exchange followed by iodination.

Mechanistic Insights

The conversion of 4-bromo-3-fluorotoluene to 3-fluoro-4-iodotoluene is a classic example of a lithium-halogen exchange reaction followed by quenching with an electrophile (in this case, iodine).

  • Lithiation: n-Butyllithium (n-BuLi), a strong organolithium base, acts as a source of butyl anion. This anion preferentially abstracts the bromine atom from the aromatic ring over the more electronegative fluorine atom. This selectivity is a hallmark of lithium-halogen exchange. The reaction is conducted at very low temperatures (-72 °C) to prevent side reactions, such as ortho-metalation or decomposition of the organolithium intermediate.

  • Iodination: The resulting aryllithium species is a potent nucleophile. The subsequent addition of a solution of iodine (I₂) in THF introduces the electrophilic iodine. The aryllithium attacks the iodine molecule, displacing an iodide ion and forming the desired C-I bond. The reaction is allowed to slowly warm to room temperature to ensure complete conversion.

Detailed Experimental Protocol: Synthesis of 3-Fluoro-4-iodotoluene[1]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-Bromo-3-fluorotoluene189.0210 g0.0529Starting material
n-Butyllithium (1.6 M in hexanes)64.0635 mL0.056Slight excess
Iodine (I₂)253.8114.8 g0.0583Slight excess
Tetrahydrofuran (THF)72.1180 mL-Anhydrous solvent
Saturated aq. NH₄Cl-As needed-For quenching
10% aq. Na₂SO₃-As needed-For removing excess I₂
Saturated brine-As needed-For washing
Anhydrous Na₂SO₄-As needed-For drying
Hexane-As needed-For extraction & chromatography
Silica gel-As needed-For column chromatography

Procedure:

  • Under a dry nitrogen atmosphere, dissolve 10 g of 4-bromo-3-fluorotoluene in 50 mL of anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -72 °C using a dry ice/acetone bath.

  • Slowly add 35 mL of 1.6 M n-butyllithium in hexanes via the dropping funnel, ensuring the internal temperature does not exceed -65 °C.

  • Stir the reaction mixture at this temperature for 1 hour.

  • In a separate flask, dissolve 14.8 g of iodine in 30 mL of anhydrous THF.

  • Add the iodine solution to the reaction mixture at -72 °C, again ensuring the internal temperature does not rise above -60 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Add hexane and transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 10% aqueous sodium sulfite solution (twice) to remove unreacted iodine, followed by saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using hexane as the eluent to afford 3-fluoro-4-iodotoluene as a yellow liquid.

PART 2: Benzylic Bromination: Synthesis of this compound

The conversion of 3-fluoro-4-iodotoluene to the target compound, this compound, is achieved through a free-radical bromination of the benzylic methyl group.[2] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically in the presence of a radical initiator.[3][4]

Reaction Scheme: Benzylic Bromination

3-Fluoro-4-iodotoluene 3-Fluoro-4-iodotoluene Radical Bromination Radical Bromination 3-Fluoro-4-iodotoluene->Radical Bromination NBS, AIBN, CCl₄, Reflux This compound This compound Radical Bromination->this compound Workup & Purification

Caption: Benzylic bromination of 3-fluoro-4-iodotoluene using NBS and AIBN.

Mechanistic Insights: Free-Radical Halogenation[5][6][7]

The benzylic bromination using NBS proceeds via a free-radical chain mechanism, which can be divided into three stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating (reflux). This generates initial radicals. These radicals can then react with NBS to produce a bromine radical (Br•).[5]

  • Propagation: This is a two-step cycle.

    • A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-fluoro-4-iodotoluene. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.

    • The benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations from the reaction of HBr with NBS, to form the desired this compound and a new bromine radical. This new bromine radical can then continue the chain reaction.[6][7]

  • Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, two benzylic radicals, or a bromine radical and a benzylic radical.[5][8]

Detailed Experimental Protocol: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Moles (Example)Notes
3-Fluoro-4-iodotoluene236.0310 g0.0424Starting material
N-Bromosuccinimide (NBS)177.987.9 g0.0444Slight excess
Azobisisobutyronitrile (AIBN)164.210.35 g0.0021Catalytic amount
Carbon tetrachloride (CCl₄)153.82100 mL-Anhydrous solvent (Caution: Toxic)
Water-As needed-For washing
Saturated brine-As needed-For washing
Anhydrous MgSO₄-As needed-For drying

Procedure:

  • To a solution of 10 g of 3-fluoro-4-iodotoluene in 100 mL of anhydrous carbon tetrachloride in a round-bottom flask, add 7.9 g of N-bromosuccinimide and 0.35 g of AIBN.

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to reflux and maintain reflux for 4-6 hours. The reaction can be monitored by TLC or GC-MS to check for the consumption of the starting material.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with water and then with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Safety Considerations

N-Bromosuccinimide (NBS):

  • Hazards: NBS is a corrosive solid that can cause severe skin burns and eye damage.[9][10] It is also harmful if swallowed.[10] It is an oxidizing agent and may intensify fire.[10]

  • Handling: Always handle NBS in a well-ventilated fume hood.[9][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13] Avoid creating dust.[9]

  • Storage: Store in a cool, dry, well-ventilated place away from combustible materials and reducing agents.[10][13] Keep the container tightly closed.[9]

n-Butyllithium (n-BuLi):

  • Hazards: n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously in air. It is also highly corrosive.

  • Handling: Handle under an inert atmosphere (e.g., nitrogen or argon). Use proper syringe and cannula techniques for transfer. Wear flame-resistant lab coat, safety glasses, and appropriate gloves.

  • Storage: Store under an inert atmosphere in a cool, dry place.

Carbon Tetrachloride (CCl₄):

  • Hazards: CCl₄ is a toxic and carcinogenic solvent. It is also an ozone-depleting substance.

  • Handling: Use only in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Alternatives: Due to its toxicity, consider replacing CCl₄ with less hazardous solvents such as acetonitrile for benzylic brominations.[14]

Characterization of this compound

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule. The benzylic protons (-CH₂Br) should appear as a characteristic singlet in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Conclusion

The synthesis of this compound is a valuable process for medicinal and materials chemists. The two-step sequence involving the preparation of 3-fluoro-4-iodotoluene followed by a selective benzylic bromination with NBS is a reliable and efficient method. A thorough understanding of the reaction mechanisms, careful execution of the experimental procedures, and strict adherence to safety protocols are paramount for the successful and safe synthesis of this important chemical building block.

References

3-Fluoro-4-iodobenzyl bromide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-4-iodobenzyl bromide: Properties, Reactivity, and Applications

Introduction

This compound is a trifunctional aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its structure, featuring a benzyl bromide moiety for alkylation, an iodine atom for cross-coupling reactions, and a fluorine atom for modulating electronic properties, offers chemists a powerful tool for the strategic construction of complex molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

The strategic placement of three distinct reactive sites on a single benzene ring allows for sequential and selective functionalization. The highly reactive bromomethyl group serves as a potent electrophile for introducing the substituted benzyl moiety into various structures. Concurrently, the carbon-iodine bond provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, a common substituent in medicinal chemistry, can enhance metabolic stability, binding affinity, and bioavailability of target molecules. This unique combination of functionalities makes this compound an important intermediate in the synthesis of novel pharmaceutical agents and advanced materials.

Core Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 1022931-83-4[1][2][3]
Molecular Formula C₇H₅BrFI[1][2]
Molecular Weight 314.92 g/mol [2]
IUPAC Name 4-(Bromomethyl)-2-fluoro-1-iodobenzene[1][3]
Synonyms alpha-Bromo-3-fluoro-4-iodotoluene[1]
Appearance Solid (Typical)[4]
Purity Typically ≥95%
Storage Store in a tightly closed container, in a cool, dry, well-ventilated area. Ambient storage is common.[5][6]

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature. While specific spectra should be run for each batch, the expected characteristics are as follows:

  • ¹H NMR: The spectrum would feature a singlet for the benzylic protons (-CH₂Br) around δ 4.5 ppm. The aromatic region would show complex splitting patterns for the three protons on the ring, influenced by both proton-proton and proton-fluorine coupling.

  • ¹³C NMR: The spectrum will display seven distinct signals corresponding to the seven carbon atoms. The chemical shifts will be influenced by the attached halogens, with the carbon attached to iodine appearing at a lower field and the carbon attached to fluorine showing a large one-bond C-F coupling constant.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The monoisotopic mass is 313.86035 Da.[7]

  • Infrared (IR) Spectroscopy: Key absorption bands would include those for aromatic C-H stretching (~3100-3000 cm⁻¹), aliphatic C-H stretching from the CH₂Br group (~2950-2850 cm⁻¹), C-Br stretching (~600-500 cm⁻¹), C-F stretching (~1250-1000 cm⁻¹), and aromatic C=C bending vibrations (~1600-1450 cm⁻¹).

Synthesis and Mechanism

The most common route for the synthesis of this compound is via the radical bromination of its precursor, 3-fluoro-4-iodotoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate.

Experimental Protocol: Radical Bromination of 3-Fluoro-4-iodotoluene
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-iodotoluene (1 equivalent) in a suitable anhydrous solvent such as carbon tetrachloride or acetonitrile.

  • Reagent Addition : Add N-bromosuccinimide (NBS) (1.05-1.1 equivalents) to the solution.

  • Initiation : Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO).

  • Reaction : Heat the mixture to reflux. The reaction is typically initiated by light or heat and monitored by TLC or GC-MS until the starting material is consumed.

  • Workup : Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

A similar protocol is used for the synthesis of related compounds like 3-fluoro-4-bromobenzyl bromide.[8]

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product start_material 3-Fluoro-4-iodotoluene reaction Reflux under light/heat start_material->reaction reagent N-Bromosuccinimide (NBS) reagent->reaction initiator AIBN / BPO (Initiator) initiator->reaction solvent Solvent (e.g., CCl₄) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Cool & Filter purification Column Chromatography workup->purification Dry & Concentrate product This compound purification->product

Caption: Synthesis workflow for this compound.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its three functional groups, allowing for a programmed and selective approach to molecular construction.

Nucleophilic Substitution at the Benzylic Position

The C-Br bond in the bromomethyl group is highly polarized and susceptible to nucleophilic attack, making the compound an excellent alkylating agent in Sₙ2 reactions. This site is typically the most reactive under basic or nucleophilic conditions.

  • Common Nucleophiles : Amines, alcohols, thiols, carboxylates, and carbanions.

  • Application : This reaction is fundamental for attaching the 3-fluoro-4-iodobenzyl scaffold to a wide range of molecular backbones.

Metal-Catalyzed Cross-Coupling at the Aryl-Iodide

The C-I bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) couplings. The C-I bond is significantly more reactive in oxidative addition steps than C-Br or C-Cl bonds, allowing for high selectivity.[9]

  • Selectivity : The higher reactivity of the C-I bond allows for cross-coupling reactions to be performed selectively in the presence of the benzyl bromide, provided that nucleophilic species are absent.[9]

The Role of the Fluorine Atom

The fluorine atom is generally unreactive under standard synthetic conditions. Its primary role is to modulate the electronic properties of the aromatic ring through its strong electron-withdrawing inductive effect.

  • Electronic Effects : The fluorine atom can influence the reactivity of the other positions and is a key feature in drug design for improving pharmacokinetic properties.

  • Nucleophilic Aromatic Substitution (SₙAr) : While possible, displacing the fluorine atom with a nucleophile requires harsh reaction conditions and is not a common transformation for this substrate.

Reactivity cluster_sn2 Benzylic Alkylation (SN2) cluster_coupling Cross-Coupling center This compound nuc Nucleophiles (R-NH₂, R-OH, R-SH) center->nuc suzuki Suzuki-Miyaura (R-B(OH)₂) center->suzuki sonogashira Sonogashira (R-C≡CH) prod_sn2 Alkylated Products nuc->prod_sn2 Reaction at -CH₂Br prod_coupling C-C Bond Formation suzuki->prod_coupling Pd Catalyst sonogashira->prod_coupling Pd/Cu Catalysts

Caption: Key reaction pathways for this compound.

Applications in Research and Development

This trifunctional reagent is primarily employed in medicinal chemistry and drug discovery as a scaffold for creating libraries of compounds for biological screening.[10]

  • Drug Discovery : The incorporation of bromine and other halogens into molecular structures can enhance therapeutic activity and favorably affect a drug's metabolism and duration of action.[11] The ability to selectively functionalize the molecule allows for systematic Structure-Activity Relationship (SAR) studies. By modifying each site independently, researchers can probe the interactions of different parts of the molecule with biological targets like enzymes and receptors.[10]

  • Organic Synthesis : It serves as a versatile intermediate for constructing complex, poly-substituted aromatic systems that would be difficult to access through other synthetic routes.[10]

  • Materials Science : Halogenated aromatic compounds are precursors to organic electronic materials, such as those used in OLEDs and organic solar cells.[8]

Safety and Handling

This compound is a hazardous chemical that requires careful handling to avoid exposure. It is classified as a corrosive substance and a lachrymator (a substance that irritates the eyes and causes tears).[1][12]

Hazard InformationPrecautionary Measures
GHS Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage.[1] H318: Causes serious eye damage.[1] H335: May cause respiratory irritation.[1]
Precautionary Statements P260: Do not breathe dust/mist/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[13] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P310: Immediately call a POISON CENTER or doctor/physician.[12] P405: Store locked up.[5]
Handling and Storage Protocol
  • Engineering Controls : Always handle in a well-ventilated area, preferably inside a certified chemical fume hood.[1][14] Eyewash stations and safety showers must be readily accessible.[6]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[1][14]

  • Storage : Store in a cool, dry place away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[5][6] Keep the container tightly sealed.

  • Disposal : Dispose of waste material in accordance with local, regional, and national regulations. The material should be treated as hazardous chemical waste.[5][6]

Conclusion

This compound is a high-value synthetic intermediate characterized by its three distinct and selectively addressable functional groups. The interplay between the reactive benzyl bromide, the versatile iodo-substituent for cross-coupling, and the modulating fluoro-group provides a sophisticated platform for the synthesis of complex organic molecules. Its primary application lies in the field of medicinal chemistry, where it facilitates the efficient construction of novel compounds for drug discovery programs. Proper understanding of its reactivity, combined with stringent adherence to safety protocols, allows researchers to fully exploit the synthetic potential of this powerful chemical tool.

References

Introduction: A Versatile Building Block in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-4-iodobenzyl bromide

This guide provides a comprehensive technical overview of this compound, a key halogenated intermediate in modern organic synthesis. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into its core properties, synthesis, reactivity, applications, and safety protocols, grounding all claims in verifiable scientific literature.

This compound (CAS Number: 1022931-83-4 ) is a trifunctionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2][3] Its strategic arrangement of three distinct halogen atoms—a reactive benzylic bromide, a versatile iodinated carbon for cross-coupling, and a metabolically robust fluorine atom—makes it a highly valuable scaffold. This unique combination allows for sequential and regioselective functionalization, enabling the construction of complex molecular architectures that are often inaccessible through other means. Its utility is particularly pronounced in the synthesis of novel pharmaceutical agents, where the incorporation of a fluorinated moiety can enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[4][5]

PART 1: Core Physicochemical and Structural Data

A precise understanding of a reagent's fundamental properties is paramount for its effective use in synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1022931-83-4[1][2][6]
Molecular Formula C₇H₅BrFI[1][7]
Molecular Weight 314.92 g/mol [1][8]
IUPAC Name 4-(bromomethyl)-2-fluoro-1-iodobenzene[2][3][7]
Synonyms alpha-Bromo-3-fluoro-4-iodotoluene[2]
InChI Key VDIYJVYZXAIADJ-UHFFFAOYSA-N[7]
Purity (Typical) ≥95%

PART 2: Synthesis and Experimental Protocol

The most established and efficient route to this compound is via the free-radical bromination of its corresponding toluene precursor, 3-fluoro-4-iodotoluene. This method selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate.

Causality of Experimental Choice

The choice of a radical initiator, such as Azobisisobutyronitrile (AIBN), is critical. AIBN decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals. These radicals are not potent enough to react with the aromatic ring but are highly effective at abstracting a hydrogen atom from the benzylic methyl group. This initiates a chain reaction where N-Bromosuccinimide (NBS) serves as the bromine source, allowing for a controlled, selective bromination at the desired position while minimizing side reactions like aromatic bromination.

Workflow for Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Final Product A 3-Fluoro-4-iodotoluene E Heat to Reflux (Initiates Radical Chain Reaction) A->E B N-Bromosuccinimide (NBS) B->E C AIBN (Initiator) C->E D Solvent (e.g., CCl4) D->E F Reaction Monitoring (TLC/GC) E->F G Cool & Filter (Removes Succinimide) F->G H Solvent Evaporation G->H I Purification (Crystallization/Chromatography) H->I J This compound I->J

Caption: General workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-iodotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or cyclohexane.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 eq).

  • Initiation & Reaction: Heat the mixture to reflux (typically 70-80°C) using a heating mantle. The reaction is often initiated with a heat lamp to ensure radical formation.[9]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes) or by column chromatography to yield pure this compound.

PART 3: Chemical Reactivity and Mechanistic Pathways

The synthetic power of this compound stems from the differential reactivity of its three key functional sites. This allows for a programmed, stepwise approach to building molecular complexity.

  • Benzylic Bromide (-CH₂Br): This is the most reactive site. The bromine is an excellent leaving group, and the benzylic position stabilizes carbocation formation, making this site highly susceptible to nucleophilic substitution (Sₙ2) reactions.[9] It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds.[5] This functionality is the primary tool for attaching the 3-fluoro-4-iodobenzyl moiety to a target molecule.

  • Aryl Iodide (-I): The carbon-iodine bond is the preferred site for metal-catalyzed cross-coupling reactions .[10] The C-I bond is weaker and more polarizable than C-Br or C-Cl bonds, making it significantly more reactive in oxidative addition steps of catalytic cycles like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[9][10] This allows for the selective formation of aryl-aryl, aryl-alkyne, or aryl-amine bonds without disturbing the other halogen atoms.

  • Aryl Fluoride (-F): The carbon-fluorine bond is exceptionally strong and generally unreactive under standard cross-coupling or nucleophilic substitution conditions.[10] This stability is a key advantage, as the fluorine atom can be carried through multiple synthetic steps. Its primary role is to modulate the electronic properties of the molecule and enhance the metabolic stability of the final product in a drug discovery context.[4][5]

Diagram of Reactivity Pathways

G cluster_Br Benzylic Bromide Reactivity cluster_I Aryl Iodide Reactivity cluster_F Aryl Fluoride Moiety main 3-Fluoro-4-iodobenzyl bromide sn2 Sₙ2 Nucleophilic Substitution main->sn2 Most Reactive Site coupling Metal-Catalyzed Cross-Coupling main->coupling Highly Versatile Site stable Generally Inert main->stable Most Stable Site alkylation Alkylation of N, O, S Nucleophiles sn2->alkylation suzuki Suzuki (C-C) coupling->suzuki sonogashira Sonogashira (C-C) coupling->sonogashira buchwald Buchwald (C-N) coupling->buchwald modulation Electronic & Metabolic Modulation stable->modulation

Sources

An In-depth Technical Guide to 3-Fluoro-4-iodobenzyl bromide: A Versatile Orthogonal Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3-Fluoro-4-iodobenzyl bromide, a strategically important building block for researchers and professionals in drug development and medicinal chemistry. We will delve into its molecular structure, synthesis, unique reactivity, and its application in the construction of complex molecular architectures, particularly for targeted therapeutics like kinase inhibitors.

Introduction: The Strategic Value of Orthogonal Reactivity

In the intricate process of drug discovery, the efficiency of molecular synthesis is paramount. Chemists seek building blocks that offer predictable and selective reactivity, allowing for the controlled, stepwise construction of complex molecules. This compound (CAS No: 1022931-83-4) is a prime example of such a reagent.[1][2] Its value lies in the presence of three distinct functional handles on a stable benzene core: a reactive benzylic bromide, a versatile aryl iodide, and a metabolically significant fluorine atom.

This trifecta of functionalities provides a platform for orthogonal synthesis. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl iodide is a premier handle for palladium-catalyzed cross-coupling reactions.[3][4] This differential reactivity allows chemists to perform sequential, chemoselective modifications at different sites of the molecule, a crucial advantage in the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Molecular Structure and Physicochemical Properties

The structural arrangement of the substituents on the benzene ring is key to the molecule's utility. The fluorine at position 3 and iodine at position 4 create a unique electronic and steric environment that influences the reactivity of both the aryl ring and the benzylic position.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes key properties of this compound. While comprehensive peer-reviewed spectroscopic data is not widely published, the predicted values are based on standard principles of NMR and mass spectrometry for analogous structures.

PropertyValueSource/Justification
CAS Number 1022931-83-4[1]
Molecular Formula C₇H₅BrFI[5]
Molecular Weight 314.92 g/mol [6]
Synonyms 4-(Bromomethyl)-2-fluoro-1-iodobenzene[5]
Predicted ¹H NMR δ ~4.5 (s, 2H, -CH₂Br), δ 7.0-7.8 (m, 3H, Ar-H)Based on similar benzyl bromide structures.[7]
Predicted ¹³C NMR δ ~30 (-CH₂Br), δ ~90 (C-I), δ ~160 (d, J≈250 Hz, C-F)Based on halogen substituent effects.[7]
Predicted Mass Spec [M+H]⁺: 314.8676Predicted m/z for the protonated molecule.[5]

Synthesis and Characterization: A Practical Approach

The most direct and reliable method for synthesizing this compound is through the radical bromination of the corresponding toluene precursor, 3-fluoro-4-iodotoluene. This reaction is a standard transformation in organic chemistry.

Synthetic Workflow Diagram

G start 3-Fluoro-4-iodotoluene (Precursor) reagents N-Bromosuccinimide (NBS) AIBN (Initiator) CCl₄ (Solvent) start->reagents Add reaction Radical Bromination (Reflux, Light) reagents->reaction Initiate product This compound (Crude Product) reaction->product purification Purification (Recrystallization or Chromatography) product->purification final Pure Product purification->final

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Benzylic Bromination

This protocol is based on well-established procedures for the bromination of substituted toluenes.[3]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-iodotoluene (1.0 eq).

  • Reagent Addition: Add carbon tetrachloride (CCl₄) as the solvent, followed by N-bromosuccinimide (NBS, 1.05 eq).

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C) and irradiate with a light source (e.g., a 100W lamp) to facilitate the initiation of the radical reaction. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The core utility of this reagent stems from its two distinct reactive sites, which can be addressed sequentially. This orthogonality is a direct consequence of the different reaction mechanisms each site favors.

Reactivity Sites Diagram

Caption: The two primary, orthogonally reactive sites on the molecule.

  • Site A (Benzylic Bromide): Nucleophilic Substitution: The bromomethyl group is an excellent electrophile. The bromine atom is a good leaving group, and the benzylic position can stabilize the transition state of an Sₙ2 reaction. This site readily reacts with a wide range of nucleophiles, such as amines, thiols, alcohols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. This is often the first step in a synthetic sequence.[3]

  • Site B (Aryl Iodide): Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is the most reactive of the aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[8] The reactivity order is C-I > C-Br > C-Cl.[4] This allows for the selective formation of C-C (Suzuki, Heck, Sonogashira), C-N (Buchwald-Hartwig), and C-O bonds under conditions that leave the C-F bond and the newly formed bond at Site A intact.[9][10]

The presence of the fluorine atom is also strategic. Fluorine is often incorporated into drug candidates to enhance metabolic stability (by blocking sites of oxidative metabolism) and to improve binding affinity through favorable electrostatic interactions with protein targets.[11]

Applications in Drug Discovery: Targeting Kinase Pathways

A primary application for building blocks like this compound is in the synthesis of small molecule kinase inhibitors.[12][13] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[14]

The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that controls cell proliferation and survival.[10] Many approved cancer drugs target kinases within this pathway. The structure of this compound is ideally suited for building the complex scaffolds of these inhibitors.

Conceptual Synthetic Application Workflow

The following workflow illustrates how this compound could be used to generate a library of potential kinase inhibitors.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Cross-Coupling start This compound reagent1 Nucleophile (R¹-NH₂) start->reagent1 SN2 Reaction intermediate Intermediate A (Amine Adduct) reagent1->intermediate reagent2 Boronic Acid (R²-B(OH)₂) intermediate->reagent2 Suzuki Coupling (Pd Catalyst) final_product Diverse Kinase Inhibitor Scaffold reagent2->final_product

Caption: Diversification strategy using sequential, orthogonal reactions.

In this hypothetical sequence:

  • Step 1: The benzylic bromide is first reacted with a primary or secondary amine (a common feature in kinase inhibitors for hydrogen bonding) in an Sₙ2 reaction.

  • Step 2: The resulting intermediate, which now contains a new side chain (R¹), is then subjected to a Suzuki-Miyaura cross-coupling reaction. The aryl iodide is selectively coupled with a variety of aryl or heteroaryl boronic acids (R²), introducing a second point of diversity.

This two-step, one-pot-or-sequential approach allows for the rapid and efficient generation of a large library of compounds by simply varying the nucleophile (R¹) and the boronic acid (R²). These libraries are essential for exploring the SAR of a new inhibitor series and optimizing for potency and selectivity against a specific kinase target.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.

  • Hazards: It is classified as causing severe skin burns and eye damage. It may also cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Handling: Avoid breathing dust, mist, or spray. Wash skin thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

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  • Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
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  • PubMed. (n.d.). Synthesis of novel tricyclic pyrimido[4,5-b][9][15]benzothiazepines via Bischler-Napieralski-type reactions. Retrieved from pubmed.ncbi.nlm.nih.gov.

  • ResearchGate. (2025, August 9). Improved synthesis of pure [F-18]fluoro-compounds for PET studies from bromo-compounds. Retrieved from .

  • National Center for Biotechnology Information. (2024, October 30). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from .

  • BLDpharm. (n.d.). 105931-73-5|4-Bromo-2-fluoro-1-iodobenzene. Retrieved from .

  • National Center for Biotechnology Information. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from .

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A Technical Guide to 1-(Bromomethyl)-3-fluoro-4-iodobenzene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 1-(bromomethyl)-3-fluoro-4-iodobenzene, a key intermediate in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, reactivity, and safe handling, offering field-proven insights for its effective application in research and development.

Chemical Identity and Nomenclature

The compound, commonly referred to as 3-Fluoro-4-iodobenzyl bromide, is systematically named under IUPAC nomenclature as 1-(bromomethyl)-3-fluoro-4-iodobenzene . This name is derived by identifying the benzene ring as the parent structure, with the bromomethyl group assigned to the first position. The substituents are then numbered to provide the lowest possible locants, and listed alphabetically.

Synonyms: 4-(Bromomethyl)-2-fluoro-1-iodobenzene[1] CAS Number: 1022931-83-4[2][3] Molecular Formula: C₇H₅BrFI[2]

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 1-(Bromomethyl)-3-fluoro-4-iodobenzeneIUPAC Nomenclature
CAS Number 1022931-83-4[2][3]
Molecular Formula C₇H₅BrFI[2]
Molecular Weight 314.92 g/mol [2]
InChI Key VDIYJVYZXAIADJ-UHFFFAOYSA-N

Physicochemical and Safety Data

While comprehensive experimental data for 1-(bromomethyl)-3-fluoro-4-iodobenzene is not extensively published, its properties can be inferred from its structure and data from chemical suppliers. It is a solid at room temperature and, like other benzyl bromides, is a lachrymator and should be handled with care in a well-ventilated fume hood.

Table 2: Physicochemical and Safety Properties

PropertyValueSource(s)
Appearance SolidInferred
Purity Typically ≥95%
Storage Temperature Ambient
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P260, P271, P280, P301+P310, P304+P340, P305+P351+P338, P405

For comprehensive safety information, it is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[3][4][5]

Synthesis and Mechanism

1-(Bromomethyl)-3-fluoro-4-iodobenzene is synthesized via a free-radical bromination of the corresponding toluene derivative, 3-fluoro-4-iodotoluene. This reaction, known as the Wohl-Ziegler reaction, selectively brominates the benzylic position due to the resonance stabilization of the resulting benzylic radical.

The key reagents for this transformation are N-Bromosuccinimide (NBS), which serves as a source of bromine radicals at a controlled concentration, and a radical initiator, typically azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is generally performed in a non-polar solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, under reflux conditions with initiation by heat or light.

Synthesis_Workflow SM 3-Fluoro-4-iodotoluene Reaction Benzylic Bromination (Wohl-Ziegler Reaction) SM->Reaction Reagents NBS, AIBN (Radical Initiator) Reagents->Reaction Solvent Solvent (e.g., CCl₄) Reflux Solvent->Reaction Workup Filtration & Purification Reaction->Workup Product 1-(Bromomethyl)-3-fluoro- 4-iodobenzene Workup->Product

Caption: Synthesis workflow for 1-(bromomethyl)-3-fluoro-4-iodobenzene.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of 1-(bromomethyl)-3-fluoro-4-iodobenzene, adapted from standard procedures for benzylic bromination.

  • Setup: A dry, round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The entire apparatus is flushed with an inert gas, such as nitrogen or argon.

  • Charging the Flask: The flask is charged with 3-fluoro-4-iodotoluene (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and azobisisobutyronitrile (AIBN, 0.05 eq.). Anhydrous carbon tetrachloride is added as the solvent.

  • Reaction: The mixture is heated to reflux (approximately 77°C for CCl₄) and stirred vigorously. The reaction is monitored by TLC or GC-MS for the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in CCl₄, is removed by filtration.

  • Purification: The filtrate is washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • NBS: Used as the brominating agent to maintain a low concentration of Br₂ and HBr, which minimizes side reactions on the aromatic ring.

  • AIBN: A thermal radical initiator that decomposes at a suitable rate at the reflux temperature of CCl₄ to initiate the radical chain reaction.

  • Anhydrous Conditions: Essential to prevent the hydrolysis of NBS and the product, which would lead to the formation of the corresponding benzyl alcohol and reduce the yield.

Applications in Drug Discovery and Organic Synthesis

1-(Bromomethyl)-3-fluoro-4-iodobenzene is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of three distinct reactive sites—the benzyl bromide, the iodo group, and the fluoro group—allows for sequential and regioselective functionalization.

  • Benzyl Bromide: This is a potent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity is fundamental for introducing the substituted benzyl moiety into a target molecule.

  • Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides towards transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the formation of carbon-carbon or carbon-heteroatom bonds at this position.

  • Aryl Fluoride: The fluorine atom can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability. While generally less reactive in cross-coupling reactions, it can participate in nucleophilic aromatic substitution under certain conditions.

Applications cluster_reactions Key Reactions cluster_products Target Molecules BuildingBlock 1-(Bromomethyl)-3-fluoro-4-iodobenzene SN2 Nucleophilic Substitution (at CH₂Br) BuildingBlock->SN2 Suzuki Suzuki Coupling (at C-I) BuildingBlock->Suzuki Sonogashira Sonogashira Coupling (at C-I) BuildingBlock->Sonogashira APIs Active Pharmaceutical Ingredients (APIs) SN2->APIs Suzuki->APIs Agrochemicals Agrochemicals Suzuki->Agrochemicals Materials Advanced Materials Sonogashira->Materials

Caption: Role as a versatile building block in synthesis.

While specific drug candidates synthesized from this exact starting material are proprietary, its structural motifs are present in various developmental compounds. For example, related fluorinated benzyl halides are used in the synthesis of selective inhibitors of enzymes and modulators of receptors. A patent for the preparation of 3-bromo-4-fluorotoluene, a precursor, highlights its importance in the synthesis of intermediates for pesticides.[6]

Characterization

The identity and purity of 1-(bromomethyl)-3-fluoro-4-iodobenzene are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the benzylic protons (-CH₂Br) around 4.5 ppm and complex multiplets in the aromatic region (7-8 ppm) showing characteristic coupling to the fluorine atom.

    • ¹³C NMR: The spectrum would show a signal for the benzylic carbon around 30-35 ppm and distinct signals for the aromatic carbons, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.

    • ¹⁹F NMR: A singlet or multiplet is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching of the aromatic ring and the CH₂ group, as well as C-Br and C-F stretching vibrations.

Conclusion

1-(Bromomethyl)-3-fluoro-4-iodobenzene is a highly functionalized and versatile building block for organic synthesis. Its distinct reactive sites allow for a range of selective transformations, making it a valuable tool for medicinal chemists and material scientists in the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its successful application in innovative research and development projects.

References

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An In-depth Technical Guide to 3-Fluoro-4-iodobenzyl bromide: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Fluoro-4-iodobenzyl bromide (CAS No. 1022931-83-4), a versatile and highly reactive halogenated aromatic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind its synthesis, its unique reactivity profile, and its strategic application in the synthesis of complex molecular architectures.

Core Molecular Profile and Physicochemical Properties

This compound is a trifunctionalized benzene derivative, presenting three distinct reactive sites. This unique arrangement—a labile benzylic bromide for alkylation, an iodine atom for metal-catalyzed cross-coupling, and a fluorine atom for modulating electronic properties—makes it a valuable building block in synthetic and medicinal chemistry.[1][2]

While specific experimental data for the melting point and boiling point of this exact isomer are not prominently reported in the literature, we can infer its physical state and thermal properties by examining closely related analogs. For instance, 4-iodobenzyl bromide is a solid with a melting point of 78-82 °C[3][4], whereas the less substituted 3-fluorobenzyl bromide is a liquid with a boiling point of 88 °C at 20 mmHg.[5] Given the increased molecular weight from the iodine substitution, this compound is expected to be a solid at room temperature.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
IUPAC Name 4-(Bromomethyl)-2-fluoro-1-iodobenzene[6]
CAS Number 1022931-83-4[6][7]
Molecular Formula C₇H₅BrFI[6][7]
Molecular Weight 314.92 g/mol [6][8]
Purity (Typical) ≥95%[6]
Storage Temperature Ambient Temperature[6]
InChI Key VDIYJVYZXAIADJ-UHFFFAOYSA-N[6]

Synthesis Pathway: Benzylic Radical Bromination

The most direct and industrially scalable synthesis of this compound involves the selective free-radical bromination of the benzylic methyl group of its precursor, 3-fluoro-4-iodotoluene. This method is highly effective for benzylic positions due to the resonance stabilization of the resulting benzyl radical intermediate.

The causality for selecting specific reagents is critical. N-Bromosuccinimide (NBS) is chosen over elemental bromine (Br₂) as the brominating agent to maintain a low, controlled concentration of bromine in the reaction mixture, which is crucial for minimizing side reactions such as aromatic bromination. A radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO), is required to initiate the reaction by generating the initial bromine radical.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a validated procedure for the synthesis of the analogous compound, 3-fluoro-4-bromobenzyl bromide, and is based on well-established principles of benzylic bromination.[9]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluoro-4-iodotoluene (1.0 eq) and a suitable solvent such as acetonitrile or carbon tetrachloride.[9]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 - 1.1 eq) to the mixture.[9]

  • Initiation: Add a catalytic amount of a radical initiator, such as dibenzoyl peroxide (0.02 - 0.04 eq).[9]

  • Reaction Execution: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material. The reaction is typically complete within 3-5 hours.[9]

  • Work-up:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with water to remove any remaining polar impurities.

    • The organic phase is then washed with a saturated brine solution and dried over anhydrous sodium sulfate or magnesium sulfate.[9]

  • Purification: After drying, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation or recrystallization to afford the target this compound.[9]

Chemical Reactivity and Strategic Applications

The utility of this compound stems from the differential reactivity of its halogen substituents, allowing for sequential and site-selective modifications.

Nucleophilic Substitution at the Benzylic Position

The bromomethyl group (-CH₂Br) is a potent electrophile and a superb leaving group, making it highly susceptible to Sₙ2 reactions. This allows for the facile introduction of the 3-fluoro-4-iodobenzyl moiety onto a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reaction is fundamental to building molecular complexity.[10]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This reactivity difference is the cornerstone of its use as a versatile building block. One can first perform a cross-coupling reaction at the iodine position and then utilize the benzylic bromide for subsequent transformations, or vice versa.

The fluorine atom, being strongly electron-withdrawing, influences the reactivity of the aromatic ring and often enhances the metabolic stability and binding affinity of the final drug molecule, a highly desirable feature in pharmaceutical development.[10][11]

Workflow Diagram: Orthogonal Reactivity

The following diagram illustrates the strategic, sequential functionalization possible with this compound.

G cluster_0 Pathway 1: Alkylation First cluster_1 Pathway 2: Coupling First A This compound B Nucleophilic Substitution (e.g., R-NH₂) A->B F Suzuki Coupling (e.g., Ar-B(OH)₂ / Pd catalyst) A->F C Alkylated Intermediate B->C D Suzuki Coupling (e.g., Ar-B(OH)₂ / Pd catalyst) C->D E Final Product 1 D->E G Coupled Intermediate F->G H Nucleophilic Substitution (e.g., R-NH₂) G->H I Final Product 2 H->I

Caption: Orthogonal synthetic pathways using this compound.

Application in Drug Discovery: A Case Study

The strategic value of this compound is exemplified by its use in the synthesis of novel bicyclic carboxamides investigated as potential therapeutics for cancer, arthritis, and neurodegenerative diseases.[2] In a patent by Principia Biopharma, this reagent is explicitly used to introduce the 3-fluoro-4-iodobenzyl group onto an indazole core.[2]

While the full experimental details are proprietary, the patent discloses that the synthesis was analogous to a procedure using 4-iodobenzyl bromide.[2] This implies a standard N-alkylation reaction, as detailed below.

Representative Protocol: N-Alkylation of an Indazole Core
  • Deprotonation: The indazole starting material (1.0 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the indazole nitrogen, forming a nucleophilic anion.

  • Alkylation: this compound (1.0 - 1.2 eq), dissolved in a minimal amount of DMF, is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is stirred for several hours and monitored by LC-MS until the starting material is consumed.

  • Quenching and Extraction: The reaction is carefully quenched with water. The aqueous layer is then extracted multiple times with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified using flash column chromatography on silica gel to yield the desired N-benzylated indazole. This intermediate can then be taken forward for further synthetic modifications, such as a Suzuki coupling at the iodine position.

Predicted Spectral Analysis

While experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectral features, which are essential for its identification and quality control.

  • ¹H NMR: The proton spectrum is expected to show a characteristic singlet for the benzylic methylene protons (-CH₂Br) around δ 4.5-4.7 ppm. The aromatic region (δ 7.0-8.0 ppm) will display a complex multiplet pattern due to the fluorine coupling.

  • ¹³C NMR: The spectrum should show a signal for the benzylic carbon at approximately δ 30-35 ppm. The aromatic carbons will appear between δ 110-165 ppm, with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant.

  • Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 314 (and 316 due to bromine isotopes). A prominent fragment would be the loss of Br (M-79/81), resulting in the stable 3-fluoro-4-iodobenzyl cation at m/z 235.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.

  • Hazard Classification: It is classified as causing severe skin burns and eye damage (H314) and may cause respiratory irritation (H335).[6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection.[12]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

  • SynQuest Laboratories, Inc. (n.d.). This compound Safety Data Sheet.
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  • ChemicalBook (n.d.). 3-Bromobenzyl bromide (823-78-9) 1H NMR spectrum.
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An In-Depth Technical Guide to 3-Fluoro-4-iodobenzyl bromide: Stability, Reactivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-4-iodobenzyl bromide is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of a reactive benzylic bromide, a versatile aryl iodide, and an electronically influential fluorine atom provides a powerful platform for the strategic construction of complex molecular architectures. The benzylic bromide serves as a potent electrophile for nucleophilic substitution, enabling the introduction of a wide array of functional groups. Concurrently, the carbon-iodine bond is an ideal handle for modern cross-coupling methodologies, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, a common bioisostere in drug design, can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making this reagent particularly valuable in drug discovery programs.[1] This guide provides a comprehensive overview of the stability, reactivity, and practical applications of this compound, supported by field-proven protocols and mechanistic insights.

Physicochemical Properties and Stability

A clear understanding of the physical properties and stability of this compound is critical for its safe handling, storage, and effective use in synthesis.

PropertyValueSource(s)
IUPAC Name 4-(bromomethyl)-2-fluoro-1-iodobenzene[2]
CAS Number 1022931-83-4[3][4]
Molecular Formula C₇H₅BrFI[2][3]
Molecular Weight 314.92 g/mol [3][5]
Appearance Typically a solid or oilInferred
Solubility Soluble in common organic solvents (e.g., THF, DCM, Dioxane)Inferred

Stability and Storage:

Like most benzyl bromides, this compound is a lachrymator and is sensitive to moisture, light, and heat.[6]

  • Moisture Sensitivity: Exposure to water can lead to hydrolysis, forming the corresponding benzyl alcohol and hydrobromic acid. This decomposition is often autocatalytic due to the acid produced.

  • Light Sensitivity: Photochemical decomposition can occur, leading to the formation of radical species and subsequent side products.

  • Thermal Stability: While stable at ambient temperatures for short periods, prolonged exposure to heat can cause decomposition and potential polymerization.

Recommended Storage: For long-term stability, the compound should be stored in a tightly sealed, amber glass container under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C).[7][8][9] It should be kept in a dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and metals.[10]

Core Reactivity Profile

The synthetic utility of this compound stems from its two distinct and orthogonally reactive sites: the benzylic C-Br bond and the aromatic C-I bond.

Nucleophilic Substitution at the Benzylic Position

The benzylic bromide is highly activated towards nucleophilic substitution. The adjacent aromatic ring stabilizes the transition state of both Sₙ1 and Sₙ2 pathways. Loss of the bromide ion generates a resonance-stabilized benzylic carbocation, making the Sₙ1 pathway highly favorable, especially with weaker nucleophiles in polar protic solvents.[11][12][13] For strong, anionic nucleophiles, a direct Sₙ2 displacement is also efficient.[6]

Causality of Reactivity: The stability of the benzylic carbocation intermediate is the primary driver for the high reactivity of the C-Br bond. The positive charge is delocalized across the benzene ring, lowering the activation energy for bromide departure.[12] This makes benzyl bromides significantly more reactive than typical primary alkyl halides.

Experimental Protocol: Sₙ2 Amination

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Methodology:

  • To a solution of the amine (1.1 equivalents) in a suitable solvent such as acetonitrile or THF (0.2 M), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Stir the suspension at room temperature for 10 minutes.

  • Add a solution of this compound (1.0 equivalent) in the same solvent dropwise over 15 minutes.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The primary challenge in amine alkylation is over-alkylation.[10][14] Using a slight excess of the amine and a solid base (K₂CO₃) helps to neutralize the HBr byproduct without consuming the nucleophile, minimizing the formation of tertiary and quaternary ammonium salts.

Diagram: General Workflow for Nucleophilic Substitution

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Amine (1.1 eq) & K2CO3 (2.0 eq) in THF add_bromide Add 3-Fluoro-4-iodobenzyl bromide (1.0 eq) dropwise reagents->add_bromide 10 min stir stir Stir at Room Temp (4-12h) add_bromide->stir Initiate monitor Monitor by TLC/LC-MS stir->monitor filter Filter salts & concentrate monitor->filter Reaction Complete extract Aqueous Workup (EtOAc/Water) filter->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: Workflow for the amination of this compound.

Palladium-Catalyzed Cross-Coupling at the Aryl Position

The aryl iodide is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than a C-Br or C-Cl bond, allowing for selective transformations while leaving other halides untouched.[15][16]

Causality of Reactivity: The Suzuki-Miyaura coupling relies on a catalytic cycle involving a palladium complex. The first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The C-I bond is weaker and more polarizable than C-Br and C-Cl bonds, facilitating this insertion and allowing the reaction to proceed under milder conditions.[16][17]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for coupling this compound with an arylboronic acid.

Methodology:

  • To an oven-dried reaction vessel, add the arylboronic acid (1.2 equivalents), this compound (1.0 equivalent), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equivalents).

  • Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the mixture to 80-90°C and stir vigorously for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Self-Validation: The choice of catalyst, ligand, base, and solvent is crucial and interdependent.[18] A phosphine-ligated palladium catalyst like Pd(dppf)Cl₂ is robust and effective for many aryl iodide couplings. The base (Cs₂CO₃) is essential for activating the boronic acid in the transmetalation step.[17] Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)L₂(I) pd0->pd_intermediate oxidative_add Oxidative Addition pd_r_intermediate Ar-Pd(II)L₂(R') pd_intermediate->pd_r_intermediate boronic_acid R'-B(OH)₂ + Base pd_intermediate->boronic_acid transmetalation Transmetalation pd_r_intermediate->pd0 product Ar-R' (Coupled Product) pd_r_intermediate->product reductive_elim Reductive Elimination aryl_iodide Ar-I (this compound) aryl_iodide->pd0 label_oa Oxidative Addition label_tm Transmetalation label_re Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

Halogenated building blocks are indispensable in modern drug discovery. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity.[1] The ability to perform selective cross-coupling reactions on molecules like this compound allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR). For example, similar multi-halogenated scaffolds are used in the synthesis of potent and selective kinase inhibitors, which are a major class of cancer therapeutics. The dual reactivity allows for attachment to a core scaffold via nucleophilic substitution, followed by diversification through Suzuki coupling to probe different pockets of a target protein.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: The compound is a potent lachrymator (causes tearing) and is corrosive, capable of causing severe skin burns and eye damage.[9] It is harmful if inhaled or swallowed.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[10]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.[6] Dispose of all waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly versatile and reactive building block for advanced organic synthesis. Its dual functionality allows for sequential and selective reactions, providing a streamlined pathway to complex molecules. A thorough understanding of its stability and reactivity, combined with careful handling and adherence to established protocols, enables researchers to fully exploit its synthetic potential in the development of novel pharmaceuticals and advanced materials.

References

  • Allfluoro Pharmaceutical Co., Ltd. (n.d.). this compound. Retrieved from [Link]

  • Pearson (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Retrieved from [Link]

  • PubChem (n.d.). 3-Fluoro-2-iodobenzyl bromide. Retrieved from [Link]

  • PubChemLite (n.d.). this compound. Retrieved from [Link]

  • Quora (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link]

  • Khan Academy (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • Mullard, A. (2019). Fluorine in drug discovery: Role, design and case studies.
  • Organic Chemistry Portal (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic letters, 14(3), 894–897. Retrieved from [Link]

  • Chemistry LibreTexts (2022). Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]

  • NJ.gov (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]

  • Kim, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine. Retrieved from [Link]

  • Brandeis University (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]

  • Chem Help ASAP (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • ResearchGate (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids. Retrieved from [Link]

  • Pearson (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Retrieved from [Link]

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A Senior Application Scientist's Guide to 3-Fluoro-4-iodobenzyl bromide: Commercial Availability, Synthesis, and Strategic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of 3-Fluoro-4-iodobenzyl bromide (CAS No. 1022931-83-4), a strategically important building block in medicinal chemistry and materials science. The document details its commercial availability from key global suppliers, outlines a standard laboratory-scale synthesis protocol, and explores its applications, focusing on how its unique trifunctional nature (benzylic bromide, aryl iodide, and fluoro group) can be leveraged in complex molecular design. Safety protocols, physicochemical properties, and a comparative analysis with related reagents are also provided to offer a comprehensive resource for researchers.

Introduction: The Strategic Value of a Trifunctional Reagent

In the landscape of modern synthetic chemistry, the efficiency of a research program is often dictated by the strategic choice of its starting materials. This compound is a prime example of a highly versatile, trifunctional building block. Its structure is deceptively simple, yet it offers three distinct points of reactivity that can be addressed with high selectivity:

  • The Benzylic Bromide (-CH₂Br): An excellent electrophilic site, highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide array of functional groups, including amines, ethers, thioethers, and carbon-carbon bonds via alkylation.

  • The Aryl Iodide (-I): A premier functional group for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than its bromine or chlorine counterparts in reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, enabling the formation of complex biaryl structures or the introduction of alkynes and other moieties.

  • The Fluoro Group (-F): The introduction of fluorine into a molecule is a cornerstone of modern drug design.[1][2] It can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity without significantly altering its size. The fluorine atom in this reagent serves as a permanent, strategic modification.

This guide serves as a practical resource for scientists looking to procure, synthesize, or strategically implement this compound in their research endeavors.

Physicochemical Properties

A clear understanding of a reagent's fundamental properties is paramount for its effective use and safe handling.

PropertyValueSource(s)
CAS Number 1022931-83-4[3][4]
IUPAC Name 4-(bromomethyl)-2-fluoro-1-iodobenzene[4][5]
Molecular Formula C₇H₅BrFI[4][6]
Molecular Weight 314.92 g/mol [7]
Synonyms alpha-Bromo-3-fluoro-4-iodotoluene[5]
InChI Key VDIYJVYZXAIADJ-UHFFFAOYSA-N[4]
Typical Purity ≥95%[4]

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers, catering to research and development quantities. Procurement decisions should be based on a combination of purity, availability, lead time, and cost. Below is a summary of prominent vendors.

SupplierCAS NumberPurityNotes
Sigma-Aldrich 1022931-83-495%Listed as a product available through their marketplace, often from partners like Fluorochem.[4]
Allfluoro Pharmaceutical 1022931-83-4N/ALists the product in their catalog.[3]
Aaronchem 1022931-83-4N/AProvides the product with catalog number AR009MIQ.[6]
SynQuest Laboratories 1022931-83-4N/ALists the product for laboratory chemical use and scientific research.[5]

Note: Availability and stock levels can vary. It is recommended to contact suppliers directly for current information.

Synthesis and Manufacturing

While commercially available, an in-house synthesis may be desirable for specific applications or cost management on a larger scale. The most common and direct method for preparing this compound is through the radical bromination of the corresponding toluene precursor.

Causality of Experimental Choices: The choice of N-Bromosuccinimide (NBS) over liquid bromine provides a safer and more controlled source of bromine radicals, minimizing the risk of aromatic ring bromination. A radical initiator like Azobisisobutyronitrile (AIBN) is essential to kickstart the reaction at a moderate temperature, as the mechanism relies on a free-radical chain reaction at the benzylic position, which is inherently more reactive due to resonance stabilization of the resulting radical intermediate. An inert solvent like carbon tetrachloride or acetonitrile is used to dissolve the reactants without participating in the reaction.

Diagram: Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product SM 3-Fluoro-4-iodotoluene Reaction Radical Bromination SM->Reaction Combine in Solvent NBS N-Bromosuccinimide (NBS) NBS->Reaction Combine in Solvent AIBN AIBN (Initiator) AIBN->Reaction Combine in Solvent Solvent CCl4 or Acetonitrile Solvent->Reaction Heat Reflux (~80°C) Heat->Reaction Product This compound Reaction->Product Yields

Caption: Workflow for the synthesis of this compound.

Detailed Laboratory Protocol
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Fluoro-4-iodotoluene (1.0 eq) in carbon tetrachloride (or a suitable alternative like acetonitrile).

  • Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain it for several hours. The reaction progress can be monitored by TLC or GC-MS to observe the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Applications in Research and Development

The true value of this compound lies in its ability to participate in sequential, selective reactions. A researcher can first utilize the benzylic bromide for nucleophilic substitution and then use the aryl iodide for a cross-coupling reaction, or vice versa.

Common Applications:

  • Pharmaceutical Intermediates: Used as a key building block for synthesizing complex APIs, particularly where a fluorinated aromatic core is desired for metabolic stability.[1] The iodide and bromide handles allow for the construction of novel scaffolds for potential treatments in oncology, virology, and metabolic diseases.[1]

  • Selective Factor Xa Inhibitors: The related compound 4-bromo-3-fluoroiodobenzene has been used to synthesize potent and selective factor Xa inhibitors, demonstrating the utility of this substitution pattern in drug discovery.[8]

  • Materials Science: The rigid, functionalized aromatic ring makes it a candidate for incorporation into organic electronics, liquid crystals, and specialized polymers.

Diagram: Orthogonal Reactivity

G cluster_path1 Path 1: Nucleophilic Substitution First cluster_path2 Path 2: Cross-Coupling First Start 3-Fluoro-4-iodobenzyl bromide P1_Step1 Reaction with Nucleophile (e.g., R-NH₂) Start->P1_Step1 Sₙ2 Reaction @ -CH₂Br P2_Step1 Suzuki Coupling with Ar-B(OH)₂ Start->P2_Step1 Suzuki Coupling @ -I P1_Intermediate Intermediate A P1_Step1->P1_Intermediate Final_Product Complex Target Molecule P1_Intermediate->Final_Product Suzuki Coupling @ -I P2_Intermediate Intermediate B P2_Step1->P2_Intermediate P2_Intermediate->Final_Product Sₙ2 Reaction @ -CH₂Br

Caption: Demonstrating two distinct synthetic routes from one starting material.

Safety, Handling, and Storage

This compound is a corrosive and lachrymatory compound that requires careful handling. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.[5][9]

GHS Hazard Information
CategoryInformation
Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)[4][5]
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage.[5] H335: May cause respiratory irritation.[5]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5][10] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][10] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[10] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] P405: Store locked up.[10]

Handling:

  • Always handle this chemical within a certified chemical fume hood.[9]

  • Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

  • Avoid inhalation of dust or vapors.[9]

  • Ensure an eyewash station and safety shower are readily accessible.[11]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, alcohols, and amines.[11]

  • Keep the container tightly closed.[9]

  • Store in a corrosives-designated area.[11]

Comparative Analysis

To fully appreciate the utility of this compound, it is useful to compare it with structurally similar, commercially available reagents.

CompoundKey Features & DifferencesPrimary Utility
3-Fluorobenzyl bromide Lacks the iodine atom. Less reactive in cross-coupling reactions. Lower molecular weight.[1][12]Used for introducing a 3-fluorobenzyl group via nucleophilic substitution where subsequent cross-coupling is not required.[1][13]
4-Iodobenzyl bromide Lacks the fluorine atom. Does not confer the physicochemical benefits of fluorination.A bifunctional reagent for nucleophilic substitution and cross-coupling, but without the strategic fluorine modification.
3-Fluoro-4-bromobenzyl bromide Features a bromine instead of iodine at the 4-position. The C-Br bond is less reactive than the C-I bond in many cross-coupling reactions, allowing for potential selectivity.[10][14]Useful when a less reactive aryl halide is needed for sequential cross-coupling strategies.
This compound Trifunctional. Combines the highly reactive benzylic bromide for Sₙ2, the highly reactive aryl iodide for cross-coupling, and the strategic fluorine atom for property modulation.Offers the highest degree of synthetic versatility for constructing complex, fluorinated molecules.

Conclusion

This compound is a high-value, commercially available reagent that provides chemists with a powerful tool for advanced molecular construction. Its trifunctional nature allows for orthogonal chemical strategies, making it an efficient starting point for synthesizing complex target molecules in drug discovery and materials science. While its handling requires strict adherence to safety protocols due to its corrosive nature, its synthetic utility justifies its place in the modern chemist's toolbox.

References

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The Synthetic Versatility of 3-Fluoro-4-iodobenzyl Bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine and iodine into molecular scaffolds has become a cornerstone of rational drug design. 3-Fluoro-4-iodobenzyl bromide, a trifunctional arene, has emerged as a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the pursuit of novel therapeutic agents. Its unique electronic and steric properties, arising from the distinct halogen substituents, offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

The presence of three distinct reactive sites on the benzene ring—a benzylic bromide, a fluorine atom, and an iodine atom—endows this molecule with a remarkable degree of synthetic flexibility. The benzylic bromide serves as a potent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The iodine atom, being an excellent leaving group in transition metal-catalyzed cross-coupling reactions, provides a handle for the facile formation of carbon-carbon and carbon-heteroatom bonds. Finally, the fluorine atom, a bioisostere of hydrogen with unique electronic properties, can enhance metabolic stability, binding affinity, and membrane permeability of the final drug molecule. This guide will delve into the practical aspects of harnessing this trifecta of reactivity for the efficient construction of novel molecular architectures with therapeutic potential.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in the laboratory.

PropertyValueReference
CAS Number 1022931-83-4[1][2]
Molecular Formula C₇H₅BrFI[2]
Molecular Weight 314.92 g/mol [3][4]
Appearance Not explicitly stated, likely a solid or oil
Purity Typically >95%[1]
Storage Ambient temperature, under inert atmosphere[1][3]

Safety Profile:

This compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the radical bromination of the corresponding toluene precursor, 3-fluoro-4-iodotoluene. This reaction, often referred to as a Wohl-Ziegler bromination, selectively introduces a bromine atom at the benzylic position.[3][5]

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_products Products reactant 3-Fluoro-4-iodotoluene product This compound reactant->product Reflux in CCl₄ or CH₃CN reagent N-Bromosuccinimide (NBS) (Radical Brominating Agent) reagent->product initiator AIBN or Benzoyl Peroxide (Radical Initiator) initiator->product byproduct Succinimide product->byproduct

Caption: Synthesis of this compound via Wohl-Ziegler bromination.

Detailed Experimental Protocol:

This protocol is a representative procedure for the benzylic bromination of a substituted toluene and can be adapted for the synthesis of this compound.

Materials:

  • 3-Fluoro-4-iodotoluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (0.05 eq)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-iodotoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and the radical initiator (0.05 eq).

  • Add anhydrous carbon tetrachloride or acetonitrile to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC or GC-MS for the consumption of the starting material. The reaction typically goes from colorless to a deep red color and then fades to a pale yellow upon completion.[6]

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for allylic and benzylic positions as it provides a low, constant concentration of bromine in the reaction mixture, which minimizes side reactions such as addition to the aromatic ring.[7][8]

  • Radical Initiator (AIBN or Benzoyl Peroxide): The reaction proceeds via a free radical chain mechanism. The initiator is required to generate the initial bromine radical that starts the chain reaction.[5][8]

  • Anhydrous Solvent (CCl₄ or CH₃CN): The use of a non-polar, anhydrous solvent is crucial to prevent the hydrolysis of NBS and the desired product. Carbon tetrachloride is a traditional solvent for these reactions, but due to its toxicity, acetonitrile is a viable alternative.[7][8]

  • Reflux Conditions: The reaction requires thermal energy to initiate the decomposition of the radical initiator and to propagate the radical chain reaction.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecule.

A. Nucleophilic Substitution at the Benzylic Position

The benzylic bromide is a highly reactive electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of various functionalities at the benzylic carbon.

Nucleophilic Substitution reactant This compound product 3-Fluoro-4-iodobenzyl-Nu reactant->product Sₙ2 Reaction nucleophile Nu⁻ (e.g., R-O⁻, R-S⁻, N₃⁻, CN⁻, R₂NH) nucleophile->product

Caption: General scheme for nucleophilic substitution at the benzylic position.

Experimental Considerations:

  • Nucleophiles: A vast array of nucleophiles can be employed, including alkoxides, thiolates, azides, cyanides, and primary or secondary amines.[3]

  • Solvents: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are typically used to facilitate the Sₙ2 reaction.

  • Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, may be required to deprotonate acidic nucleophiles (e.g., alcohols, thiols, or amines).

B. Palladium-Catalyzed Cross-Coupling Reactions at the Aryl-Iodide Bond

The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position of the benzene ring.

1. Suzuki-Miyaura Coupling:

This reaction is a powerful method for the formation of carbon-carbon bonds by coupling the aryl iodide with an organoboron reagent.

Suzuki-Miyaura Coupling reactant This compound product 3-Fluoro-4-R-benzyl bromide reactant->product Pd Catalyst, Base boronic_acid R-B(OH)₂ (Aryl or Vinyl Boronic Acid) boronic_acid->product Sonogashira Coupling reactant This compound product 3-Fluoro-4-(alkynyl)-benzyl bromide reactant->product Pd Catalyst, Cu(I) co-catalyst, Base alkyne R-C≡CH (Terminal Alkyne) alkyne->product

Caption: Sonogashira coupling of this compound.

Representative Protocol for Sonogashira Coupling:

  • Reactants: this compound (1.0 eq), terminal alkyne (1.2 eq).

  • Catalyst: PdCl₂(PPh₃)₂ (0.03 eq).

  • Co-catalyst: CuI (0.05 eq).

  • Base: Triethylamine (Et₃N).

  • Solvent: Anhydrous DMF or THF.

  • Procedure: The reactants, catalyst, co-catalyst, and base are combined in the solvent under an inert atmosphere and stirred at room temperature or with gentle heating.

Mechanistic Insights and Causality:

The selectivity in these cross-coupling reactions is governed by the relative bond strengths and reactivity of the C-I and C-F bonds in the oxidative addition step of the catalytic cycle. The C-I bond is significantly weaker and more polarizable than the C-F bond, making it much more susceptible to oxidative addition to the palladium(0) catalyst. This difference in reactivity allows for the selective functionalization of the iodine-bearing position while leaving the fluorine atom intact.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The unique structural and reactive features of this compound make it a valuable precursor for the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.

Tropomyosin Receptor Kinase (TRK) Inhibitors:

The TRK family of receptor tyrosine kinases plays a crucial role in the development and function of the nervous system. However, aberrant activation of TRK signaling due to gene fusions is a key driver in a wide range of cancers. Several potent and selective TRK inhibitors have been developed, and the pyrazolo[3,4-b]pyridine scaffold is a common core structure in these molecules. [9]While a direct synthesis of a marketed drug from this compound is not explicitly documented in the readily available literature, its structural motifs are highly relevant to the synthesis of analogs and novel TRK inhibitors. The 3-fluoro-4-substituted phenyl ring can be readily accessed through cross-coupling reactions with this compound, and the benzylic position can be further functionalized to introduce key binding elements.

Bruton's Tyrosine Kinase (BTK) Inhibitors:

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell development, differentiation, and signaling. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases. [10][11][12]The development of both covalent and non-covalent BTK inhibitors is an active area of research. The 3-fluoro-4-substituted benzyl moiety can be incorporated into novel BTK inhibitor scaffolds to explore structure-activity relationships and optimize pharmacokinetic properties. For instance, a patent for BTK inhibitors describes compounds with a substituted phenyl group that could potentially be synthesized using this compound as a starting material.

Conclusion: A Powerful and Versatile Tool for Chemical Innovation

This compound stands out as a strategically designed and highly versatile building block for modern organic synthesis, particularly in the realm of drug discovery. Its trifunctional nature, with orthogonally reactive sites, provides chemists with a powerful platform for the efficient and controlled construction of complex molecular architectures. The ability to perform selective nucleophilic substitutions at the benzylic position, coupled with the facile and regioselective functionalization of the aryl ring via palladium-catalyzed cross-coupling reactions, opens up a vast chemical space for exploration. As the demand for novel and effective therapeutic agents continues to grow, the importance of versatile and strategically functionalized building blocks like this compound will undoubtedly continue to increase, empowering researchers to push the boundaries of chemical innovation and accelerate the discovery of new medicines.

References

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Sources

An In-depth Technical Guide to the Key Structural Features of 3-Fluoro-4-iodobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-4-iodobenzyl bromide, with the CAS number 1022931-83-4, is a synthetically versatile aromatic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure is distinguished by a unique arrangement of three different halogen atoms and a reactive benzylic bromide, affording a nuanced reactivity profile that can be exploited for the construction of complex molecular architectures. This guide provides an in-depth analysis of the core structural features of this compound, elucidating how its electronic and steric properties govern its reactivity and utility in advanced organic synthesis.

Core Structural Analysis

The chemical identity of this compound is rooted in its polysubstituted benzene ring. A comprehensive understanding of its structure is paramount to predicting its behavior in chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1022931-83-4[1]
Molecular Formula C₇H₅BrFI[3][4]
Molecular Weight 314.92 g/mol [5]
IUPAC Name 4-(Bromomethyl)-2-fluoro-1-iodobenzene[4]
Synonyms α-Bromo-3-fluoro-4-iodotoluene[1]

The molecule's architecture, featuring a fluorine atom at the 3-position, an iodine atom at the 4-position, and a bromomethyl group at the 1-position, creates a fascinating interplay of electronic effects and distinct reactive sites.

Visualization of the Core Structure

Caption: 2D structure of this compound.

Spectroscopic Signature

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons of the -CH₂Br group, likely in the range of 4.4-4.6 ppm. The aromatic region would display a complex multiplet pattern due to the coupling between the remaining aromatic protons and the fluorine atom.

  • ¹³C NMR: The carbon spectrum would reveal a signal for the benzylic carbon adjacent to the bromine, typically around 30-35 ppm. The aromatic carbons would appear in the range of 110-145 ppm, with their chemical shifts influenced by the attached halogens. The carbon directly bonded to fluorine would exhibit a large one-bond C-F coupling constant.

  • IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations of the aromatic ring and the methylene group, typically above and below 3000 cm⁻¹, respectively. Strong absorptions corresponding to C-F, C-Br, and C-I bonds would be observed in the fingerprint region (below 1500 cm⁻¹). The C-I stretching vibration is expected at the lowest frequency among the carbon-halogen bonds.[6]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. This allows for selective transformations at three distinct positions on the molecule.

The Benzylic Bromide: A Site for Nucleophilic Substitution

The bromomethyl group is a potent electrophilic site, readily undergoing nucleophilic substitution reactions (Sₙ1 and Sₙ2). The electron-withdrawing nature of the fluorine and iodine atoms on the aromatic ring enhances the electrophilicity of the benzylic carbon, making it more susceptible to attack by nucleophiles.

Mechanism of Nucleophilic Substitution (Sₙ2)

SN2_Mechanism Reactants This compound + Nu⁻ TransitionState Transition State [Nu---CH₂(Ar)---Br]⁻ Reactants->TransitionState Nucleophilic Attack Products 3-Fluoro-4-iodobenzyl-Nu + Br⁻ TransitionState->Products Bromide Departure

Caption: Sₙ2 mechanism at the benzylic position.

This reactivity is foundational for introducing a wide array of functional groups at the benzylic position, a common strategy in the synthesis of pharmaceutical agents.

The Aryl Iodide: A Handle for Cross-Coupling Reactions

The carbon-iodine bond is the most reactive of the aryl-halogen bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The C-I bond is weaker than the C-Br and C-F bonds, facilitating the initial oxidative addition step in the catalytic cycle, which is often rate-determining. This allows for selective functionalization of the C4 position of the aromatic ring under milder conditions than would be required for a corresponding aryl bromide or chloride.

Suzuki-Miyaura Coupling: A Protocol for C-C Bond Formation

The following protocol is a representative example of a Suzuki-Miyaura coupling reaction, adapted for this compound. The causality behind the choice of reagents is critical for a successful transformation.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq). The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[7]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. This is essential to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.

  • Catalyst and Ligand Addition: Add a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a phosphine ligand, like triphenylphosphine (PPh₃, 0.04 eq). The ligand stabilizes the palladium center and modulates its reactivity.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v). Water is often necessary to dissolve the inorganic base.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. The elevated temperature increases the rate of the reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, add water, and extract the product with an organic solvent. The organic layers are then washed, dried, and concentrated. The crude product is purified by flash column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Diaryl Reduct_Elim Reductive Elimination PdII_Diaryl->Reduct_Elim Reduct_Elim->Pd0 Catalyst Regeneration Product Ar-Ar' Reduct_Elim->Product ArylHalide 3-Fluoro-4-(bromomethyl)phenyl-I ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

The Aryl Fluoride: Modulator of Physicochemical Properties

The fluorine atom at the 3-position is generally unreactive towards nucleophilic aromatic substitution under standard conditions. Its primary role is to modulate the electronic properties of the molecule. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which influences the reactivity of the other positions. In the context of drug design, the introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and favorably alter pharmacokinetic properties.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable precursor in the synthesis of biologically active molecules, particularly kinase inhibitors.[1][8] The ability to selectively functionalize the benzylic and aryl iodide positions allows for the systematic exploration of the chemical space around a core scaffold, a key process in structure-activity relationship (SAR) studies. The fluorinated benzyl moiety is a common motif in many modern pharmaceuticals.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage. It may also cause respiratory irritation.[1] Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized building block with a sophisticated reactivity profile. The key to its utility lies in the differential reactivity of its three distinct functional sites: the highly reactive benzylic bromide for nucleophilic substitution, the aryl iodide as a versatile handle for cross-coupling reactions, and the electronically influential aryl fluoride for fine-tuning molecular properties. A thorough understanding of these structural features empowers researchers to strategically design and execute complex synthetic routes towards novel pharmaceuticals and advanced materials.

References

Methodological & Application

The Strategic Utility of 3-Fluoro-4-iodobenzyl Bromide in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Linchpin for Complex Molecule Construction

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science discovery, the strategic deployment of highly functionalized building blocks is paramount. 3-Fluoro-4-iodobenzyl bromide has emerged as a preeminent reagent, valued for its distinct and orthogonally reactive functional groups. This molecule possesses a benzylic bromide, a reactive site amenable to nucleophilic substitution, and an aryl iodide, a prime handle for a multitude of palladium-catalyzed cross-coupling reactions. The presence of a fluorine atom further allows for the fine-tuning of electronic properties and can enhance the metabolic stability and binding affinity of target molecules, a feature of significant interest in drug development.[1]

This technical guide provides an in-depth exploration of the synthetic utility of this compound. It is designed to equip researchers, scientists, and drug development professionals with both the foundational knowledge and field-proven protocols necessary to effectively leverage this versatile building block in their synthetic endeavors. We will delve into the causality behind experimental choices, offering not just procedural steps but a deeper understanding of the underlying chemical principles that govern the reactivity of this powerful synthetic tool.

Molecular Reactivity: A Tale of Two Halides

The synthetic power of this compound lies in the differential reactivity of its two halogen atoms. The benzylic bromide is highly susceptible to SN2 displacement by a wide range of nucleophiles. In contrast, the carbon-iodine bond on the aromatic ring is significantly more reactive in palladium-catalyzed cross-coupling reactions compared to other carbon-halogen bonds, following the general reactivity trend of C-I > C-Br > C-Cl.[2] This disparity in reactivity allows for a high degree of chemoselectivity, enabling the stepwise and controlled functionalization of the molecule.

It is this predictable and selective reactivity that allows for the strategic and sequential introduction of diverse molecular fragments, making this compound a valuable linchpin in the assembly of complex molecular architectures.[3]

Synthesis of this compound

The most common and direct route to this compound involves the free-radical bromination of the corresponding toluene derivative, 3-fluoro-4-iodotoluene.

Protocol 1: Synthesis of 3-Fluoro-4-iodotoluene

The precursor, 3-fluoro-4-iodotoluene, can be synthesized from commercially available starting materials. One common method involves the diazotization of 2-fluoro-4-methylaniline followed by a Sandmeyer-type reaction.[4]

Protocol 2: Benzylic Bromination to Yield this compound

The Wohl-Ziegler reaction provides a reliable method for the benzylic bromination of 3-fluoro-4-iodotoluene using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[5]

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-fluoro-4-iodotoluene (1.0 equiv.), N-bromosuccinimide (1.1 equiv.), and a catalytic amount of AIBN (0.05 equiv.).

  • Solvent Addition: Add a suitable solvent such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene.[6][7] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Heat the mixture to reflux (the temperature will depend on the solvent used, typically around 80°C for CCl₄) and monitor the reaction progress by TLC or GC-MS. The reaction is often accompanied by a color change from colorless to deep red and finally to pale yellow.[8]

  • Workup: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is used as a source of bromine radicals at a low and constant concentration, which favors allylic and benzylic bromination over addition to any potential double bonds and minimizes the formation of dibrominated side products.[5]

  • AIBN as Radical Initiator: AIBN is a common and reliable radical initiator that decomposes upon heating to generate nitrogen gas and two carbon-centered radicals, which then initiate the radical chain reaction.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the quenching of radical intermediates by atmospheric oxygen, which would inhibit the desired reaction.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The higher reactivity of the C-I bond allows for selective functionalization while leaving the benzylic bromide intact for subsequent transformations.[3]

Chemoselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] In the case of this compound, the reaction can be performed chemoselectively at the aryl iodide position.

Workflow for Chemoselective Suzuki-Miyaura Coupling:

[Image of the chemical reaction: this compound reacting with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl compound with the benzyl bromide moiety intact]

[Image of the chemical reaction: this compound reacting with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base to form an arylalkyne with the benzyl bromide moiety intact]

Caption: Sequential functionalization strategy.

Applications in Nucleophilic Substitution Reactions

The benzylic bromide is an excellent electrophile for SN2 reactions, allowing for the introduction of a wide variety of nucleophiles at this position.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide. [9][10]

Protocol 5: Williamson Ether Synthesis with Phenols

This protocol describes a general procedure for the synthesis of benzyl ethers from this compound and a phenol.

Reaction Scheme:

Step-by-Step Methodology:

  • Alkoxide Formation: In a round-bottom flask, dissolve the desired phenol (1.0 equiv.) in a suitable solvent such as DMF or acetone. Add a base like K₂CO₃ (1.5 equiv.) or NaH (1.1 equiv.) to deprotonate the phenol and form the corresponding phenoxide.

  • Alkylating Agent Addition: Add this compound (1.05 equiv.) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Base Selection: A moderately strong base like K₂CO₃ is often sufficient for deprotonating phenols. For less acidic alcohols, a stronger base like NaH may be required. [9]* Solvent Choice: Polar aprotic solvents like DMF or acetone are typically used as they can dissolve the ionic alkoxide and facilitate the SN2 reaction.

Safety and Handling

This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its dual reactivity, characterized by a readily displaceable benzylic bromide and a highly reactive aryl iodide, allows for the strategic and chemoselective introduction of a wide range of functional groups. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in the synthesis of complex molecules for applications in medicinal chemistry, materials science, and beyond. The ability to perform sequential cross-coupling and nucleophilic substitution reactions opens up a vast chemical space for the discovery and development of novel chemical entities.

References

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  • Oakwood Chemical. (n.d.). 3-Fluoro-4-iodotoluene. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Graz University of Technology. (2025, June 21). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Tetrahedron, 184, 134793. Retrieved from [Link]

  • Reddit. (2021, August 5). How to know when to stop reaction, benzylic bromination using AIBN. r/Chempros. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Visible light induced 'on water' benzylic bromination with N-bromosuccinimide | Request PDF. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluoro-3-iodotoluene (CAS 452-82-4): Properties, Applications, and Chemical Insights. Retrieved from [Link]

  • SciSpace. (2015, November 23). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry, 18(5), 1544-1551. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 26). The Chemical Backbone: Why 4-Fluoro-3-iodotoluene is Essential for Synthesis. Retrieved from [Link]

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  • Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2017, June 20). (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • Allfluoro pharmaceutical co .ltd. (n.d.). This compound,1022931-83-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Suzuki-Miyaura reactions of 4-bromo-3- O -triflyl-estrone. Synthesis and atropisomerism of arylated estrones | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2764–2805. Retrieved from [Link]

  • PubMed. (2013, May 8). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. Journal of the American Chemical Society, 135(18), 6834–6837. Retrieved from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly | Request PDF. Retrieved from [Link]

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Application Notes & Protocols: 3-Fluoro-4-iodobenzyl Bromide as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of 3-Fluoro-4-iodobenzyl bromide, a uniquely versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature—comprising a reactive benzylic bromide, a metabolically robust fluorine atom, and a cross-coupling-receptive iodine atom—offers a powerful platform for the strategic synthesis of complex molecular scaffolds. We will dissect the compound's reactivity profile and provide detailed, field-proven protocols for its application in key synthetic transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. The focus is on providing researchers with the causal logic behind experimental choices, enabling the rational design of synthetic routes for novel therapeutic agents, particularly in the realm of kinase inhibitors.

Introduction: The Strategic Advantage of a Trifunctional Scaffold

In the landscape of modern drug discovery, the efficiency of a synthetic route is paramount. Building blocks that offer multiple, orthogonally reactive sites are invaluable assets, allowing for the rapid generation of diverse chemical libraries. This compound (CAS: 1022931-83-4) has emerged as a premier scaffold due to the distinct and complementary roles of its three key functional groups.[1][2][3]

  • The Benzylic Bromide: As a primary benzylic halide, this group is an excellent electrophile, highly susceptible to SN2 reactions with a wide range of nucleophiles (e.g., phenols, amines, thiols).[4] This reactivity provides a reliable handle for introducing the core benzyl structure onto a pharmacophore or another building block. The π-system of the benzene ring stabilizes the SN2 transition state, leading to rapid reaction rates.[5]

  • The Aryl-Iodine Bond: The carbon-iodine bond is the workhorse of modern cross-coupling chemistry.[6] Its reactivity in palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is significantly higher than that of the corresponding bromides or chlorides, often allowing for milder reaction conditions and broader substrate scope.[7][8][9][10] This enables the facile construction of biaryl or aryl-heteroaryl systems, which are privileged structures in many therapeutic classes.[11]

  • The Fluorine Atom: The strategic incorporation of fluorine is a cornerstone of contemporary medicinal chemistry.[12] Its presence can profoundly and beneficially modulate a drug candidate's properties.[13] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence binding interactions with target proteins, and block sites of metabolic oxidation, thereby improving pharmacokinetic profiles like metabolic stability and bioavailability.[14][15][16]

The true power of this compound lies in the ability to exploit these functionalities in a sequential and controlled manner, enabling a divergent approach to library synthesis from a single, advanced intermediate.

Physicochemical Properties & Reactivity Profile

A clear understanding of the physical and chemical properties of a building block is critical for successful experimental design.

PropertyValueSource(s)
CAS Number 1022931-83-4[1][3][17]
Molecular Formula C₇H₅BrFI[2][3]
Molecular Weight 314.92 g/mol [3][18]
Appearance Off-white to yellow solid
Storage Store at 2-8°C, moisture sensitive[19]
Key Reactivity Sites 1. Benzylic C-Br (SN2) 2. Aryl C-I (Cross-Coupling)[7]

Safety Considerations: Like most benzyl bromides, this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is sensitive to moisture and should be stored under an inert atmosphere.[20]

Core Synthetic Applications & Protocols

The dual reactivity of the benzylic bromide and the aryl iodide allows for two primary synthetic strategies:

  • Initial nucleophilic substitution followed by cross-coupling.

  • Initial cross-coupling followed by nucleophilic substitution.

The choice of route depends on the stability of the respective coupling partners and functional groups to the reaction conditions of the other transformation.

Application 1: Synthesis of Benzyl Ethers via Williamson Ether Synthesis

Causality & Rationale: The Williamson ether synthesis is a robust and fundamental method for forming C-O bonds.[21][22] In medicinal chemistry, converting a phenolic hydroxyl group into a benzyl ether can improve lipophilicity, act as a protecting group, or serve as a critical hydrogen bond acceptor in a protein-ligand binding pocket. This protocol leverages the high reactivity of the primary benzylic bromide for an efficient SN2 displacement by an alkoxide or phenoxide nucleophile.[21]

Williamson_Ether_Synthesis_Workflow cluster_start Step 1: Deprotonation cluster_reaction Step 2: SN2 Reaction cluster_end Step 3: Workup & Purification Phenol Phenol/Alcohol (R-OH) Alkoxide Alkoxide/Phenoxide (R-O⁻) Phenol->Alkoxide Forms Nucleophile Base Strong Base (e.g., NaH) Base->Alkoxide Solvent1 Anhydrous Solvent (DMF/THF) Solvent1->Alkoxide BuildingBlock This compound Product Crude Product BuildingBlock->Product Alkoxide_ref Alkoxide/Phenoxide (R-O⁻) Alkoxide_ref->Product Nucleophilic Attack Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification Final Pure Benzyl Ether Product Purification->Final

Workflow for Williamson Ether Synthesis.

Detailed Protocol: General Synthesis of Aryl Benzyl Ethers

This protocol details the etherification of a generic phenol with this compound.

  • Materials:

    • Phenol of interest (1.0 eq)

    • This compound (1.1 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether, Ethyl acetate, Hexanes

    • Saturated aqueous NH₄Cl, Brine

  • Procedure:

    • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the phenol of interest (1.0 eq).

    • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the phenol). Stir until fully dissolved.

    • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: H₂ gas evolution.

    • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes or until gas evolution ceases, indicating complete formation of the phenoxide.

    • Alkylation: Cool the reaction mixture back down to 0 °C. Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Workup: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.

    • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

    • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure ether product.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Application 2: Sequential Synthesis via Palladium-Catalyzed Cross-Coupling

Causality & Rationale: This is where the building block's full potential is realized. By first addressing the aryl iodide, a complex biaryl scaffold can be constructed while preserving the benzylic bromide for subsequent diversification. The Suzuki-Miyaura coupling is chosen for its exceptional functional group tolerance and reliability in forming C(sp²)-C(sp²) bonds, which are prevalent in kinase inhibitors.[11][23]

Sequential_Coupling_Workflow cluster_step1 Part A: Suzuki-Miyaura Coupling cluster_step2 Part B: Nucleophilic Substitution start This compound intermediate Biaryl Benzyl Bromide Intermediate start->intermediate C-I Functionalization reagents1 Ar-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) reagents1->intermediate final_product Diverse Final Products intermediate->final_product C-Br Functionalization reagents2 Nucleophile (R-NH₂, R-OH, R-SH) Base (e.g., K₂CO₃, DIPEA) reagents2->final_product

Sequential functionalization workflow.

Detailed Protocol: Part A - Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 eq)

    • Aryl- or heteroaryl-boronic acid or ester (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Sodium Carbonate (Na₂CO₃) (2.0 eq)

    • Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Procedure:

    • Setup: To a round-bottom flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

    • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Solvent Addition: Add the degassed dioxane/water solvent mixture. Stir to create a suspension.

    • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 eq).

    • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-16 hours. Monitor progress by TLC or LC-MS, observing the consumption of the starting material.

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product via silica gel column chromatography to isolate the biaryl benzyl bromide intermediate.

Detailed Protocol: Part B - Nucleophilic Substitution on the Biaryl Intermediate

  • Materials:

    • Biaryl benzyl bromide intermediate from Part A (1.0 eq)

    • Amine, alcohol, or thiol nucleophile (1.1 - 1.5 eq)

    • Base (e.g., K₂CO₃ for phenols, DIPEA for amines) (2.0 - 3.0 eq)

    • Anhydrous solvent (e.g., Acetonitrile or DMF)

  • Procedure:

    • Setup: Dissolve the biaryl intermediate (1.0 eq) and the nucleophile (1.1 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Base Addition: Add the appropriate base (e.g., K₂CO₃, 2.0 eq).

    • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) as needed. Monitor the reaction by TLC until the starting bromide is consumed.

    • Workup & Purification: Follow the general workup, purification, and characterization steps outlined in Application 1 to isolate the final, diversified product.

Conclusion

This compound is more than a simple reagent; it is a strategic tool for accelerating drug discovery programs. Its well-defined, orthogonal reactivity allows medicinal chemists to rapidly and efficiently explore chemical space in two distinct vectors from a common intermediate. By leveraging classical SN2 chemistry at the benzylic position and modern palladium catalysis at the aryl-iodine bond, this building block provides a robust and logical pathway to novel, complex, and functionally optimized molecules. The protocols and strategic insights provided herein serve as a foundation for researchers to unlock the full potential of this powerful synthetic scaffold.

References

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  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 791-803. [Link]

  • Pearson Education. (2024).
  • Unknown Authors. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. [Link]

  • Unknown Author. (n.d.). CHAPTER 7: Pd(0)-Catalyzed Carboiodination: Early Developments and Recent Advances. Source not specified.
  • Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

  • Unknown Author. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Source not specified.
  • Unknown Author. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Quora. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. BenchChem.
  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]

  • Welsch, M. E., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14833-14899. [Link]

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  • Buchwald, S. L., et al. (2008). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Organic Letters, 10(15), 3287–3290. [Link]

  • El-Sayed, N. N. E., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy, 16, 1511–1530. [Link]

  • Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Nature Communications, 14(1), 7111. [Link]

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  • PubChem. (n.d.). 3-Fluoro-2-iodobenzyl bromide. PubChem. [Link]

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Application Notes and Protocols for 3-Fluoro-4-iodobenzyl Bromide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of 3-Fluoro-4-iodobenzyl bromide (CAS No: 1022931-83-4) in modern drug discovery. This uniquely substituted aromatic compound serves as a versatile and powerful building block, distinguished by three key functional moieties: a reactive benzylic bromide for covalent modification, a fluorine atom for modulating pharmacokinetic properties, and an iodine atom that acts as a versatile synthetic handle for molecular elaboration and radiolabeling. We will explore its strategic deployment in the rational design of targeted covalent inhibitors, its utility as a core fragment in fragment-based lead discovery, and its role as a precursor for synthesizing radiolabeled probes for imaging and theranostic applications. Detailed, field-proven protocols are provided for key synthetic transformations, underpinned by mechanistic insights to guide experimental design and troubleshooting.

Introduction: The Strategic Value of a Trifunctional Reagent

In the landscape of medicinal chemistry, the efficiency of a drug discovery campaign is often dictated by the versatility of its chemical tools. This compound is an exemplary reagent, offering a convergence of functionalities that can be orthogonally leveraged to address distinct challenges in lead generation and optimization.

  • The Electrophilic Warhead (Benzyl Bromide): The bromomethyl group is a moderately reactive electrophile, capable of forming stable covalent bonds with nucleophilic amino acid residues (e.g., Cysteine, Histidine, Lysine) on protein targets. This functionality is the cornerstone of its use in creating targeted covalent inhibitors (TCIs), which can offer enhanced potency, prolonged duration of action, and improved therapeutic indices.[1][2]

  • The Metabolic Stabilizer (Fluorine): The strategic placement of a fluorine atom on the benzene ring can significantly influence a molecule's properties. It can block sites of metabolic oxidation, thereby increasing metabolic stability and bioavailability.[3][4] Furthermore, its electron-withdrawing nature can modulate the pKa of nearby groups and influence binding affinity through favorable electrostatic interactions.[4]

  • The Versatile Synthetic Handle (Iodine): The carbon-iodine bond is a key feature for synthetic diversification. It is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and modular "growth" of a molecular scaffold.[5][6] This is particularly valuable in fragment-based approaches. Crucially, the iodine atom also serves as a direct site for the introduction of radioiodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), enabling the development of imaging agents and targeted radiotherapeutics.[7][8]

Physicochemical Properties
PropertyValueSource
CAS Number 1022931-83-4[9]
Molecular Formula C₇H₅BrFI[10][11]
Molecular Weight 314.92 g/mol [11]
Synonyms 4-(Bromomethyl)-2-fluoro-1-iodobenzene[9][12]
Appearance Light brown oil or solid[13]
Purity Typically ≥95%

Application I: A Building Block for Targeted Covalent Inhibitors (TCIs)

The design of TCIs has seen a resurgence, offering a path to inhibit challenging targets with high efficacy. This compound provides a reactive scaffold to build such inhibitors. The benzyl bromide moiety acts as the "warhead," forming an irreversible bond with a target protein, typically via an S_N2 mechanism.

Causality of Experimental Design

The choice of a benzyl bromide warhead is deliberate. Its reactivity is tuned to be sufficient for reaction with a target nucleophile within a binding pocket but generally low enough to minimize off-target reactions in the broader biological milieu. The reaction is driven by the proximity and orientation of the warhead to the nucleophilic residue, a principle known as "tethering." The fluoro- and iodo-substituents can be used to orient the molecule within the binding site of a non-covalent precursor before the covalent bond is formed.

G cluster_0 TCI Design & Synthesis Workflow Start Identify Target with Nucleophilic Residue (e.g., Cys) Scaffold Design/Select Non-covalent Scaffold with Nucleophile (e.g., -SH, -NH2) Start->Scaffold Reaction Nucleophilic Substitution (SN2) Scaffold->Reaction Reagent This compound Reagent->Reaction Product Synthesized TCI Candidate Reaction->Product Purify Purification (e.g., Column Chromatography) Product->Purify Analyze Characterization (NMR, MS) Purify->Analyze End Biological Evaluation Analyze->End

Caption: Workflow for synthesizing a Targeted Covalent Inhibitor (TCI).

Protocol 2.1: General Procedure for Synthesis of a Benzyl-Thioether TCI

This protocol describes a representative S_N2 reaction between a thiol-containing scaffold and this compound.

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), looking for the disappearance of the starting material and the appearance of a new spot/peak corresponding to the higher molecular weight product. The final product's identity is confirmed by NMR and mass spectrometry.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
Thiol-containing Scaffold (R-SH)N/AN/AUser-defined starting material
This compound1022931-83-4e.g., Sigma-AldrichPurity ≥95%
N,N-Dimethylformamide (DMF)68-12-2Standard SupplierAnhydrous grade
Potassium Carbonate (K₂CO₃)584-08-7Standard SupplierAnhydrous, finely powdered
Ethyl Acetate (EtOAc)141-78-6Standard SupplierReagent grade
Brine (Saturated NaCl solution)N/AN/ALab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Standard SupplierGranular

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the thiol-containing scaffold (1.0 eq) and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Reagent Addition: While stirring at room temperature (20-25 °C), add a solution of this compound (1.1 eq) in a small amount of DMF dropwise over 5 minutes.

    • Causality Note: Adding the bromide slowly minimizes potential side reactions. Potassium carbonate acts as a mild base to deprotonate the thiol, forming the more nucleophilic thiolate anion, which is essential for the S_N2 reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS every 30-60 minutes until the starting thiol is consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, quench by adding deionized water (approx. 10 volumes relative to DMF). This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure TCI product.

Safety: this compound is a lachrymator and corrosive.[12][14] Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[15]

Application II: A Core Scaffold for Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") for weak but efficient binding to a biological target.[16][17] this compound derivatives are excellent candidates for FBDD libraries due to their adherence to the "Rule of Three" (MW < 300, cLogP < 3, etc.) and, most importantly, the presence of the iodine atom as a vector for synthetic elaboration.[16]

The FBDD Workflow: From Hit to Lead

The process begins by screening a library of fragments. Once a fragment hit containing the 3-fluoro-4-iodobenzyl core is identified and its binding mode is determined (often by X-ray crystallography), the iodine atom provides a precise location for synthetic "growing." Using cross-coupling chemistry, new functional groups can be added to explore the surrounding binding pocket and increase affinity and selectivity.[18]

G cluster_1 FBDD Elaboration Workflow Screen Screen Fragment Library (NMR, SPR, X-ray) Hit Identify Fragment Hit (e.g., 3-fluoro-4-iodobenzyl derivative) Screen->Hit Structure Determine Binding Mode (X-ray Crystallography) Hit->Structure Design Design New Analogs (Vector for growth at Iodine) Structure->Design Coupling Suzuki-Miyaura Coupling Design->Coupling Lead Synthesize Higher Affinity Lead Compound Coupling->Lead Boronic Aryl/Heteroaryl Boronic Acid Boronic->Coupling SAR Iterate & Build Structure-Activity Relationship (SAR) Lead->SAR Candidate Optimized Lead Candidate SAR->Candidate

Caption: Fragment-Based Drug Discovery (FBDD) workflow using Suzuki coupling.

Protocol 3.1: Suzuki-Miyaura Coupling for Fragment Elaboration

This protocol details a standard Suzuki-Miyaura cross-coupling reaction to append an aryl group onto the 3-fluoro-4-iodobenzyl core.[19]

Self-Validation: Reaction progress is tracked by the disappearance of the iodinated starting material and the appearance of the biaryl product via LC-MS. The identity of the final product is confirmed by NMR, where the disappearance of the C-I bond and the appearance of new aromatic signals will be evident.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
3-Fluoro-4-iodobenzyl derivativeN/AN/AUser-synthesized fragment hit
Arylboronic Acid (R-B(OH)₂)N/AStandard SupplierUser-selected coupling partner
Pd(PPh₃)₄ (Tetrakis)14221-01-3Standard SupplierPalladium catalyst
Potassium Carbonate (K₂CO₃)584-08-7Standard SupplierAnhydrous
1,4-Dioxane123-91-1Standard SupplierAnhydrous, degassed
Deionized Water7732-18-5N/ADegassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the 3-fluoro-4-iodobenzyl derivative (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the palladium catalyst is oxygen-sensitive.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The mixture should be sufficiently dilute (e.g., 0.1 M).

    • Causality Note: The aqueous base is required for the transmetalation step of the catalytic cycle. Degassing the solvents prevents oxidation and deactivation of the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting iodide is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the elaborated lead compound.

Application III: Precursor for Radiolabeled Probes for Imaging and Therapy

The carbon-iodine bond is an ideal site for introducing iodine radioisotopes, making this compound an excellent precursor for developing agents for Single Photon Emission Computed Tomography (SPECT) (¹²³I), preclinical research (¹²⁵I), or targeted radionuclide therapy (¹³¹I).[7] A notable example is (4-fluoro-3-iodobenzyl)guanidine (FIBG), which has shown promise for imaging and treating norepinephrine transporter (NET)-expressing tumors.[8]

Radiosynthesis Workflow

Radiolabeling requires specialized facilities and handling procedures. The synthesis typically involves a precursor molecule where the iodine is replaced by a group suitable for radioiodination, such as a trialkylstannyl or boronic ester group. This precursor is then reacted with a source of radioactive iodide (e.g., Na[¹³¹I]) under oxidizing conditions to incorporate the radioisotope.[7]

G cluster_2 Radioiodination Workflow Start Synthesize Stannyl or Boronic Ester Precursor Reaction Oxidative Radioiodination (Iododestannylation) Start->Reaction Radioiodide Na[131I] Solution Radioiodide->Reaction Crude Crude Radiolabeled Product Reaction->Crude Oxidant Oxidizing Agent (e.g., Chloramine-T) Oxidant->Reaction Purify Rapid Purification (radio-HPLC) Crude->Purify QC Quality Control (Radiochemical Purity) Purify->QC End Formulation for In Vivo Use QC->End

Caption: General workflow for synthesizing a radioiodinated tracer.

Protocol 4.1: Conceptual Protocol for Radioiodination

This protocol outlines the key steps for a typical iododestannylation reaction. Note: This procedure is conceptual and must be adapted and performed by trained personnel in a licensed radiochemistry facility.

Self-Validation: The success of the labeling is determined by radio-TLC or radio-HPLC, which separates the labeled product from unreacted radioiodide and impurities. The radiochemical yield and purity are calculated based on the radioactivity distribution.

Materials and Reagents:

ReagentNotes
3-Fluoro-4-(tributylstannyl)benzyl derivativePrecursor molecule, synthesized from the iodo-analog
Sodium [¹³¹I]iodideCommercial source, in 0.1 M NaOH
Chloramine-TOxidizing agent
Acetic AcidTo acidify the reaction mixture
Sodium MetabisulfiteQuenching agent
HPLC System with RadiodetectorFor purification and quality control

Conceptual Procedure:

  • Preparation: In a shielded vial, dissolve the stannyl precursor (5-10 µg) in a suitable solvent (e.g., ethanol).

  • Radioiodide Addition: Add the Na[¹³¹I] solution (activity as required) followed by acetic acid.

  • Initiation: Add a solution of Chloramine-T to initiate the oxidative iodination. Let the reaction proceed at room temperature for 1-5 minutes.

    • Causality Note: Chloramine-T oxidizes the iodide (I⁻) to an electrophilic species (I⁺), which then substitutes the stannyl group on the aromatic ring. The reaction is rapid to maximize incorporation before the short-lived isotope decays significantly.

  • Quenching: Quench the reaction by adding an aqueous solution of sodium metabisulfite to reduce any unreacted oxidizing agent.

  • Purification: Immediately inject the reaction mixture onto a reverse-phase HPLC system equipped with a radiation detector to purify the desired radiolabeled compound.

  • Formulation: The collected fraction is formulated in a physiologically compatible buffer (e.g., saline with ethanol) for subsequent in vivo use after passing sterile filtration and quality control tests.

Conclusion

This compound is a powerful and versatile reagent in the drug discovery toolkit. Its unique combination of an electrophilic warhead, a metabolic modulator, and a multifaceted synthetic handle enables its application across a spectrum of critical activities, from the rational design of covalent inhibitors and fragment-based screening campaigns to the development of sophisticated radiolabeled probes for imaging and therapy. The protocols and insights provided herein are intended to empower researchers to effectively harness the potential of this valuable chemical entity in their pursuit of novel therapeutics.

References

  • Taylor & Francis. (n.d.). Electrophilic warheads in covalent drug discovery: an overview. Retrieved January 1, 2026, from [Link]

  • CoLab. (n.d.). Electrophilic warheads in covalent drug discovery: an overview.
  • PubMed. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(4), 413-422. Retrieved January 1, 2026, from [Link]

  • ResearchGate. (n.d.). Electrophilic warheads in covalent drug discovery: an overview | Request PDF. Retrieved January 1, 2026, from [Link]

  • Semantic Scholar. (n.d.). Electrophilic warheads in covalent drug discovery: an overview. Retrieved January 1, 2026, from [Link]

  • Allfluoro Pharmaceutical Co. Ltd. (n.d.). This compound, 1022931-83-4. Retrieved January 1, 2026, from [Link]

  • Aleš Marek Group. (n.d.). Synthesis of Radiolabeled Compounds. Retrieved January 1, 2026, from [Link]

  • Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds? Retrieved January 1, 2026, from [Link]

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  • ResearchGate. (n.d.). Synthesis of Radiolabeled Compounds for Clinical Studies | Request PDF. Retrieved January 1, 2026, from [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved January 1, 2026, from [Link]

  • PubMed. (2018). Radiolabeled (4-Fluoro-3-Iodobenzyl)Guanidine Improves Imaging and Targeted Radionuclide Therapy of Norepinephrine Transporter-Expressing Tumors. Journal of Nuclear Medicine, 59(5), 815-821. Retrieved January 1, 2026, from [Link]

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The Strategic Application of 3-Fluoro-4-iodobenzyl Bromide in the Synthesis of Potent Biologically Active Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Therapeutic Potential with a Versatile Halogenated Building Block

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine and iodine atoms into molecular scaffolds has become a cornerstone for optimizing the pharmacological properties of therapeutic agents. The compound 3-fluoro-4-iodobenzyl bromide emerges as a highly versatile and valuable building block, uniquely functionalized to serve as a linchpin in the synthesis of a diverse array of biologically active molecules. Its utility is particularly pronounced in the development of targeted therapies, such as kinase and poly(ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of cancer treatment.

The strategic placement of the halogen atoms on the benzyl bromide framework provides a dual advantage. The fluorine atom, a bioisostere of a hydrogen atom, can significantly enhance metabolic stability, binding affinity, and membrane permeability of the final compound. Concurrently, the iodine atom serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings, enabling the facile introduction of diverse aryl, heteroaryl, and alkynyl moieties. The benzylic bromide provides a reactive site for nucleophilic substitution, allowing for the straightforward connection of the scaffold to various nitrogen- or oxygen-containing fragments.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of biologically active compounds. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its key transformations, and present data on the biological activities of the resulting molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool in their quest for novel therapeutics.

Core Applications in Medicinal Chemistry: A Focus on PARP and Kinase Inhibitors

The unique structural attributes of this compound make it an ideal starting material for the construction of complex heterocyclic systems that form the core of many targeted therapies. Two prominent examples are Poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.

Synthesis of PARP Inhibitors: A Case Study Based on a Potent Pyridazinone Scaffold

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. In certain cancers, particularly those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death. This has made PARP inhibitors a highly successful class of anticancer drugs.

While a direct synthesis of a marketed drug from this compound is not readily found in public literature, we can adapt established synthetic routes for potent PARP inhibitors to demonstrate its utility. A notable example is the synthesis of compounds based on the 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-one scaffold, which has demonstrated potent PARP-1 inhibitory activity and selective cytotoxicity in BRCA-1 deficient cells.[1][2]

The following protocols outline a proposed synthetic strategy to access this scaffold, leveraging this compound as a key starting material.

SynthesisWorkflow A 3-Fluoro-4-iodobenzyl bromide C N-Alkylation A->C B N-Boc-piperazine B->C D tert-butyl 4-(3-fluoro-4-iodobenzyl) piperazine-1-carboxylate C->D Base, Solvent F Suzuki Coupling D->F E Arylboronic acid E->F G tert-butyl 4-(4-aryl-3-fluorobenzyl) piperazine-1-carboxylate F->G Pd Catalyst, Base H Boc Deprotection G->H Acid (e.g., TFA) I 4-(4-aryl-3-fluorobenzyl)piperazine H->I J Amide Coupling I->J K Final PARP Inhibitor Analog J->K Coupling Agent L Pyridazinone Carboxylic Acid L->J

Caption: Synthetic workflow for a PARP inhibitor analog.

This protocol describes the initial step of attaching the benzyl moiety to a protected piperazine ring, a common fragment in many PARP inhibitors.

Rationale: The use of N-Boc-piperazine ensures mono-alkylation, preventing the formation of undesired bis-alkylated products. A mild base is used to deprotonate the piperazine nitrogen without causing side reactions.[3][4][5]

Materials:

  • This compound (1.0 eq)

  • tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add N-Boc-piperazine and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the stirring solution.

  • Dissolve this compound in a minimal amount of anhydrous acetonitrile and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(3-fluoro-4-iodobenzyl)piperazine-1-carboxylate.

This step demonstrates the power of the iodine substituent for introducing further molecular diversity. Here, we couple the iodobenzyl intermediate with a pyridazinone-containing boronic ester.

Rationale: The Suzuki-Miyaura coupling is a robust and high-yielding reaction for forming C-C bonds. The choice of palladium catalyst and ligand is crucial for efficient coupling.[6][7][8][9]

Materials:

  • tert-butyl 4-(3-fluoro-4-iodobenzyl)piperazine-1-carboxylate (1.0 eq)

  • (4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)boronic acid pinacol ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Round-bottom flask with stir bar and reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add tert-butyl 4-(3-fluoro-4-iodobenzyl)piperazine-1-carboxylate, the pyridazinone boronic ester, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(dppf)Cl₂ to the flask.

  • Add the degassed mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Subsequent steps would involve the deprotection of the Boc group and further functionalization to yield the final PARP inhibitor.

Biological Activity of Related PARP Inhibitors

The following table summarizes the PARP-1 inhibitory activity and cellular potency of pyridazinone-based PARP inhibitors, demonstrating the high potency achievable with this scaffold.[1]

Compound IDR Group on PiperazinePARP-1 IC₅₀ (nM)Capan-1 Cell IC₅₀ (nM)
1 H1.83
2 Methyl1.52
3 Ethyl1.21
4 Isopropyl1.12
Synthesis of Kinase Inhibitors

The this compound scaffold is also highly amenable to the synthesis of various kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10] The general synthetic strategies often involve an initial N-alkylation followed by a cross-coupling reaction to build the final inhibitor.

KinaseWorkflow A 3-Fluoro-4-iodobenzyl bromide C N-Alkylation A->C B Heterocyclic Amine (e.g., Pyrazole, Indazole) B->C D N-(3-Fluoro-4-iodobenzyl) -Heterocycle C->D Base, Solvent F Sonogashira Coupling D->F E Terminal Alkyne E->F G Final Kinase Inhibitor F->G Pd/Cu Catalyst, Base

Caption: General workflow for kinase inhibitor synthesis.

This protocol illustrates the use of the Sonogashira reaction to introduce an alkynyl moiety, a common feature in many kinase inhibitors that can form key interactions within the ATP-binding pocket of the kinase.[11]

Rationale: The Sonogashira coupling is a highly efficient method for forming a bond between an sp² carbon (from the aryl iodide) and an sp carbon (from the terminal alkyne). The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[11]

Materials:

  • N-(3-Fluoro-4-iodobenzyl)-protected heterocycle (from a previous N-alkylation step) (1.0 eq)

  • Terminal alkyne (e.g., ethynylbenzene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask with stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the N-benzylated heterocycle, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous DMF and triethylamine.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50 °C for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute it with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkynyl-substituted product.

Conclusion: A Versatile Tool for Drug Discovery

This compound stands out as a powerful and versatile building block in the medicinal chemist's toolbox. Its unique combination of a reactive benzylic bromide for nucleophilic substitution, a fluorine atom for modulating pharmacokinetic properties, and an iodine atom for facile cross-coupling reactions provides a robust platform for the synthesis of complex and biologically active molecules. The protocols and strategies outlined in this guide demonstrate its significant potential in the rapid and efficient construction of novel PARP and kinase inhibitors, among other therapeutic agents. As the demand for targeted and effective therapies continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the drug discovery process.

References

  • Hughes, D. L. (2017). Patent review of manufacturing routes to recently approved PARP inhibitors: olaparib, rucaparib, and niraparib. Organic Process Research & Development, 21(9), 1227–1244. [Link]

  • Ferrigno, F., Branca, D., Kinzel, O., Lillini, S., Llauger Bufi, L., Monteagudo, E., ... & Jones, P. (2010). Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. Bioorganic & Medicinal Chemistry Letters, 20(3), 1100–1105. [Link]

  • ResearchGate. (2009). Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. [Link]

  • Pharmaffiliates. 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one. [Link]

  • PubChem. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • ENAO Chemical Co., Ltd. 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one CAS NO.763111-47-3. [Link]

  • Google Patents. (1962).
  • Chen, K., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 7(7), 6035–6043. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 23(42), 10028-10032. [Link]

  • Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 76(20), 8142–8149. [Link]

  • Mistry, N., et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 6(10), 8186-8190. [Link]

  • Plenio, H., & Fleck, T. J. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal, 13(1), 240-251. [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(11), 839-861. [Link]

  • Ali, M. A., et al. (2019). Synthesis and anti-angiogenic activity of 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(18), 2631-2635. [Link]

  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-4-iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Fluoro-4-iodobenzyl Bromide in Synthesis

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms and the efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds are paramount.[1][2][3] this compound is a uniquely valuable building block, offering a trifecta of reactive sites that can be selectively addressed. The presence of a fluorine atom can enhance metabolic stability and binding affinity in bioactive molecules.[1] The aryl iodide provides a highly reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation.[4][5] Finally, the benzyl bromide moiety introduces a classic electrophilic site for nucleophilic substitution or, more nuanced, for sp³-hybridized carbon cross-coupling.

This guide provides a comprehensive overview and detailed protocols for leveraging this compound in several key palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, the focus here extends beyond mere procedural steps to elucidate the underlying mechanistic principles and the rationale behind the selection of specific reagents and conditions. This approach is designed to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for their unique synthetic challenges.

A critical consideration when working with this compound is the chemoselectivity of the desired transformation. The C-I bond is significantly weaker and thus more reactive towards oxidative addition to a palladium(0) center than a C-Br bond at a benzylic position.[4] This inherent difference in reactivity is the primary lever for achieving selective cross-coupling at the aryl iodide position while preserving the benzyl bromide for subsequent transformations. However, the benzyl bromide remains susceptible to nucleophilic attack by bases or other nucleophiles present in the reaction mixture. Therefore, the choice of base and reaction conditions is critical to avoid unwanted side reactions.

Core Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

A foundational understanding of the catalytic cycle is essential for optimizing and troubleshooting cross-coupling reactions.[5] The majority of the reactions discussed herein proceed through a common Pd(0)/Pd(II) cycle, illustrated below.

Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-I(L_n) Pd0->PdII Ar-I OxAdd Oxidative Addition (Ar-I) PdII_R Ar-Pd(II)-R(L_n) PdII->PdII_R [R-M] Transmetal Transmetalation (e.g., with R-B(OH)₂/Base) PdII_R->Pd0 Product Ar-R PdII_R->Product RedElim Reductive Elimination Catalyst_Regen Catalyst Regeneration

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle is initiated by the oxidative addition of the aryl iodide to a low-valent palladium(0) species, forming a Pd(II) intermediate. This is often the rate-determining step, and its facility is a key reason for the high reactivity of aryl iodides.[4] The subsequent step, transmetalation , involves the transfer of an organic group from a main group organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center. Finally, reductive elimination forms the new C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) and C(sp²)-C(sp³) Bonds

The Suzuki-Miyaura coupling is a highly versatile and widely used reaction for the formation of biaryl structures and for coupling aryl halides with alkylboron reagents.[6][7][8][9] When reacting this compound, the primary goal is typically to achieve selective coupling at the C-I bond.

Causality in Experimental Design for Suzuki-Miyaura Coupling
  • Catalyst and Ligand Selection: For the coupling of an aryl iodide, a variety of palladium sources can be effective, including Pd(OAc)₂ and Pd(PPh₃)₄. The choice of ligand is crucial. For C(sp²)-C(sp²) coupling, bulky, electron-rich phosphine ligands such as JohnPhos or SPhos can be highly effective, promoting both oxidative addition and reductive elimination.[6] These ligands can also help to suppress side reactions.

  • Base Selection: A base is required to activate the boronic acid for transmetalation.[5] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and selectivity. A moderately strong base like K₂CO₃ is often sufficient and can help to minimize nucleophilic attack on the benzyl bromide moiety.

  • Solvent System: A mixture of an organic solvent (e.g., DMF, dioxane, or toluene) and water is typically employed. The aqueous phase is necessary for the action of the inorganic base.

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound (1.0 eq), arylboronic acid (1.2 eq), and base (2.0-3.0 eq) in a reaction vessel. B Add Pd catalyst (1-5 mol%) and ligand (2-10 mol%). A->B C Add degassed solvent system (e.g., DMF/water). B->C D Degas the mixture (e.g., with Ar or N₂). C->D E Heat the reaction to the desired temperature (e.g., 80-100 °C). D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and quench with water. F->G H Extract with an organic solvent (e.g., ethyl acetate). G->H I Wash, dry, and concentrate the organic phase. H->I J Purify by column chromatography. I->J

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • JohnPhos

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.05 eq) and JohnPhos (0.10 eq) in a small amount of DMF.

  • Add the catalyst/ligand mixture to the reaction flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF and degassed water (e.g., a 4:1 to 10:1 ratio of DMF to water) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(OAc)₂ / JohnPhosHigh activity for C(sp²)-C(sp²) coupling, promotes efficient reaction.[6]
Base K₂CO₃Sufficiently basic to promote transmetalation without excessive nucleophilicity towards the benzyl bromide.
Solvent DMF / WaterGood solvent for all components, water is necessary for the base.
Temperature 80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate while minimizing decomposition.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne.[10][11] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Causality in Experimental Design for Sonogashira Coupling
  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is standard. The palladium facilitates the main cross-coupling cycle, while the copper is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous, degassed solvents like THF or DMF are commonly employed to prevent unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling).

  • Chemoselectivity Concerns: While the C-I bond is the primary site of reaction, some literature suggests that Sonogashira coupling of benzyl bromides can be problematic and may not proceed as desired.[12] Therefore, careful control of reaction conditions is paramount to favor the desired C(sp²)-C(sp) coupling.

Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Standard glassware for inert atmosphere and light-sensitive reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and Et₃N (2.5 eq) via syringe.

  • Add the terminal alkyne (1.2 eq) dropwise with stirring.

  • Stir the reaction at room temperature and monitor by TLC. Gentle heating (e.g., to 40-50 °C) may be required for less reactive substrates.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIClassic and effective catalyst system for Sonogashira coupling.[10]
Base Et₃NActs as both a base and a solvent in some cases, facilitating alkyne deprotonation.
Solvent THFAnhydrous and degassed to prevent Glaser homocoupling.
Temperature Room Temperature to 50 °CMilder conditions are preferred to maintain chemoselectivity and avoid side reactions with the benzyl bromide.

Heck Reaction: Vinylation of the Aryl Iodide

The Heck reaction provides a means to form a C-C bond between an aryl halide and an alkene, leading to the formation of a substituted alkene.[13][14] The reaction typically proceeds with high stereoselectivity, favoring the trans isomer.

Causality in Experimental Design for Heck Reaction
  • Catalyst and Ligand: Palladium acetate (Pd(OAc)₂) is a common and effective precatalyst. In many cases, the Heck reaction can be performed without the addition of a phosphine ligand (phosphine-free), particularly with reactive aryl iodides. However, for more challenging substrates, a ligand such as triphenylphosphine (PPh₃) can be beneficial.

  • Base: A variety of organic or inorganic bases can be used, such as Et₃N, K₂CO₃, or NaOAc. The base is necessary to regenerate the active Pd(0) catalyst at the end of the cycle.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMAc are often used to ensure the reaction goes to completion.

Protocol: Heck Reaction of this compound with an Alkene

Materials:

  • This compound

  • Alkene (e.g., styrene or an acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction flask, add this compound (1.0 eq), the alkene (1.5 eq), and Pd(OAc)₂ (0.02 eq).

  • Add anhydrous DMF and Et₃N (2.0 eq).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction to 100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Parameter Condition Rationale
Catalyst Pd(OAc)₂A common and effective precatalyst for Heck reactions.[14]
Base Et₃NActs as a base to regenerate the Pd(0) catalyst.
Solvent DMFHigh-boiling polar aprotic solvent suitable for Heck reactions.
Temperature 100 °CHigher temperatures are often required for Heck reactions to proceed efficiently.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides and primary or secondary amines.[1][15][16] This reaction has broad substrate scope and functional group tolerance.

Causality in Experimental Design for Buchwald-Hartwig Amination
  • Catalyst and Ligand: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands. Ligands such as BINAP, Xantphos, or more modern Buchwald ligands (e.g., RuPhos, XPhos) are essential for achieving high yields. Palladium precatalysts like Pd₂(dba)₃ or specifically designed G3/G4 precatalysts are often used.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like LiHMDS or K₃PO₄ can also be used. The choice of base is critical to avoid competitive nucleophilic substitution at the benzyl bromide position.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are necessary.

Protocol: Buchwald-Hartwig Amination of this compound

G start Start setup Combine this compound, amine, Pd precatalyst, and ligand in a glovebox. start->setup add_base Add strong, non-nucleophilic base (e.g., NaOt-Bu). setup->add_base add_solvent Add anhydrous, degassed solvent (e.g., toluene). add_base->add_solvent react Seal the vessel and heat with vigorous stirring (e.g., 80-110 °C). add_solvent->react monitor Monitor reaction by TLC or LC-MS. react->monitor workup Cool, quench, and perform aqueous work-up. monitor->workup purify Purify by column chromatography. workup->purify end End purify->end

Figure 3: Logical workflow for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous and degassed

  • Glovebox or Schlenk line for inert atmosphere setup

Procedure:

  • In a glovebox, add this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOt-Bu (1.5 eq) to a reaction vial.

  • Add anhydrous, degassed toluene.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃ / XantphosA robust catalyst system for C-N bond formation, suitable for a wide range of amines.
Base NaOt-BuStrong, non-nucleophilic base to facilitate deprotonation of the amine without attacking the benzyl bromide.
Solvent TolueneAnhydrous, non-protic solvent standard for this reaction.
Temperature 100 °CProvides thermal energy to drive the catalytic cycle.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. The protocols detailed in this guide provide a solid foundation for its use in a variety of palladium-catalyzed cross-coupling reactions. The key to success lies in understanding the principles of chemoselectivity and carefully selecting the reaction conditions to favor the desired transformation at the highly reactive aryl iodide position. By leveraging the insights provided into the causality of experimental choices, researchers can effectively employ this substrate to accelerate their research in drug discovery and materials science.

References

Sources

Application Note & Protocols: Strategic Use of 3-Fluoro-4-iodobenzyl Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Fluoro-4-iodobenzyl bromide is a uniquely functionalized synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure presents three key points of chemical interest: a highly reactive benzylic bromide for nucleophilic substitution, an iodine atom poised for transition metal-catalyzed cross-coupling reactions, and a fluorine atom that can modulate the electronic properties and metabolic stability of target molecules.[1][2] This application note provides an in-depth guide to the nucleophilic substitution reactions at the benzylic position of this substrate. We explore the mechanistic dichotomy between SN1 and SN2 pathways, detail the influence of the aromatic substituents on reactivity, and provide robust, step-by-step protocols for common transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.

The Unique Reactivity Profile of this compound

The Benzylic System: A Mechanistic Crossroads

Unlike simple primary alkyl halides that react almost exclusively through an SN2 mechanism, benzyl halides occupy a unique mechanistic space. This compound, as a primary benzylic bromide, can react via both SN1 and SN2 pathways, with the dominant route being dictated by the specific reaction conditions.[3][4]

  • The SN2 Pathway: This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).[5][6] The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon, displacing the bromide leaving group. Steric hindrance is minimal for this primary halide, making this pathway highly accessible.[7]

  • The SN1 Pathway: This pathway becomes competitive under conditions that favor carbocation formation, such as with weak nucleophiles in polar protic solvents (e.g., water, ethanol).[6][8] The loss of the bromide ion generates a primary benzylic carbocation, which is significantly stabilized by resonance with the adjacent aromatic ring, making the SN1 route viable.[3][6]

Electronic Influence of Aromatic Halogen Substituents

The fluorine and iodine atoms on the aromatic ring are not merely spectators; they play a critical role in modulating the reactivity of the benzylic carbon.

  • 3-Fluoro Group: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[9] This effect pulls electron density from the aromatic ring and, by extension, from the benzylic carbon. This increases the partial positive charge (δ+) on the benzylic carbon, making it a more potent electrophile. Consequently, the fluorine substituent tends to accelerate the rate of SN2 reactions by making the carbon center more attractive to an incoming nucleophile.

  • 4-Iodo Group: The iodine atom's primary utility lies in its capacity to participate in subsequent transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[5] This "orthogonal reactivity" is a key feature of the molecule, allowing for nucleophilic substitution at the benzylic position first, followed by the construction of complex C-C or C-N bonds at the C4 position. During the nucleophilic substitution step, its electronic contribution is less pronounced than that of fluorine but is essential for the molecule's overall synthetic strategy.

The interplay between these factors allows chemists to strategically select conditions to favor a desired mechanistic outcome, as summarized in the table below.

Factor Favors SN1 Pathway Favors SN2 Pathway Rationale
Nucleophile Weak (e.g., H₂O, ROH, RCOOH)Strong (e.g., CN⁻, N₃⁻, RS⁻, I⁻)Strong nucleophiles are required for the concerted bimolecular attack of the SN2 mechanism.[10][11]
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., DMF, DMSO, Acetone)Protic solvents stabilize the carbocation intermediate and the leaving group in SN1, while aprotic solvents poorly solvate the nucleophile, increasing its reactivity for SN2.[6]
Substrate Conc. Rate is independent of [Nu⁻]Rate depends on [Substrate] and [Nu⁻]The rate law for SN1 is first-order, while SN2 is second-order.[10]

Experimental Protocols for Nucleophilic Substitution

Safety Precaution: this compound is a lachrymator and alkylating agent. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol A: SN2-Favored Synthesis of 3-Fluoro-4-iodobenzyl Azide

This protocol exemplifies a classic SN2 reaction using a strong nucleophile in a polar aprotic solvent. The resulting benzyl azide is a versatile intermediate for click chemistry or reduction to the corresponding amine.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates (silica gel)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: Add sodium azide to the solution in one portion.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10% Ethyl Acetate in Hexanes). The starting material should be consumed within 1-3 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.

  • Extraction: Wash the organic layer sequentially with water (2x) and brine (1x). Causality Note: The water washes are crucial for removing the high-boiling DMF solvent and any unreacted sodium azide.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Characterization: The crude product is often pure enough for subsequent steps. If necessary, purification can be achieved via flash column chromatography on silica gel. The final product, 3-fluoro-4-iodobenzyl azide, should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy (strong azide stretch ~2100 cm⁻¹).

Protocol B: SN1-Favored Solvolysis to 3-Fluoro-4-iodobenzyl Ethyl Ether

This protocol uses a weak nucleophile (ethanol), which also serves as the polar protic solvent, to favor an SN1 mechanism.

Materials:

  • This compound (1.0 eq)

  • Absolute Ethanol

  • A non-nucleophilic base (e.g., 2,6-lutidine) (1.2 eq)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser, magnetic stirrer

Procedure:

  • Setup: Dissolve this compound in a generous amount of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add the non-nucleophilic base, 2,6-lutidine. Causality Note: The base is added to neutralize the HBr generated during the reaction, preventing it from participating in reversible reactions.

  • Reaction: Heat the mixture to a gentle reflux (approx. 78 °C) and stir.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: Allow the reaction to cool to room temperature. Remove the bulk of the ethanol via rotary evaporation.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with ethyl acetate in hexanes) to yield 3-fluoro-4-iodobenzyl ethyl ether. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Key Processes

Mechanistic Pathways

The choice of reagents and solvents directly dictates the operative nucleophilic substitution mechanism.

Mechanistic_Pathways cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway Start_SN2 This compound TS_SN2 [Nu---C---Br]‡ Transition State Start_SN2->TS_SN2 Strong Nucleophile (e.g., N3⁻, CN⁻) Polar Aprotic Solvent (e.g., DMF) Prod_SN2 Substituted Product TS_SN2->Prod_SN2 Start_SN1 This compound Carbocation Benzylic Carbocation (Resonance Stabilized) Start_SN1->Carbocation Slow, RDS Polar Protic Solvent (e.g., EtOH) Prod_SN1 Substituted Product Carbocation->Prod_SN1 Fast Weak Nucleophile (e.g., EtOH)

Caption: SN1 vs. SN2 pathways for this compound.

General Experimental Workflow (SN2)

A typical workflow for performing and isolating the product from an SN2 reaction is outlined below.

SN2_Workflow A 1. Reagent Setup (Substrate & Nucleophile in Anhydrous Solvent) B 2. Reaction (Stir at RT under N2) A->B C 3. Monitor Progress (TLC) B->C D 4. Aqueous Work-up (Quench & Transfer to Separatory Funnel) C->D Reaction Complete E 5. Extraction (e.g., with Diethyl Ether) D->E F 6. Drying & Concentration (Dry with MgSO4, Roto-evap) E->F G 7. Purification (Flash Column Chromatography) F->G H 8. Characterization (NMR, MS, IR) G->H

Caption: Standard experimental workflow for an SN2 reaction.

Troubleshooting and Advanced Considerations

  • Reagent Stability: this compound is sensitive to moisture and can hydrolyze to the corresponding benzyl alcohol.[5] It should be stored in a cool, dry place under an inert atmosphere.

  • Side Reactions: When using amine nucleophiles, over-alkylation to form tertiary amines or quaternary ammonium salts is possible. Using a large excess of the amine nucleophile can favor the formation of the desired secondary amine.

  • Orthogonal Synthesis: The true power of this reagent is its potential for sequential functionalization. After performing the nucleophilic substitution at the benzylic position, the iodine at the C4 position remains available for a variety of powerful cross-coupling reactions, enabling the rapid build-up of molecular complexity.[1]

Conclusion

This compound is a potent and versatile building block for modern organic synthesis. A thorough understanding of its dual SN1/SN2 reactivity, influenced by the electronic nature of its substituents, allows for precise control over chemical transformations. The protocols provided herein offer reliable starting points for researchers to incorporate this valuable reagent into synthetic routes for novel pharmaceuticals, agrochemicals, and functional materials.

References

  • brainly.com. (2023-08-27). Why does benzyl bromide react under both SN1 and SN2 conditions? [Online].
  • Benchchem. 3-Fluoro-2-iodobenzyl bromide | 1261675-04-0. [Online].
  • Study.com. Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? [Online].
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  • Chemistry Stack Exchange. (2013-07-25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Online].
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  • Royal Society of Chemistry. (2024-06-13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Online].
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Application Notes and Protocols: The Strategic Use of 3-Fluoro-4-iodobenzyl Bromide in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Fluorinated Benzyl Halides in Modern Agrochemicals

In the competitive landscape of agrochemical research, the development of novel, effective, and environmentally conscious pesticides is paramount. The strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of modern agrochemical design, often imparting enhanced biological activity, metabolic stability, and target affinity.[1][2] 3-Fluoro-4-iodobenzyl bromide is a versatile and highly reactive building block that offers researchers a dual-functionalized scaffold for the synthesis of a new generation of herbicides, fungicides, and insecticides.

This document provides detailed application notes and protocols for the use of this compound in the development of agrochemicals. We will explore its reactivity and demonstrate its application in two key synthetic strategies: nucleophilic substitution for the synthesis of strobilurin-type fungicides and palladium-catalyzed cross-coupling reactions for the creation of complex aryl structures.

Physicochemical Properties and Reactivity Profile

This compound is a trifunctionalized benzene ring, offering three distinct points for chemical modification. The reactivity of each functional group is hierarchical, allowing for selective transformations.

PropertyValueReference
Molecular Formula C₇H₅BrFI[3][4]
Molecular Weight 314.92 g/mol [3][4]
Appearance Off-white to yellow solid-
Reactivity Centers 1. Bromomethyl (-CH₂Br): Highly susceptible to nucleophilic substitution (SN2) reactions.[5]
2. Iodine (-I): Prone to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][6][7][1][6][7]
3. Fluorine (-F): Generally stable, but can participate in nucleophilic aromatic substitution under harsh conditions or if activated by other electron-withdrawing groups.[8]

The presence of both a labile benzylic bromide and a reactive aryl iodide makes this reagent a powerful tool for convergent synthesis, where complex molecular fragments can be efficiently coupled.

Application 1: Synthesis of Strobilurin Fungicide Analogues via Nucleophilic Substitution

Strobilurins are a vital class of fungicides that act by inhibiting mitochondrial respiration in fungi.[9][10] A common synthetic strategy involves the etherification of a phenolic component with a substituted benzyl halide.[11][12] In this protocol, we will outline a representative synthesis of a 3-fluoro-4-iodophenylmethyl-substituted strobilurin analogue.

Protocol 1: Synthesis of a Strobilurin Analogue

This protocol describes the reaction of this compound with a generic phenolic strobilurin core.

Materials:

  • This compound

  • Phenolic strobilurin intermediate (e.g., (E)-methyl 2-(2-(hydroxymethyl)phenyl)-3-methoxyacrylate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the phenolic strobilurin intermediate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Addition of Reagent: While stirring, add a solution of this compound (1.1 eq) in anhydrous acetone dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired strobilurin analogue.

Causality Behind Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the phenol, forming a phenoxide nucleophile without causing unwanted side reactions.

  • Acetone: A polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction.

  • Reflux: Heating the reaction increases the rate of reaction, ensuring completion in a reasonable timeframe.

Application 2: Synthesis of Biaryl Precursors via Suzuki Cross-Coupling

The iodine atom on the aromatic ring of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions.[1][6][7] This allows for the construction of complex biaryl structures, which are common motifs in many modern agrochemicals. The Suzuki coupling, which couples an aryl halide with a boronic acid, is a particularly powerful and widely used transformation.[1][2]

Protocol 2: Suzuki Cross-Coupling for Biaryl Synthesis

This protocol details a representative Suzuki coupling reaction between this compound and a substituted arylboronic acid.

Materials:

  • This compound

  • Substituted arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), aqueous solution (2M)

  • Toluene

  • Ethanol

  • Diatomaceous earth

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle with oil bath

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene. Stir for 10 minutes at room temperature to form the active catalyst.

  • Reaction Setup: To the catalyst mixture, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and ethanol.

  • Addition of Base: Add the 2M aqueous potassium carbonate solution (2.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C in an oil bath and stir vigorously for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: Palladium(II) acetate is a common palladium source, and triphenylphosphine is a standard ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction is performed under an inert atmosphere of nitrogen or argon to prevent catalyst degradation.

  • Aqueous Base: The base is crucial for the transmetalation step of the Suzuki catalytic cycle. An aqueous solution of potassium carbonate is effective and commonly used.

Visualization of Synthetic Pathways

Diagram 1: Synthesis of a Strobilurin Analogue

G reagent This compound conditions K₂CO₃, Acetone Reflux reagent->conditions phenol Phenolic Strobilurin Intermediate phenol->conditions product Strobilurin Analogue conditions->product Nucleophilic Substitution (SN2)

Caption: Workflow for strobilurin analogue synthesis.

Diagram 2: Suzuki Cross-Coupling Reaction

G reagent This compound catalyst Pd(OAc)₂ / PPh₃ Aqueous K₂CO₃ Toluene/Ethanol, 80°C reagent->catalyst boronic_acid Arylboronic Acid boronic_acid->catalyst product Biaryl Product catalyst->product Suzuki Cross-Coupling

Caption: Suzuki cross-coupling workflow.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its distinct reactive sites allow for a range of synthetic transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this reagent in the development of next-generation crop protection agents. The ability to introduce the 3-fluoro-4-substituted benzyl moiety into complex molecules opens up new avenues for creating compounds with enhanced efficacy and desirable physicochemical properties.

References

  • A new approach for the synthesis of strobilurin fungicide analogues. (2025). Open Research@CSIR-NIScPR. [Link]

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  • Wang, X. Y., Zhou, Z. X., Liu, X., Zheng, J. Y., Pang, Y. P., Wang, W., ... & Wu, G. C. (2021). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME NOVEL STROBILURIN DERIVATIVES CONTAINING 1, 2, 4- TRIAZOLE MOIETY. Revue Roumaine de Chimie, 66(4), 347-353. [Link]

  • Eschenbrenner-Lux, V., & Cox, R. J. (2018). Uncovering the Biosynthesis of Important Fungicides - the Strobilurins. Nature Research Chemistry Community. [Link]

  • Hu, Y. G., Li, L., Zhang, Q. Y., Zhang, A. N., Feng, C., & He, P. (2015). Efficient synthesis and fungicidal activities of strobilurin analogues containing benzofuro [3,2-d]-1,2,4-triazolo[1,5-a]pyrimidinone side chains. Heterocyclic Communications, 21(6), 343-348. [Link]

  • Yang, G. F., Yang, X. L., Lu, Y. Q., & Zhang, H. P. (2007). Design, synthesis, and fungicidal activities of new strobilurin derivatives. Journal of Agricultural and Food Chemistry, 55(10), 4063-4069. [Link]

  • Wang, Q., Song, H., & Wang, Q. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(12), 3735-3746. [Link]

  • Song, Z., Liu, Y., Zhang, H., & Liu, J. (2012). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Molecules, 17(12), 14696-14709. [Link]

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Troubleshooting & Optimization

improving yield in 3-Fluoro-4-iodobenzyl bromide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluoro-4-iodobenzyl bromide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a versatile bifunctional building block, this compound offers two distinct reactive sites: the benzylic bromide for nucleophilic substitution and the aryl iodide for metal-catalyzed cross-coupling reactions. This guide will help you navigate the common challenges associated with its synthesis and application to improve experimental outcomes.

Troubleshooting Guide: Synthesis and Application

This section addresses specific problems you may encounter during the synthesis and subsequent reactions of this compound.

Part 1: Synthesis via Benzylic Bromination

The most common route to this compound is the free-radical bromination of 3-fluoro-4-iodotoluene.[1] This reaction, often a variation of the Wohl-Ziegler reaction, requires careful control to achieve high yield and purity.[2]

Low yields in this reaction typically stem from incomplete reaction, poor initiation, or degradation of the product. Here is a systematic approach to optimization.

Causality and Optimization Strategy:

The reaction proceeds via a free-radical chain mechanism.[3] Its success hinges on the efficient generation of a stabilized benzylic radical, which is then trapped by bromine.[4][5]

  • Choice of Brominating Agent : While liquid bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is highly recommended.[6][7] NBS maintains a low, steady concentration of bromine in the reaction mixture, which is generated from the reaction of NBS with trace amounts of HBr produced during the cycle.[2] This minimizes competitive side reactions like electrophilic aromatic bromination.

  • Radical Initiation : The reaction must be properly initiated using either thermal or photochemical methods.

    • Thermal Initiators : Azobisisobutyronitrile (AIBN) or benzoyl peroxide are common choices.[6] Ensure the initiator is fresh, as they can decompose over time. The reaction temperature should be appropriate for the initiator's half-life (e.g., reflux in CCl₄ or cyclohexane for AIBN).

    • Photo-initiation : Irradiation with a UV lamp or even a high-wattage incandescent bulb can initiate the reaction by homolytically cleaving Br₂ molecules.[3]

  • Solvent Selection : The solvent should be inert to radical conditions. Carbon tetrachloride (CCl₄) is a classic solvent for this reaction but is now avoided due to toxicity.[6] Safer alternatives include:

    • Cyclohexane

    • Acetonitrile

    • Supercritical carbon dioxide (an environmentally benign option)[8]

  • Reaction Monitoring : Monitor the reaction progress by TLC or GC-MS. The starting material (3-fluoro-4-iodotoluene) is less polar than the product. The reaction is complete when the starting material is consumed. Overrunning the reaction can lead to the formation of di-brominated byproducts.[2]

Optimized Protocol for Benzylic Bromination:

Benzylic Bromination Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start Dissolve 3-fluoro-4-iodotoluene in an inert solvent (e.g., Cyclohexane) Reagents Add NBS (1.05 eq.) and AIBN (0.05 eq.) Start->Reagents 1 Heat Heat to reflux (e.g., ~80°C) under an inert atmosphere Reagents->Heat 2 Monitor Monitor progress via TLC/GC (approx. 2-4 hours) Heat->Monitor Cool Cool to room temperature Monitor->Cool 3. Upon completion Filter Filter to remove succinimide Cool->Filter Wash Wash filtrate with aq. Na₂S₂O₃ then brine Filter->Wash Dry Dry over MgSO₄, filter, and concentrate Wash->Dry Purify Purify by recrystallization (e.g., from hexanes) Dry->Purify

Caption: Workflow for the synthesis of this compound.

Over-bromination is the most common side reaction and occurs when the desired mono-bromo product reacts further.[2]

  • Stoichiometry is Key : Do not use a large excess of NBS. Start with 1.05 equivalents and add it portion-wise if necessary, monitoring the reaction closely.

  • Control Reaction Time : Stop the reaction as soon as the starting material is consumed. The benzylic protons of the product are more acidic and reactive than those of the starting material, making the second bromination kinetically favorable once a significant concentration of the product has built up.

  • Maintain Low Bromine Concentration : Using NBS is the primary way to achieve this.[5] Avoid using liquid Br₂ directly, as high local concentrations will favor over-bromination and potential aromatic bromination.[2]

The crude product often contains the starting material, the desired product, the di-brominated impurity, and succinimide from the NBS.

  • Initial Workup : After the reaction, cool the mixture and filter off the succinimide, which is a solid. Wash the filtrate with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by a brine wash.

  • Recrystallization : this compound is typically a solid at room temperature. Recrystallization is an effective purification method.[9] A non-polar solvent system, such as hexanes or a mixture of ethyl acetate and hexanes, is a good starting point. The di-brominated product is often less soluble and may precipitate out first from a concentrated solution, or remain in the mother liquor depending on the solvent system.

  • Column Chromatography : If recrystallization is ineffective, silica gel chromatography can be used. Use a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) to separate the non-polar starting material from the more polar mono- and di-brominated products.

Part 2: Downstream Reactions

The benzylic bromide is an excellent electrophile for both Sₙ1 and Sₙ2 reactions because it can form a resonance-stabilized benzylic carbocation.[5][10]

ParameterSₙ2 Conditions (Yield Improvement)Sₙ1 Conditions (Yield Improvement)
Nucleophile Strong, non-bulky nucleophile (e.g., CN⁻, N₃⁻, RS⁻).Weak nucleophile (e.g., H₂O, ROH).
Solvent Polar aprotic (e.g., DMF, DMSO, Acetone).[1]Polar protic (e.g., Ethanol, Water, Acetic Acid).[10]
Concentration Higher concentration of the nucleophile favors the bimolecular reaction.Not dependent on nucleophile concentration.
Leaving Group Bromide is an excellent leaving group.Bromide is an excellent leaving group.

Troubleshooting Tips:

  • Low Reactivity : If the reaction is slow, ensure your nucleophile is sufficiently strong and soluble in the chosen solvent. For weak nucleophiles, switching to a more polar, protic solvent can promote the Sₙ1 pathway. Gentle heating may be required.

  • Elimination Side Products : The use of bulky, strongly basic nucleophiles (e.g., t-butoxide) can lead to E2 elimination. Use a non-bulky base/nucleophile where possible.

  • Moisture Sensitivity : The starting material is sensitive to hydrolysis.[1] Ensure all reagents and solvents are dry, especially when using moisture-sensitive nucleophiles.

The Sonogashira coupling is a robust palladium- and copper-catalyzed reaction for forming C(sp²)-C(sp) bonds.[11][12] The C-I bond is significantly more reactive than the C-Br bond on the benzyl group in this type of coupling.[13]

Reactivity_Map cluster_0 Reaction Sites cluster_1 Reaction Types mol This compound Benzylic Benzylic Bromide (-CH₂Br) mol->Benzylic ArylIodide Aryl Iodide (-I) mol->ArylIodide SN Nucleophilic Substitution (Sₙ1 / Sₙ2) Benzylic->SN Primary Site Grignard Grignard Formation (Challenging) Benzylic->Grignard Side Reactions Likely CrossCoupling Pd-Catalyzed Cross-Coupling (Sonogashira, Suzuki, etc.) ArylIodide->CrossCoupling Primary Site

Caption: Reactivity sites of this compound.

Common Failure Points and Solutions:

  • Catalyst Deactivation : The Pd(0) active species can be sensitive to air.

    • Solution : Degas all solvents and reagents thoroughly (e.g., by bubbling with argon or nitrogen for 20-30 minutes) and run the reaction under an inert atmosphere.[11]

  • Ineffective Base : An amine base (e.g., triethylamine, diisopropylamine) is required to neutralize the HX produced.[14]

    • Solution : Ensure the base is anhydrous and of high purity. Use at least 2-3 equivalents.

  • Copper Co-catalyst Issues : The Cu(I) co-catalyst (typically CuI) facilitates the transmetalation step.

    • Solution : Use fresh, high-purity CuI. If homocoupling of the alkyne (Glaser coupling) is a major side product, this can indicate an issue with the copper catalyst or the presence of oxygen. Sometimes, copper-free conditions can be employed.[12][15]

  • Inhibitors : The free bromide from the benzylic position is unlikely to inhibit the catalyst significantly compared to the reactive iodide, but impurities in reagents can.

    • Solution : Use purified reagents and high-purity solvents.

Attempting to form a Grignard reagent at the benzylic bromide position is not recommended and is highly likely to fail.

  • Primary Challenge: Wurtz Coupling : Benzylic halides are extremely prone to homocoupling (Wurtz reaction) in the presence of magnesium metal.[16] Instead of forming the desired RMgX, two benzyl fragments will couple to form a bibenzyl derivative.

  • Secondary Challenge: Competing Reactivity : The aryl iodide is also reactive towards magnesium, although typically slower than the bromide. This could lead to a complex mixture of products.

Alternative Approach : If you need to form a carbon-carbon bond at the benzylic position via a nucleophilic carbon source, it is far more effective to react this compound with a pre-formed Grignard reagent, organolithium, or Gilman cuprate in a standard nucleophilic substitution reaction.

Frequently Asked Questions (FAQs)

  • Storage : The compound is sensitive to moisture and light. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.[1][17] A refrigerator is suitable for long-term storage.

  • Handling : Handle only in a well-ventilated area, preferably within a chemical fume hood.[18] Avoid contact with skin and eyes.[18] Keep away from incompatible materials such as strong bases, oxidizing agents, and metals.[17][19]

This compound is a lachrymator (a substance that irritates the eyes and causes tears) and is corrosive.[7][18]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18]

  • Engineering Controls : Use a certified chemical fume hood to avoid inhalation of vapors.[7] Ensure an eyewash station and safety shower are readily accessible.[19]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations. The material should be treated as hazardous chemical waste.[18]

References

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]

  • Allylic position and benzylic position bromination. Chemia. Available at: [Link]

  • Benzylic Bromination. Chemistry Steps. Available at: [Link]

  • Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. Available at: [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. Available at: [Link]

  • Grignard reaction on electron-poor benzyl bromides. Chemistry Stack Exchange. Available at: [Link]

  • This compound,1022931-83-4. Allfluoro pharmaceutical co .ltd. Available at: [Link]

  • Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • What is nucleophilic substitution?. Chemguide. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Free-radical halogenation. Wikipedia. Available at: [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Nucleophilic Substitution. Arts, Science, and Commerce College, Kolhar. Available at: [Link]

  • A kind of preparation method of p-bromobenzyl bromide. Google Patents.
  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central. Available at: [Link]

  • Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents.
  • Process for the preparation of 3-bromo-4- fluorotoluene. Google Patents.
  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing. Available at: [Link]

  • Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate. Google Patents.
  • Solvent screening of benzyl bromide Grignard reaction. ResearchGate. Available at: [Link]

  • Method for preparing 3, 4-difluorobenzaldehyde. Google Patents.
  • Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. Google Patents.

Sources

Technical Support Center: Synthesis of 3-Fluoro-4-iodobenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-4-iodobenzyl bromide and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. This guide addresses common challenges, with a focus on the identification and mitigation of side products that can compromise yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions you might encounter during your synthesis, followed by in-depth answers and actionable protocols.

Question 1: My yield of this compound is significantly lower than expected. What are the primary causes?

Answer: A low yield in the benzylic bromination of 3-fluoro-4-iodotoluene is a frequent issue that can typically be traced back to one of three areas: incomplete reaction, product degradation, or competing side reactions that consume the starting material or product.

  • Incomplete Reaction: The most common synthesis method, the Wohl-Ziegler reaction, is a radical chain reaction that requires careful initiation and propagation.

    • Insufficient Initiation: The radical initiator (e.g., AIBN, benzoyl peroxide) may be old or decomposed, or the UV light source may be too weak. The reaction requires heat or light to initiate the homolytic cleavage of the bromine source.

    • Radical Quenching: Impurities in the starting material or solvent can quench the radical chain reaction, prematurely terminating the synthesis.

  • Product Degradation: Benzyl bromides are inherently reactive and can degrade under certain conditions.

    • Hydrolysis: The presence of water in the reaction mixture or during workup can lead to hydrolysis of the product, forming 3-fluoro-4-iodobenzyl alcohol.

    • Extended Reaction Times/High Temperatures: Prolonged exposure to heat can cause polymerization or the formation of other degradation byproducts.

  • Formation of Side Products: This is the most prevalent cause of yield loss. The reaction conditions that favor the desired benzylic bromination can also lead to several undesired products. These are discussed in detail in the following question.

Question 2: My analytical data (TLC, GC-MS, NMR) shows several impurities. What are the most common side products in this synthesis?

Answer: Identifying the structure of impurities is the first step toward mitigating their formation. The free-radical bromination of a substituted toluene like 3-fluoro-4-iodotoluene is prone to several predictable side reactions.

The most common side products are summarized in the table below:

Side Product NameStructureCommon CauseIdentification Notes (Relative to Product)
3-Fluoro-4-iodobenzal bromide C₇H₄Br₂FIOver-bromination: Excess brominating agent (NBS or Br₂), prolonged reaction time.Higher molecular weight in MS. In ¹H NMR, the benzylic proton signal (-CHBr₂) will be a singlet integrating to 1H, shifted further downfield compared to the product's -CH₂Br signal.
Unreacted Starting Material C₇H₆FIIncomplete reaction: Insufficient initiator, low temperature, or short reaction time.Lower molecular weight in MS. In ¹H NMR, the benzylic proton signal (-CH₃) will be a singlet around 2.4 ppm.
Ring-Brominated Isomers C₇H₅BrFIElectrophilic Aromatic Substitution: Presence of Lewis acid catalysts (e.g., iron), lack of radical initiator/light.Isomeric with the product in MS. ¹H NMR will show complex splitting in the aromatic region and the absence of the benzylic -CH₂Br signal, replaced by a methyl singlet (-CH₃).
1,2-bis(3-fluoro-4-iodophenyl)ethane C₁₄H₁₀F₂I₂Radical Coupling: High concentration of benzyl radical intermediates.Significantly higher molecular weight in MS. Symmetrical structure will simplify the ¹H NMR spectrum, showing a singlet for the two methylene groups (-CH₂-CH₂-).
3-Fluoro-4-iodobenzyl alcohol C₇H₆FIOHydrolysis: Presence of water during reaction or workup.Lower molecular weight than the product in MS. In ¹H NMR, a benzylic -CH₂OH signal will appear, along with a broad singlet for the -OH proton.
Question 3: How can I specifically prevent the formation of the dibrominated side product, 3-Fluoro-4-iodobenzal bromide?

Answer: Over-bromination occurs when the desired product, this compound, reacts further with the bromine source to form the dibrominated benzal bromide. This is a sequential radical substitution. The key to prevention is controlling the relative concentrations of the reactants and the reaction time.

  • Stoichiometry Control: Use of an excess of the starting toluene relative to the brominating agent can help ensure the bromine radical is more likely to react with the starting material than the mono-brominated product.

  • Use N-Bromosuccinimide (NBS): NBS is the reagent of choice for Wohl-Ziegler brominations precisely because it helps prevent over-bromination. It acts as a source of molecular bromine (Br₂) at a very low and constant concentration. This low Br₂ concentration favors the desired mono-bromination pathway.

  • Monitor the Reaction: Closely monitor the reaction's progress using TLC or GC. Once the starting material is consumed, the reaction should be stopped promptly to prevent the product from being converted into the dibrominated species.

  • Controlled Addition: If using liquid bromine, it should be added slowly to the reaction mixture to avoid localized high concentrations.

G SM 3-Fluoro-4-iodotoluene P1 This compound (Desired Product) SM->P1 + Br•, - H• P2 3-Fluoro-4-iodobenzal bromide (Side Product) P1->P2 + Br•, - H• (Over-bromination)

Figure 1. Reaction pathway showing the formation of the desired mono-brominated product and the subsequent over-bromination to the dibrominated side product.

Question 4: My reaction produced significant amounts of ring-brominated isomers. What went wrong?

Answer: This indicates that the reaction proceeded via an electrophilic aromatic substitution mechanism instead of the intended free-radical pathway. The two pathways are governed by different catalysts and conditions.

  • Free-Radical Bromination (Benzylic C-H): This is the desired reaction. It occurs at the benzylic position because the resulting benzyl radical is resonance-stabilized. This pathway requires a radical initiator (AIBN, peroxides) and/or UV light and is inhibited by Lewis acids.

  • Electrophilic Aromatic Substitution (Aromatic C-H): This reaction substitutes a hydrogen on the aromatic ring. It is catalyzed by Lewis acids (e.g., FeBr₃, AlCl₃) which polarize the Br-Br bond to create a strong electrophile (Br⁺). This pathway does not require a radical initiator.

To prevent ring bromination:

  • Ensure Absence of Lewis Acids: Use scrupulously clean, metal-free glassware. Avoid using metal spatulas to transfer reagents that could introduce catalytic amounts of iron.

  • Use a Radical Initiator: Always include an appropriate radical initiator like AIBN or benzoyl peroxide in your reaction mixture.

  • Provide Initiation Energy: Ensure adequate heating or irradiation with a suitable UV lamp to promote the free-radical mechanism over the electrophilic pathway.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways Radical Initiator (AIBN) / UV Light Radical Initiator (AIBN) / UV Light Benzylic Bromination (Radical) Benzylic Bromination (Radical) Radical Initiator (AIBN) / UV Light->Benzylic Bromination (Radical) Lewis Acid (FeBr₃) / Dark Lewis Acid (FeBr₃) / Dark Ring Bromination (Electrophilic) Ring Bromination (Electrophilic) Lewis Acid (FeBr₃) / Dark->Ring Bromination (Electrophilic)

Figure 2. Competing reaction pathways are dictated by the specific experimental conditions employed.

Standard Operating Protocol: Wohl-Ziegler Bromination

This protocol provides a reliable method for the synthesis of this compound, designed to minimize side product formation.

Materials:

  • 3-Fluoro-4-iodotoluene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-fluoro-4-iodotoluene (1.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile as the solvent, followed by N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq).

  • Reaction: Place the flask under a nitrogen atmosphere. Heat the mixture to reflux (approx. 82°C for acetonitrile) with vigorous stirring. Use a UV lamp to irradiate the flask to facilitate initiation.

  • Monitoring: Monitor the reaction by TLC or GC, observing the disappearance of the starting material. The reaction is typically complete within a few hours. Note that the denser NBS will be consumed and replaced by the less dense succinimide, which will float.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Quenching: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite to quench any remaining bromine (the color will disappear).

  • Washing: Subsequently, wash the organic layer with saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) or by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q: What is the specific role of the radical initiator? A: The radical initiator, such as AIBN, decomposes upon heating or UV irradiation to form radicals. These radicals then react with the bromine source (NBS or Br₂) to generate a bromine radical (Br•), which is the key chain-carrying species that initiates the hydrogen abstraction from the benzylic position of the toluene derivative.

Q: Why is carbon tetrachloride (CCl₄) traditionally used, and what are safer alternatives? A: Carbon tetrachloride was historically the solvent of choice because it is inert under radical conditions and its density allows for easy visual monitoring of the reaction, as the byproduct succinimide floats. However, due to its toxicity and environmental impact (ozone depletion), it has been largely replaced. Safer and effective alternatives include acetonitrile, cyclohexane, and trifluorotoluene.

Q: How should I store the final this compound product? A: Benzyl bromides are lachrymatory (tear-inducing) and are sensitive to moisture and light. The product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (refrigerated), and protected from light to prevent hydrolysis and degradation.

References
  • Sciencemadness. (2014). Improved Synthesis of Benzyl Bromide by Free Radical Bromination. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-bromo-4- fluorotoluene. CA1144947A.
  • Google Patents. (n.d.). Process for the bromination of deactivated toluenes in the benzylic position. EP0546697A1.
  • ResearchGate. (n.d.). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. Available at: [Link]

  • Quora. (2023). What is the major product when toluene reacts with bromine using cyclohexane as the solvent?. Available at: [Link]

  • Elsevier. (2005).

purification of crude 3-Fluoro-4-iodobenzyl bromide products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of Crude 3-Fluoro-4-iodobenzyl bromide

Introduction

This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the three distinct reactive sites: the benzylic bromide for nucleophilic substitution, and the iodo- and fluoro-substituted aromatic ring, which can participate in various cross-coupling reactions and serve to modulate the electronic properties of a target molecule[1]. The synthesis, typically a radical bromination of 3-fluoro-4-iodotoluene using N-bromosuccinimide (NBS)[2], often yields a crude product contaminated with starting material, over-brominated side products, and decomposition products.

This guide, designed for researchers and drug development professionals, provides a comprehensive troubleshooting framework for the purification of crude this compound. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high purity.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My crude product appears as a yellow or brown oil/solid. What causes this discoloration and how can I remove it?

Answer: The discoloration is typically due to two main sources: residual bromine or iodine from the reaction and degradation of the product. Benzyl bromides are sensitive to light and moisture, which can lead to the formation of colored impurities[3].

  • Causality: Free bromine (Br₂) or iodine (I₂) can be present from side reactions. Additionally, exposure to light or trace acids can catalyze decomposition, forming colored polymeric materials or oxidation products like 3-fluoro-4-iodobenzaldehyde.

  • Solution Workflow:

    • Aqueous Wash: Begin by dissolving the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether. Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃)[4][5]. This will quench and remove any residual bromine or iodine, which are common culprits for coloration. Follow this with a wash with saturated sodium bicarbonate (NaHCO₃) to remove acidic impurities, and finally, a brine wash to remove excess water[6].

    • Activated Charcoal: If color persists after the aqueous workup, it may be due to larger, non-volatile impurities. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM), add a small amount of activated charcoal (approx. 1-2% by weight), stir for 15-30 minutes at room temperature, and then filter through a celite plug to remove the charcoal[4].

    • Chromatography/Recrystallization: If discoloration remains, it is likely due to impurities with significant structural similarity to the product, which will need to be removed by column chromatography or recrystallization as detailed in the protocols below.

Question 2: My TLC analysis shows an impurity spot very close to my product spot. How can I achieve separation?

Answer: Overlapping spots on a Thin-Layer Chromatography (TLC) plate indicate that the product and impurity have very similar polarities, a common issue when trying to separate the desired mono-brominated product from the starting material (3-fluoro-4-iodotoluene) or the di-brominated side product[7].

  • Causality: The starting material is slightly less polar than the product, while the di-brominated species is often of similar polarity. Standard solvent systems may not provide adequate resolution.

  • Troubleshooting Strategies:

    • Optimize TLC Solvent System: Systematically vary the eluent composition. For non-polar compounds like benzyl bromides, use weakly polar solvent systems. Start with pure hexane and gradually add small percentages of a slightly more polar solvent like dichloromethane (DCM) or ethyl acetate. For example, try Hexane:DCM (98:2) or Hexane:Ethyl Acetate (99:1). Running the TLC plate in a chamber saturated with the solvent vapor for a longer time can also improve separation.

    • Column Chromatography Technique: If a suitable TLC system is found, use a high-quality silica gel (230-400 mesh) for flash column chromatography. A long column with a narrow diameter provides better separation. Employ a shallow solvent gradient during elution rather than an isocratic (constant solvent mixture) elution[4].

    • Recrystallization: This is often the most effective method for separating compounds with very similar polarities. The key is finding a solvent system where the desired product has high solubility at elevated temperatures but low solubility at colder temperatures, while the impurity remains in solution.

Question 3: After column chromatography, my NMR spectrum still shows unreacted 3-fluoro-4-iodotoluene. What went wrong?

Answer: This is a common outcome if the reaction did not go to completion or if the chromatography conditions were not optimal for separating the less polar starting material from the product.

  • Causality: 3-fluoro-4-iodotoluene is less polar than the benzyl bromide product. During chromatography, it will elute before the product. If fractions are not collected carefully or if the elution is too fast, the separation will be poor.

  • Preventative & Corrective Actions:

    • Drive the Reaction to Completion: Ensure sufficient NBS (1.1-1.2 equivalents) and initiator are used during the synthesis. Monitor the reaction by GC-MS or ¹H NMR to confirm the disappearance of the starting material's benzylic methyl signal (around δ 2.4 ppm).

    • Refine Chromatography Protocol:

      • Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it as a dry powder onto the column. This prevents band broadening that can occur with liquid loading in a strong solvent[4].

      • Eluent Choice: Start eluting with a very non-polar solvent (e.g., pure hexane) to wash off the starting material completely before increasing the polarity to elute your product.

      • Fraction Size: Collect smaller fractions and analyze them carefully by TLC before combining.

Question 4: My final product yield is low after purification. Where could I be losing material?

Answer: Product loss can occur at multiple stages, from the initial workup to the final purification step. Benzyl bromides can also be prone to decomposition.

  • Potential Causes for Loss:

    • Decomposition on Silica Gel: Benzyl bromides are lachrymators and reactive electrophiles. They can be sensitive to the acidic nature of standard silica gel, leading to decomposition during long column chromatography runs.

    • Incomplete Extraction: During the aqueous workup, ensure the organic solvent is fully separated from the aqueous layer. Perform multiple extractions (e.g., 3x with DCM) to maximize recovery.

    • Over-washing: Excessive washing, especially with basic solutions like NaHCO₃, can lead to hydrolysis of the benzyl bromide to the corresponding, more polar, benzyl alcohol.

    • Improper Recrystallization: Using too much solvent for recrystallization will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.

  • Solutions to Maximize Yield:

    • Use Deactivated Silica: If decomposition on the column is suspected, consider using silica gel that has been deactivated by treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., hexane with 0.5% Et₃N).

    • Minimize Contact Time: Perform flash chromatography quickly. Do not leave the product on the column for an extended period.

    • Recrystallization Optimization: Use the minimum amount of hot solvent required to fully dissolve the crude product. Cool the solution slowly first, then place it in an ice bath or refrigerator to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

  • Q: What are the expected spectroscopic signatures for pure this compound?

    • ¹H NMR: Expect a characteristic singlet for the benzylic CH₂Br protons between δ 4.4-4.7 ppm. The aromatic protons will appear in the δ 7.0–7.8 ppm range with splitting patterns dictated by fluorine and proton coupling.

    • ¹⁹F NMR: A singlet or doublet (due to coupling with aromatic protons) is expected in the typical range for an aryl fluoride.

    • Mass Spectrometry: The mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).

  • Q: How should I properly store the purified this compound?

    • Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C is common)[8]. Protect it from light and moisture to prevent hydrolysis and decomposition[3].

  • Q: What are the critical safety precautions for handling this compound?

    • This compound, like other benzyl bromides, is a strong lachrymator and irritant.[9] It causes severe irritation to the eyes, skin, and respiratory system[10]. Always handle this compound inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves[8][11]. Ensure eyewash stations and safety showers are readily accessible[8][10].

Purification Strategy Decision Tree

This workflow helps in selecting the most appropriate purification method based on the initial analysis of the crude product.

Purification_Strategy start Analyze Crude Product (TLC, ¹H NMR) check_impurities What is the impurity profile? start->check_impurities polar Significant polar impurities (baseline on TLC, e.g., succinimide) check_impurities->polar Yes nonpolar Non-polar impurities (starting material, over-bromination) check_impurities->nonpolar Yes color Colored impurities (residual Br₂/I₂) check_impurities->color Yes wash Aqueous Workup (Na₂S₂O₃, NaHCO₃, Brine) polar->wash Action column Flash Column Chromatography (Silica Gel, Hexane/DCM gradient) nonpolar->column If poor separation on TLC recrystallize Recrystallization (e.g., from Hexane) nonpolar->recrystallize If good crystal formation color->wash Action alumina Alumina Plug Filtration wash->alumina If polar impurities persist wash->column If non-polar impurities present end_product Pure this compound (Verify by NMR/GC-MS) alumina->end_product column->end_product recrystallize->end_product

Caption: Decision tree for selecting a purification strategy.

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is designed to remove water-soluble impurities, residual acids, and oxidizing agents from the crude reaction mixture.

  • Cool the crude reaction mixture to room temperature.

  • If the reaction was run in a solvent like acetonitrile, remove it under reduced pressure[2].

  • Dissolve the crude residue in a suitable organic solvent (e.g., 10 volumes of Dichloromethane or Ethyl Acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (to remove Br₂/I₂).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove acidic byproducts like HBr).

    • Saturated aqueous sodium chloride (Brine) solution (to remove bulk water).

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[2].

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude, washed product.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating impurities with different polarities.

ParameterSpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Provides high surface area for effective separation.
Mobile Phase Gradient Elution: Start with 100% Hexane, gradually increase to 5-20% Dichloromethane (DCM) in Hexane.The non-polar starting material elutes first in pure hexane, while the slightly more polar product requires a small amount of DCM to elute[12].
Column Loading Dry LoadingMinimizes band broadening and improves resolution.

Step-by-Step Procedure:

  • Prepare a slurry of silica gel in 100% hexane and pack a glass column.

  • Dissolve the crude product from Protocol 1 in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Begin elution with 100% Hexane, collecting fractions. Monitor the elution of the non-polar starting material (if present) using TLC.

  • Once the starting material has been completely eluted, gradually increase the polarity of the mobile phase (e.g., to 98:2 Hexane:DCM).

  • Collect fractions of the eluting product. Monitor the fractions by TLC, visualizing with a UV lamp.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

This is a highly effective method for obtaining material of very high purity, especially for removing isomers or impurities with very similar polarity.

Solvent SystemTemperature ProfileRationale
Hexane or Heptane Dissolve in minimal hot solvent, cool slowly to RT, then to 0-4 °C.The product is a solid or semi-solid at room temperature, and its solubility in non-polar alkanes decreases significantly upon cooling.
Hexane / Ethyl Acetate Dissolve in minimal hot Ethyl Acetate, add hot Hexane dropwise until cloudy, then clarify with a drop of hot Ethyl Acetate.This mixed-solvent system allows for fine-tuning of solubility to induce crystallization[12].

Step-by-Step Procedure (using Hexane):

  • Place the crude product in an Erlenmeyer flask with a stir bar.

  • Add a small amount of hexane and gently heat the mixture (e.g., in a water bath) while stirring.

  • Continue to add hexane portion-wise until the solid has just dissolved. Avoid adding a large excess of solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexane.

  • Dry the crystals under high vacuum to remove any residual solvent.

References

  • Title: How does one separate Benzyl bromide from the reaction mixture? Source: ResearchGate URL: [Link]

  • Title: 3-Fluoro-2-iodobenzyl bromide | C7H5BrFI | CID 91634078 Source: PubChem URL: [Link]

  • Title: BnBr purification via basic alumina? Source: Reddit URL: [Link]

  • Title: Supporting information for a manuscript Source: Royal Society of Chemistry URL: [Link]

  • Title: Quick and partial report on benzyl bromide synthesis Source: Sciencemadness.org URL: [Link]

  • Title: SAFETY DATA SHEET for 4-Iodobenzyl bromide Source: Fisher Scientific URL: [Link]

  • Title: Benzyl Bromide Source: Common Organic Chemistry URL: [Link]

  • Title: this compound (C7H5BrFI) Source: PubChemLite URL: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-4-iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-4-iodobenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the experimental nuances of working with this versatile reagent. Our goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring the scientific integrity and success of your work.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound. Each problem is presented in a question-and-answer format, offering detailed explanations and actionable solutions.

Issue 1: Low or No Yield in Nucleophilic Substitution Reactions

Question: I am performing a nucleophilic substitution on this compound with an amine nucleophile, but I am observing very low to no product formation. What are the potential causes and how can I improve my yield?

Answer:

Low yields in nucleophilic substitutions with this compound can stem from several factors, primarily related to the reactivity of the substrate and the reaction conditions. Benzyl bromides are generally reactive, but issues can still arise.[1][2]

Potential Causes & Solutions:

  • Poor Nucleophile Quality: The nucleophilicity of your amine can be compromised if it is not sufficiently basic or is sterically hindered.

    • Solution: Ensure your amine is of high purity and free from excess acid (e.g., HCl from a salt form). If using an amine salt, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) must be added in stoichiometric amounts to liberate the free amine.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in both SN1 and SN2 pathways, which are both possible for benzyl bromides.[2]

    • Solution: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, thus enhancing its reactivity. For SN1 type reactions, polar protic solvents like ethanol or isopropanol can be used, but may lead to solvolysis as a side reaction.

  • Suboptimal Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

  • Hydrolysis of Benzyl Bromide: this compound is susceptible to hydrolysis, especially in the presence of moisture.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3]

  • Side Reactions: Elimination reactions (E2) can compete with substitution, although this is less common for primary benzyl bromides.[1] Dimerization of the benzyl bromide can also occur.[3]

    • Solution: Using a less hindered base and controlling the temperature can minimize elimination. Slow addition of the benzyl bromide to the reaction mixture can reduce the rate of dimerization.

Troubleshooting Workflow for Nucleophilic Substitution

start Low Yield in Nucleophilic Substitution check_nucleophile 1. Verify Nucleophile Quality & Stoichiometry start->check_nucleophile check_solvent 2. Assess Solvent Choice (Polar Aprotic?) check_nucleophile->check_solvent Nucleophile OK check_temp 3. Optimize Reaction Temperature check_solvent->check_temp Solvent Appropriate check_anhydrous 4. Ensure Anhydrous Conditions check_temp->check_anhydrous Temperature Optimized check_side_reactions 5. Analyze for Side Products (TLC/LCMS) check_anhydrous->check_side_reactions Conditions Dry solution Improved Yield check_side_reactions->solution Side Reactions Minimized

Caption: A stepwise troubleshooting workflow for low yields.

Issue 2: Poor Results in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Sonogashira)

Question: I am attempting a Suzuki-Miyaura or Sonogashira coupling at the iodine position of this compound, but the reaction is either sluggish or fails completely. What should I investigate?

Answer:

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the reactive C-I bond.[4][5][6] However, the success of these reactions is highly dependent on the precise tuning of several parameters.

Potential Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction and can be easily poisoned.

    • Solution: Ensure the palladium source and ligands are of high quality. The reaction must be thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) species.[7] Perform multiple (at least three) cycles of vacuum/inert gas backfill.

  • Incorrect Base or Solvent: The choice of base and solvent is critical for the transmetalation step in Suzuki couplings and for the deprotonation of the alkyne in Sonogashira reactions.[8][9]

    • Suzuki-Miyaura: A common system is a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand) with a base like K₂CO₃, K₃PO₄, or Cs₂CO₃ in a solvent mixture such as dioxane/water or toluene/water.[8][10][11]

    • Sonogashira: This reaction typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine, diisopropylethylamine) in a solvent like THF or DMF.[7][12]

  • Boronic Acid/Ester Decomposition (Suzuki-Miyaura): Boronic acids can undergo protodeboronation, especially at elevated temperatures.

    • Solution: Use fresh boronic acid or its corresponding pinacol ester, which is more stable. Do not prolong the reaction time unnecessarily.

  • Homocoupling of Alkyne (Sonogashira - Glaser Coupling): In the presence of oxygen, terminal alkynes can dimerize.[7]

    • Solution: Rigorous degassing of the reaction mixture is essential. The use of an amine solvent can also help to suppress this side reaction.

  • Interference from the Benzyl Bromide Moiety: The highly reactive benzyl bromide group can potentially react with the base or other nucleophiles in the reaction mixture.

    • Solution: It is often advantageous to perform the cross-coupling reaction first, before introducing the benzyl bromide functionality, if the synthetic route allows. If not, using milder bases and lower reaction temperatures may be necessary.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
ParameterSuzuki-Miyaura CouplingSonogashira Coupling
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)
Co-catalyst NoneCuI (5-10 mol%)
Ligand Included in catalyst or added separately (e.g., SPhos, XPhos)Included in catalyst
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Et₃N or DIPEA (2-3 equivalents)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OTHF or DMF
Temperature 80-100 °CRoom Temperature to 60 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

A: There are two primary reactive sites. The benzylic bromide is highly susceptible to nucleophilic substitution (SN1 and SN2 reactions).[1][2] The aryl iodide is the primary site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira, due to the weaker carbon-iodine bond compared to a carbon-bromine bond.[4][6]

Diagram of Reactivity Sites

sub This compound Benzylic Bromide Benzylic Bromide sub->Benzylic Bromide Nucleophilic Substitution (SN1/SN2) Aryl Iodide Aryl Iodide sub->Aryl Iodide Pd-Catalyzed Cross-Coupling

Caption: The two main reactive centers of the molecule.

Q2: How should I store and handle this compound?

A: this compound is a lachrymator and is irritating to the skin and mucous membranes.[13] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[14] It is also sensitive to moisture and light. Store the compound in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere.[14][15]

Q3: Can I perform a Grignard reaction with this compound?

A: Attempting to form a Grignard reagent at the aryl-iodine bond is not advisable. The highly electrophilic benzyl bromide moiety would be incompatible with the strongly nucleophilic and basic Grignard reagent, leading to self-quenching and polymerization.

Q4: What is the role of the fluorine substituent?

A: The electron-withdrawing fluorine atom can influence the reactivity of the aromatic ring and the benzylic position. It can affect the rate of oxidative addition in cross-coupling reactions and may slightly increase the electrophilicity of the benzylic carbon.

Q5: What are some common impurities I might find in commercial this compound?

A: Common impurities could include the starting material from its synthesis (e.g., 3-fluoro-4-iodotoluene), the corresponding benzyl alcohol (from hydrolysis), or dibrominated side products. Purity can be assessed by ¹H NMR, ¹⁹F NMR, and GC-MS.[4]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.2 equivalents) and anhydrous DMF (0.2 M).

  • If the amine is a hydrochloride salt, add diisopropylethylamine (1.5 equivalents).

  • Add this compound (1.0 equivalent) dissolved in a small amount of anhydrous DMF dropwise at room temperature.

  • Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • In an oven-dried Schlenk flask, combine this compound (1.0 equivalent), the boronic acid or ester (1.2 equivalents), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.5 equivalents).[6]

  • Evacuate the flask and backfill with an inert gas (repeat 3 times).

  • Add degassed 1,4-dioxane and degassed water (4:1 ratio, 0.1 M).

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

References

  • Benchchem. (n.d.). 3-Fluoro-2-iodobenzyl bromide | 1261675-04-0.
  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.
  • Wikipedia. (2023). Benzyl bromide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Benzene Side Chain Reactions. Retrieved from [Link]

  • Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution....
  • Reddit. (2016). Anyone who has experience with PBr3 - reasons for low yield?. Retrieved from [Link]

  • YouTube. (2023). [Chemistry] Benzyl bromide reacts rapidly with sodium iodide in acetone to yield a white precipitate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PubMed Central. (2022). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Retrieved from [Link]

  • ResearchGate. (2021). How to improve the yield for the reaction below?. Retrieved from [Link]

  • Allfluoro Pharmaceutical Co., Ltd. (n.d.). This compound, 1022931-83-4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Benchchem. (n.d.). 4-Iodobenzyl Alcohol vs. 4-Bromobenzyl Alcohol: A Comparative Guide to Reactivity in Cross-Coupling Reactions.
  • ResearchGate. (2014). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-2-iodobenzyl bromide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]

  • Chemguide. (n.d.). What is nucleophilic substitution?. Retrieved from [Link]

  • Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]

  • Google Patents. (2020). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • RSC Publishing. (2022). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Google Patents. (1982). EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ....
  • National Institutes of Health. (2011). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • National Institutes of Health. (2010). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [Link]

Sources

Technical Support Center: Nucleophilic Substitution of Benzyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic substitution reactions involving benzyl bromides. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile yet often challenging transformation. Benzyl bromides are highly valued synthetic intermediates due to the lability of the carbon-bromine bond and the unique ability of the benzylic system to stabilize both transition states and intermediates.[1] However, this heightened reactivity is a double-edged sword, frequently leading to a complex mixture of products if reaction conditions are not meticulously controlled.

The core challenge stems from the substrate's ability to react via both Sₙ1 and Sₙ2 pathways.[2][3] While it is a primary halide, which typically favors the Sₙ2 mechanism, the adjacent phenyl ring provides exceptional resonance stabilization to a nascent carbocation, making the Sₙ1 pathway highly accessible.[4][5][6] This guide provides troubleshooting solutions and in-depth FAQs to help you navigate these mechanistic crossroads and achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the nucleophilic substitution of benzyl bromides. Each issue is presented in a question-and-answer format, providing a diagnosis of the likely cause and a detailed, actionable protocol for resolution.

Q1: My reaction yield is low, and TLC/LC-MS analysis shows a complex mixture of unidentified byproducts. Where do I start troubleshooting?

Diagnosis: A low yield with multiple products is the most common complaint and typically points to a lack of control over the competing reaction pathways. The benzylic system is susceptible to substitution (Sₙ1/Sₙ2), elimination (E1/E2), solvolysis, and even Friedel-Crafts-type side reactions.

Solution Workflow:

  • Re-evaluate Your Core Mechanism: The first step is to determine the most probable dominant mechanism under your current conditions and steer it decisively toward your desired outcome (Sₙ1 or Sₙ2). Use the following logic:

    • For Sₙ2 (Concerted, Backside Attack): This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents.[7] It minimizes carbocation formation and associated side reactions.

    • For Sₙ1 (Stepwise, Carbocation Intermediate): This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the resonance-stabilized benzyl carbocation.[4][8][9][10] Be aware this path inherently invites competition from E1 and solvolysis.[11]

  • Check for Contaminants: Benzyl bromide is highly sensitive to moisture and can decompose to release hydrogen bromide (HBr).[12][13][14] This acidic byproduct can catalyze unwanted side reactions.

    • Protocol: Ensure your starting benzyl bromide is fresh or purified (e.g., by distillation under reduced pressure, though it can be unstable at high temperatures).[15] Wash with an aqueous solution of sodium bisulfite or thiosulfate to remove free bromine if the liquid has a yellow/brown tint.[15] Dry all solvents and glassware meticulously.

  • Analyze Side Products: Identify the major byproducts. Their structures provide crucial clues:

    • Benzyl Alcohol/Ether: Indicates hydrolysis or solvolysis from water or alcohol solvent/contaminants.

    • Styrene Derivatives: Points to elimination (E1 or E2).

    • High Molecular Weight Species: Suggests Friedel-Crafts alkylation of an aromatic ring or over-alkylation of the nucleophile.

The following diagram outlines the primary competing pathways that must be controlled.

G cluster_start Reactants cluster_products Potential Pathways & Products Start Benzyl Bromide + Nucleophile (Nu⁻) SN2 Sₙ2 Product (Desired) Start->SN2 Strong Nu⁻ Polar Aprotic Solvent Elim Elimination Product (e.g., Styrene) Start->Elim Strong, Bulky Base (E2) Carbocation Benzylic Carbocation (Resonance Stabilized) Start->Carbocation Weak Nu⁻ Polar Protic Solvent SN1 Sₙ1 Product (Desired) Solv Solvolysis Product (e.g., Benzyl Alcohol) FC Friedel-Crafts Product (Poly-benzylation) Carbocation->SN1 Nu⁻ Attack Carbocation->Elim Proton Loss (E1) Carbocation->Solv Solvent Attack Carbocation->FC Electrophilic Attack on Arene

Caption: Competing reaction pathways for benzyl bromide.

Q2: My reaction is producing significant amounts of benzyl alcohol and/or an ether derived from my solvent.

Diagnosis: This is a classic case of solvolysis (or hydrolysis if the contaminant is water). Benzyl bromide's propensity to form a stable carbocation makes it highly susceptible to reaction with weak nucleophiles, including water and alcohol solvents.[16]

Solution:

  • Rigorous Drying: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. If your nucleophile is a salt, dry it in a vacuum oven before use.

  • Solvent Selection: Switch to a polar aprotic solvent that is less likely to act as a nucleophile.[16] See the solvent selection table in the FAQ section for recommendations.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Experimental Protocol: Solvent Drying

  • Setup: Assemble a distillation apparatus. Ensure all glassware is dry.

  • Drying Agent: Add an appropriate drying agent to the solvent (e.g., CaH₂ for acetonitrile or DMF; molecular sieves for acetone).

  • Reflux: Heat the solvent to reflux for at least 1 hour under an inert atmosphere.

  • Distillation: Distill the solvent directly into the reaction flask or a dry storage flask containing activated molecular sieves.

Q3: I am observing elimination byproducts (e.g., stilbene). How can I favor substitution?

Diagnosis: Elimination reactions compete with substitution, particularly under E2-favoring conditions (strong, sterically hindered bases) or E1-favoring conditions (high temperatures, carbocation formation).[17][18]

Solution:

  • Assess Your Nucleophile/Base: If your nucleophile is also a strong base (e.g., alkoxides, hydroxides), E2 competition is likely.[17]

    • Action: Use a less basic nucleophile if possible. For example, to form a benzyl ether, consider using the Williamson ether synthesis with a phenoxide or a deprotonated alcohol (formed with a milder base like K₂CO₃ or Cs₂CO₃) rather than a strong base like NaH or NaOH.[19]

  • Reduce Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can significantly suppress the formation of elimination byproducts.[16]

  • Avoid Bulky Bases: Sterically hindered bases (e.g., potassium tert-butoxide) are designed to favor elimination.[17] Avoid them unless elimination is the desired outcome.

Q4: My reaction is sluggish or stalls, even with a strong nucleophile.

Diagnosis: A slow reaction can be due to several factors, including poor nucleophile solubility, steric hindrance, or an inappropriate solvent.

Solution:

  • Improve Solubility with Phase-Transfer Catalysis (PTC): If your nucleophilic salt (e.g., NaN₃, KCN) is insoluble in your organic solvent, the reaction will be extremely slow. A phase-transfer catalyst can shuttle the nucleophile from the solid or aqueous phase into the organic phase.[20][21]

    • Action: Add a catalytic amount (1-5 mol%) of a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) to the reaction.[20] This technique is highly effective for improving rates in biphasic systems.[22]

  • Solvent Choice: Ensure your solvent is appropriate for the mechanism. For an Sₙ2 reaction, a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation but leaves the nucleophile "naked" and highly reactive.[16]

  • Check for Steric Hindrance: While benzyl bromide itself is not sterically hindered for an Sₙ2 reaction, substituents on the ring or a very bulky nucleophile can slow the reaction rate.[23][24][25] If this is the case, you may need to increase the temperature or reaction time, or switch to conditions that favor an Sₙ1 pathway if possible.

Caption: Troubleshooting workflow for slow reactions.

Frequently Asked Questions (FAQs)

What is the best way to handle and store benzyl bromide?

Benzyl bromide is a potent lachrymator and irritant to the skin and mucous membranes.[26][27] It is also light and moisture-sensitive.[12]

  • Handling: Always handle benzyl bromide in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and dark place away from incompatible materials like strong bases, oxidizers, and metals.[14][26] Gradual decomposition can build pressure in sealed containers.[26]

My benzyl bromide is yellow. Can I still use it?

A yellow or brown color often indicates decomposition, which may include the formation of free bromine and HBr.[15] While it can sometimes be used directly for robust reactions, its purity is compromised. For sensitive applications, purification is recommended by washing with an aqueous solution of sodium thiosulfate or sodium bisulfite, followed by washing with brine, drying over anhydrous MgSO₄, and filtering.[15]

Should I expect an Sₙ1 or Sₙ2 mechanism?

This is the central question. The outcome depends on a balance of factors, summarized below.

FactorFavors Sₙ1Favors Sₙ2Rationale
Nucleophile Weak (H₂O, ROH, RCOOH)Strong (I⁻, RS⁻, N₃⁻, CN⁻)Strong nucleophiles force the concerted Sₙ2 pathway before the C-Br bond can ionize.[28]
Solvent Polar Protic (H₂O, ROH)Polar Aprotic (DMF, DMSO, Acetone)Protic solvents stabilize the carbocation intermediate; aprotic solvents enhance nucleophilicity.[2][16]
Substrate Electron-donating groups on ringUnsubstituted or electron-withdrawing groupsDonating groups (e.g., -OCH₃) further stabilize the benzylic carbocation.[29]
Leaving Group Good (Br⁻ is good)Good (Br⁻ is good)The bromide ion is a weak base and an excellent leaving group for both pathways.[1][30][31]
When is a phase-transfer catalyst (PTC) necessary?

Use a PTC when your reaction involves a nucleophilic salt that has poor solubility in the organic solvent where the benzyl bromide resides.[20][21] This is common for anions like cyanide, azide, acetate, and hydroxide. PTC creates a "soap-like" effect, carrying the anion into the organic phase to react.[22]

References

  • Asian Journal of Organic & Medicinal Chemistry. Selective Oxidation of Benzyl Halides to Benzaldehydes by Phase Transfer Catalyzed Monochromate Ions in Non-Polar Solvents. [Link]

  • StudySoup. Explain why benzyl bromide and allyl bromide cannot undergo either E2 or E1 reactions. [Link]

  • R Discovery. Selective Oxidation of Benzyl Halides to Benzaldehydes by Phase Transfer Catalyzed Monochromate Ions in Non-Polar Solvents. [Link]

  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]

  • PTC Organics. PTC O-Alkylation With a Secondary Benzyl Bromide. [Link]

  • Michigan State University Department of Chemistry. Elimination Reactions of Alkyl Halides. [Link]

  • Quora. Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why?. [Link]

  • University of Calgary. Ch 11 : Eliminations of benzylic systems. [Link]

  • Sciencemadness Discussion Board. Benzyl Bromide Synthesis. [Link]

  • PubChem. Benzyl Bromide. [Link]

  • Chegg.com. Solved Benzyl bromide (C_6 H_5 CH_2 Br) reacts rapidly with. [Link]

  • ACS Publications. Kinetics and mechanism of the phase-transfer-catalyzed carbonylation of benzyl bromide by cobalt tetracarbonyl anion. [Link]

  • Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. [Link]

  • Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. [Link]

  • Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

  • Filo. Benzyl bromide \left(\mathrm{C}{6} \mathrm{H}{5} \mathrm{CH}{2}.... [Link]

  • PTC Organics. Industrial Phase-Transfer Catalysis. [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Study.com. Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?. [Link]

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • NJ.gov. BENZYL BROMIDE HAZARD SUMMARY. [Link]

  • Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution.... [Link]

  • RSC Publishing. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]

  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

  • YouTube. [Chemistry] Benzyl bromide (CHCHBr) reacts rapidly with CHOH to afford benzyl methyl ether (CHC. [Link]

  • SlidePlayer. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]

  • Portland State University. Chapter 8 Notes - Alkyl Halides. [Link]

  • Study.com. Why is Benzyl Bromide, which appears to be the primary halide, able to undergo S_N2 and S_N1 reactions?. [Link]

  • University of Illinois. CHEM 203 Topics Discussed on Oct. 28. [Link]

  • SlidePlayer. Chapter 7: Nucleophilic Substitution. [Link]

  • YouTube. Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]

  • Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • Quora. Which compound is better for an SN1 reaction, benzyl bromide or (C6H5) 2CHBR?. [Link]

  • Reddit. SN1 or SN2. [Link]

  • Master Organic Chemistry. What Makes A Good Leaving Group. [Link]

  • Chemistry LibreTexts. 8.5: Leaving Groups. [Link]

  • Master Organic Chemistry. Two Elimination Reaction Patterns. [Link]

  • Khan Academy. Reactions at the benzylic position. [Link]

  • ResearchGate. Scheme 1 Model reaction. Reaction conditions: (a) benzyl bromide, Cs 2.... [Link]

  • The Organic Chemistry Portal. Benzyl Bromide - Common Organic Chemistry. [Link]

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stability issues of 3-Fluoro-4-iodobenzyl bromide under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Fluoro-4-iodobenzyl bromide

Welcome to the technical support center for this compound (FIBB). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the use of this highly reactive and versatile building block. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Reaction Failures & Low Yields

This section addresses specific issues encountered during reactions involving this compound.

Question 1: My reaction yield is significantly lower than expected, or the reaction failed completely. What are the likely causes?

Answer: Low or no yield in reactions with this compound is most often traced back to the degradation of the reagent before or during the reaction. As a benzylic halide, it is exceptionally reactive and prone to decomposition. The primary culprits are typically moisture, light, heat, and incompatible reagents.

Immediate Troubleshooting Steps:

  • Verify Starting Material Integrity: Before starting your experiment, assess the quality of your this compound. A pure reagent should be a white to off-white solid or a colorless liquid.[1] Discoloration (yellow or brown) suggests decomposition. Run a quick proton NMR (¹H NMR) on a small sample. The benzylic protons (-CH₂Br) should appear as a clean singlet around 4.4-4.6 ppm. The presence of peaks around 4.7 ppm (benzyl alcohol) or 10.0 ppm (benzaldehyde) indicates significant hydrolysis or oxidation.

  • Scrutinize Reaction Conditions: Ensure your reaction setup is rigorously free of water and oxygen. Benzylic halides are highly susceptible to hydrolysis.[2][3]

Experimental Protocol: Pre-reaction Quality Check of this compound
  • Under an inert atmosphere (N₂ or Ar), carefully take a small sample (2-3 mg) of the bromide.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that has been dried over molecular sieves.

  • Acquire a ¹H NMR spectrum.

  • Primary Check: Look for the characteristic singlet of the benzylic protons (-CH₂Br).

  • Impurity Check: Integrate the benzylic proton peak against any peaks corresponding to the alcohol (-CH₂OH) or aldehyde (-CHO) byproducts. If impurities account for more than 5% of the material, consider purification by recrystallization or column chromatography (if thermally stable enough) or using a fresh bottle.

Question 2: I'm observing multiple spots on my TLC plate, and my final product is impure. What are the common side reactions?

Answer: The appearance of multiple byproducts is a classic sign of the compound's instability under the reaction conditions. The primary degradation pathway is hydrolysis, but other side reactions can occur depending on your specific nucleophile and base.

  • Hydrolysis: The most common side reaction is with trace amounts of water, leading to the formation of 3-Fluoro-4-iodobenzyl alcohol. This alcohol is unreactive under typical nucleophilic substitution conditions and will contaminate your product.[3]

  • Elimination (E2): If you are using a strong, sterically hindered base, you may promote the elimination of HBr to form a reactive quinone methide-like intermediate, which can then polymerize or react with other species in the mixture.

  • Over-alkylation: If your nucleophile is an amine, you risk forming secondary, tertiary, or even quaternary ammonium salts if the stoichiometry and reaction conditions are not carefully controlled.[2]

  • Friedel-Crafts Alkylation: If your substrate or solvent is an aromatic compound, the benzylic bromide can act as an electrophile in a Friedel-Crafts side reaction, especially in the presence of Lewis acids.

Visualization of Primary Decomposition Pathway

G FIBB This compound (Starting Material) Alcohol 3-Fluoro-4-iodobenzyl alcohol (Inactive Byproduct) FIBB->Alcohol SN1 / SN2 Hydrolysis H2O H₂O (Moisture) (Nucleophile) HBr HBr (Acid Byproduct)

Caption: Primary decomposition pathway via hydrolysis.

Frequently Asked Questions (FAQs)

Question 1: How should I properly store this compound?

Answer: Proper storage is critical to maintaining the integrity of this reagent.

  • Temperature: Store at 2-8°C.[4][5] Refrigeration slows down decomposition pathways.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). This minimizes exposure to moisture and oxygen.

  • Light: Protect from light.[6] Use an amber vial or store the container in a dark place. Light can initiate radical decomposition pathways.

  • Container: Ensure the container is tightly sealed to prevent moisture ingress.

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows kinetic rate of decomposition.
Atmosphere Inert (Argon or Nitrogen)Prevents hydrolysis and oxidation.[2]
Light Store in the dark (Amber vial)Prevents photolytic decomposition.[7]
Container Tightly sealedPrevents moisture absorption.

Question 2: What solvents and bases are compatible with this reagent?

Answer: Solvent and base choice is paramount to success.

  • Solvents: Always use anhydrous (dry) aprotic solvents.

    • Good Choices: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF), Toluene. Ensure they are freshly dried and distilled if necessary.

    • Poor Choices: Protic solvents like water, methanol, or ethanol will readily react with the benzyl bromide.[3]

  • Bases: The choice of base depends on your nucleophile.

    • For weakly acidic nucleophiles (e.g., phenols, thiols): Use non-nucleophilic, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Avoid Strong, Nucleophilic Bases: Strong bases like sodium hydroxide or potassium hydroxide can promote hydrolysis and elimination.[7] Sodium hydride (NaH) is a good choice for deprotonating alcohols as it generates a non-nucleophilic hydride byproduct.

Reagent ClassExamplesCompatibility Issue
Protic Solvents Water, Methanol, EthanolReacts via solvolysis to form ether or alcohol byproducts.
Strong Bases NaOH, KOH, t-BuOKPromotes hydrolysis and/or E2 elimination.[7]
Lewis Acids AlCl₃, FeCl₃Can catalyze Friedel-Crafts side reactions.
Oxidizing Agents Peroxides, PermanganatesCan oxidize the benzyl group.[7]

Question 3: My reaction involves a nucleophilic attack on the benzyl position. Should I be concerned about the iodine on the ring?

Answer: Yes, this is a key feature of the molecule's reactivity. The two halogen sites have distinct reactivities.

  • Benzylic Bromide (-CH₂Br): This site is highly activated for SN2 and SN1 nucleophilic substitution .[8] The bromine is an excellent leaving group, and the resulting benzylic carbocation (in an SN1 pathway) is stabilized by the aromatic ring. This is the intended site of reaction for most alkylations.

  • Aryl Iodide (-I): The iodine atom attached directly to the aromatic ring is unreactive towards standard nucleophilic substitution but is the primary site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[2][9]

You must select your reaction conditions to favor one over the other. For nucleophilic substitution at the benzylic position, avoid palladium catalysts and other cross-coupling reagents in your initial step.

Visualization of Competing Reaction Mechanisms

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway SN2_Start FIBB + Nucleophile SN2_TS [Transition State] Pentavalent Carbon SN2_Start->SN2_TS Concerted Attack SN1_Start FIBB SN2_Prod Product + Br⁻ SN2_TS->SN2_Prod SN1_Prod Product SN1_Carbocation Benzylic Carbocation (Intermediate) SN1_Start->SN1_Carbocation Loss of Br⁻ (Slow) SN1_Attack + Nucleophile SN1_Attack->SN1_Prod Fast Attack

Caption: SN1 vs. SN2 pathways for nucleophilic substitution.

Protocols for Success

General Protocol for Nucleophilic Substitution under Anhydrous Conditions

This protocol is a general guideline for reacting a nucleophile (Nu-H) with this compound.

  • Drying: Flame-dry all glassware under vacuum and cool under a stream of inert gas (N₂ or Ar).

  • Setup: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and gas inlet). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagents:

    • Add your nucleophile (Nu-H, 1.0 eq.) and anhydrous aprotic solvent (e.g., THF) to the reaction flask via cannula or syringe.

    • If a base is required (e.g., NaH, K₂CO₃), add it to the flask (1.1-1.5 eq.). Stir the suspension.

  • Addition of Electrophile: Dissolve this compound (1.0-1.2 eq.) in a minimal amount of the same anhydrous solvent in the dropping funnel. Add it dropwise to the stirring reaction mixture at the appropriate temperature (often 0°C to room temperature to control exothermicity).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench carefully (e.g., with saturated NH₄Cl solution if NaH was used, or with water). Extract the product with an appropriate organic solvent, wash the organic layer (e.g., with brine), dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting Workflow Diagram

G start Low Yield / Reaction Failure check_sm Check Starting Material (SM) (¹H NMR, TLC) start->check_sm sm_ok SM is Clean check_sm->sm_ok Yes sm_bad SM is Decomposed check_sm->sm_bad No check_conditions Review Reaction Conditions sm_ok->check_conditions purify_sm Purify or Use New Batch sm_bad->purify_sm rerun Re-run Experiment purify_sm->rerun solvent_wet Solvent/Reagents Wet? check_conditions->solvent_wet dry_solvents Use Anhydrous Solvents & Inert Atmosphere solvent_wet->dry_solvents Yes base_issue Incorrect Base? solvent_wet->base_issue No dry_solvents->rerun change_base Use Weaker, Non-nucleophilic Base base_issue->change_base Yes temp_issue Temperature Too High? base_issue->temp_issue No change_base->rerun lower_temp Run at Lower Temp (e.g., 0 °C) temp_issue->lower_temp Yes temp_issue->rerun No lower_temp->rerun

Caption: Troubleshooting workflow for failed reactions.

References

  • 3-Fluoro-4-bromobenzyl bromide - Safety Data Sheet . ChemicalBook. (2025-07-26). Link

  • 3-Fluoro-2-iodobenzyl bromide | 1261675-04-0 . Benchchem. Link

  • CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide . Google Patents. Link

  • Benzyl bromide is a primary halide. It undergoes SN1 substitution... . Pearson. Link

  • 4-Iodobenzyl bromide 95 16004-15-2 . Merck Millipore. Link

  • SAFETY DATA SHEET . Sigma-Aldrich. (2024-09-06). Link

  • Benzyl Bromide (stabilized with Propylene Oxide) . TCI Chemicals. Link

  • Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides . RSC Publishing. Link

  • BENZYL BROMIDE HAZARD SUMMARY . NJ.gov. Link

  • Benzyl Bromide | C7H7Br | CID 7498 . PubChem. Link

  • (PDF) Thermal stability of nitrobenzyl halogenides . ResearchGate. (2019-08-10). Link

  • Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes . Organic Chemistry Portal. Link

  • 4-Bromo-3-fluoroiodobenzene | CAS 136434-77-0 . Ossila. Link

Sources

how to avoid homocoupling in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Sonogashira cross-coupling reaction. As a Senior Application Scientist, I've designed this resource to provide in-depth, field-proven insights to help you navigate one of the most common challenges in this powerful C-C bond-forming reaction: the prevention of alkyne homocoupling, also known as Glaser coupling. This guide moves beyond simple checklists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Troubleshooting Guide: Minimizing Alkyne Homocoupling

This section addresses specific issues you might encounter during your Sonogashira reactions, presented in a direct question-and-answer format.

Issue 1: Significant formation of a 1,3-diyne byproduct is observed in my crude reaction mixture.

Question: My primary side product is the dimer of my terminal alkyne. What is causing this, and how can I prevent it?

Answer: The formation of alkyne dimers is a classic sign of Glaser-Hay coupling, an oxidative process that is a common side reaction in copper-mediated Sonogashira couplings.[1][2][3] This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of an oxidant, most commonly atmospheric oxygen.[1][3][4] The copper acetylide intermediate, which is crucial for the main Sonogashira cycle, can be oxidized, leading to the dimerization of the alkyne radicals.[4]

Here are the primary strategies to mitigate this issue, ordered from immediate procedural adjustments to more fundamental protocol changes:

1. Rigorous Exclusion of Oxygen:

  • The "Why": Oxygen is the primary oxidant for the copper-catalyzed Glaser coupling.[1][3] Its presence facilitates the oxidation of the Cu(I) acetylide intermediate, which initiates the homocoupling pathway.

  • Protocol:

    • Degas Your Solvent: Use methods like freeze-pump-thaw (for lower boiling solvents) or sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

    • Inert Atmosphere: Conduct the entire reaction under a positive pressure of a high-purity inert gas using Schlenk techniques or within a glovebox.[1] This is critical for preventing the ingress of atmospheric oxygen.

    • Reagent Purity: Ensure your amine base is anhydrous and has not been exposed to air for extended periods, as oxidized or wet amines can be detrimental.[1] Consider distilling the amine base before use.

2. Optimize Reagent Concentration and Addition:

  • The "Why": The Glaser coupling is a bimolecular reaction, meaning its rate is dependent on the concentration of the alkyne species. By keeping the instantaneous concentration of the free terminal alkyne low, you can kinetically disfavor the homocoupling pathway relative to the desired cross-coupling.

  • Protocol:

    • Slow Addition of the Alkyne: Instead of adding the entire amount of your terminal alkyne at the beginning of the reaction, use a syringe pump to add it slowly over several hours.[1] This maintains a low steady-state concentration, favoring the reaction with the aryl halide.

3. Modify the Catalytic System:

  • The "Why": Since the copper co-catalyst is the primary culprit in Glaser coupling, adjusting its role or eliminating it entirely is a highly effective strategy.[2][4][5]

  • Protocols:

    • Reduce Copper Catalyst Loading: While copper increases the reaction rate, using the minimum necessary amount can significantly reduce the rate of homocoupling.[1] Try titrating the amount of CuI down (e.g., from 5 mol% to 1 mol% or even lower).

    • Switch to a Copper-Free Protocol: This is often the most definitive solution to persistent homocoupling issues.[1][2][4] Numerous copper-free methods have been developed that circumvent the Glaser coupling pathway entirely.[5][6][7][8] These protocols often rely on more sophisticated phosphine ligands or different bases to facilitate the catalytic cycle.[4][9]

Below is a diagram illustrating the competition between the desired Sonogashira pathway and the undesired Glaser homocoupling pathway.

Sonogashira_vs_Glaser cluster_sonogashira Desired Sonogashira Cycle (Heterocoupling) cluster_glaser Undesired Glaser Pathway (Homocoupling) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC_CR Ar-Pd(II)-(C≡CR)(L₂) ArPdX->ArPdC_CR Transmetalation ArC_CR Ar-C≡C-R (Product) ArPdC_CR->ArC_CR Reductive Elimination CuI Cu(I) CuCCR Cu(I)-C≡C-R CuI->CuCCR Deprotonation (R-C≡C-H + Base) CuCCR->ArPdX To Sonogashira Cycle CuII_CCR Cu(II)-C≡C-R CuCCR->CuII_CCR Oxidation (O₂) Diyne R-C≡C-C≡C-R (Dimer) CuII_CCR->Diyne Dimerization Alkyne R-C≡C-H (Terminal Alkyne) Alkyne->CuCCR

Caption: Competing pathways in a copper-catalyzed Sonogashira reaction.

Issue 2: My reaction mixture turns black, and I get low to no yield of the desired product.

Question: Shortly after starting the reaction, a black precipitate forms, and my starting materials are not consumed. What is happening?

Answer: The formation of a black precipitate is a tell-tale sign of palladium catalyst decomposition, commonly referred to as "palladium black."[1] This occurs when the active Pd(0) catalyst agglomerates and crashes out of the solution, rendering it inactive. This decomposition can be caused by several factors:

  • Presence of Oxygen: As with Glaser coupling, oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. Maintaining a strict inert atmosphere is crucial not only for preventing homocoupling but also for preserving catalyst activity.[1]

  • Impurities: Impurities in reagents or solvents can poison and destabilize the catalyst. Always use high-purity reagents and solvents.[1]

  • Ligand Choice: The phosphine ligands associated with the palladium center are critical for its stability. If the ligand is not robust enough for the reaction conditions (e.g., high temperature), it can dissociate, leaving the palladium center vulnerable to agglomeration. Consider using more sterically bulky and electron-rich phosphine ligands, which can form more stable complexes with palladium.[4]

  • High Temperature: While some Sonogashira couplings require heat, excessive temperatures can accelerate catalyst decomposition. If you are using elevated temperatures, ensure your ligand is thermally stable.

Frequently Asked Questions (FAQs)

Q1: Is it ever beneficial to use the copper co-catalyst if homocoupling is a risk?

A1: Yes. The primary reason for including a copper(I) co-catalyst is to increase the rate of the reaction.[2] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more active species for the transmetalation step with the palladium complex.[2][4] This allows many reactions to proceed under much milder conditions, such as at room temperature.[2] For substrates that are particularly unreactive (e.g., some aryl bromides or chlorides), the rate enhancement provided by copper can be the difference between a successful reaction and failure. The key is to balance this rate enhancement against the risk of homocoupling by carefully controlling the reaction conditions, especially by excluding oxygen.[4]

Q2: What are the key considerations when switching to a copper-free Sonogashira protocol?

A2: Switching to a copper-free protocol is an excellent strategy to eliminate Glaser coupling.[5][7] However, the reaction conditions often need to be adjusted:

  • Catalyst System: You may need a different palladium precatalyst or, more commonly, a more specialized phosphine ligand. Bulky, electron-rich ligands are often employed to facilitate the catalytic cycle in the absence of copper.[4][9]

  • Base: The choice of base becomes even more critical. While amine bases like triethylamine or diisopropylamine are common, some copper-free systems use inorganic bases like cesium carbonate (Cs₂CO₃).[9]

  • Reaction Temperature: Copper-free reactions may require higher temperatures to achieve reasonable reaction rates, especially for less reactive aryl halides like bromides and chlorides.[4]

Q3: Can the choice of solvent affect the extent of homocoupling?

A3: Yes, the solvent can play a crucial role. The solvent must be able to dissolve all reactants and intermediates in the catalytic cycle. More importantly, its ability to be rigorously degassed and remain inert is paramount. Some solvents, like DMF or THF, can be effective, but their purity and dryness are critical.[10] In some specialized protocols, running the reaction in the amine base itself (e.g., neat triethylamine) can be effective, as the high concentration of the amine can help maintain a reducing environment.[11]

Summary of Strategies to Avoid Homocoupling
StrategyPrincipleKey ActionWhen to Use
Inert Atmosphere Prevents oxidative (O₂) Glaser coupling.[1][3]Use Schlenk line or glovebox; rigorously degas all solvents.Always. This is the first and most critical step.
Slow Alkyne Addition Lowers alkyne concentration, disfavoring bimolecular homocoupling.[1]Add the alkyne solution via syringe pump over several hours.When homocoupling persists despite an inert atmosphere.
Reduce CuI Loading Decreases the concentration of the Glaser coupling catalyst.[1]Titrate CuI loading down to the minimum required for good conversion.As a first optimization step before eliminating copper entirely.
Copper-Free Protocol Eliminates the primary catalyst for Glaser coupling.[2][4][7]Switch to a protocol using specialized ligands and potentially different bases.For sensitive substrates or when homocoupling is a persistent and significant issue.
Use of Additives Maintain a reducing environment to prevent Cu(I) oxidation.Add mild reducing agents.[12]In specific cases, particularly in polymer synthesis where post-reaction workup can induce coupling.
Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is a representative example for researchers looking to avoid Glaser coupling by omitting the copper co-catalyst.

Objective: To couple an aryl bromide with a terminal alkyne while minimizing homocoupling.

Materials:

  • Aryl bromide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask and manifold

Procedure:

  • Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Evacuate and Backfill: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Reagent Addition: Add the degassed 1,4-dioxane via cannula or syringe, followed by the terminal alkyne.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Copper_Free_Workflow start Start setup 1. Add Solids to Schlenk Flask (Aryl Bromide, Pd Catalyst, Ligand, Base) start->setup inert 2. Evacuate & Backfill with Argon (3x) setup->inert add_liquids 3. Add Degassed Solvent & Alkyne inert->add_liquids react 4. Heat and Stir under Argon add_liquids->react monitor 5. Monitor Reaction (TLC/LC-MS) react->monitor workup 6. Cool, Dilute & Filter monitor->workup purify 7. Extraction & Column Chromatography workup->purify end Pure Product purify->end

Caption: Workflow for a typical copper-free Sonogashira reaction.

References
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(10), 14337-14345. [Link]

  • Blakemore, D., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]

  • Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 6674-6701. [Link]

  • Sajeev, A. S., & Varghese, J. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4569-4591. [Link]

  • Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • The Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2006). Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. Organic Letters, 8(15), 3343–3345. [Link]

  • YouTube. (2016). Sonogashira Coupling Reaction Mechanism. Retrieved from [Link]

  • Li, Z., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4964–4969. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • YouTube. (2025). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. Retrieved from [Link]

  • Vassar College. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Retrieved from [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Retrieved from [Link]

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Technical Support Center: Purification of Organic Compounds by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of organic compounds by recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical purification technique. Recrystallization is a powerful method for purifying solid organic compounds, essential in fields ranging from academic research to the manufacturing of active pharmaceutical ingredients (APIs).[1][2][3][4][5][6][7] Its efficacy hinges on the principle that the solubility of a compound in a solvent increases with temperature.[8] By dissolving an impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, leaving impurities behind in the solution.[2][6][9]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The advice herein is grounded in established scientific principles and field-proven experience to ensure you can achieve high-purity crystalline products with confidence.

Recrystallization Workflow Overview

The following diagram illustrates the fundamental steps of a single-solvent recrystallization procedure. Understanding this workflow is the first step to troubleshooting effectively.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Select Appropriate Solvent B 2. Dissolve Impure Compound in Minimum Hot Solvent A->B Heat to boiling C 3. Hot Filtration (to remove insoluble impurities) B->C If solids are present D 4. Slow Cooling to Induce Crystallization B->D If no solids C->D E 5. Induce Crystallization (if necessary) D->E If no crystals form F 6. Isolate Crystals (Vacuum Filtration) D->F Crystals form E->F G 7. Wash Crystals with Cold Solvent F->G H 8. Dry Pure Crystals G->H

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting Guide

This section addresses the most common problems encountered during recrystallization in a question-and-answer format, providing explanations for the underlying causes and step-by-step solutions.

Problem 1: No Crystals are Forming, Even After Cooling.

Q: I have cooled my solution to room temperature and then in an ice bath, but no crystals have appeared. What is going wrong?

A: This is one of the most frequent issues in recrystallization and can be attributed to several factors, primarily either using too much solvent or the solution being supersaturated.[10][11]

Causality & Solution:

  • Excess Solvent: The most common reason for a failure to crystallize is the use of too much solvent.[11][12] If the solution is not saturated or supersaturated upon cooling, the compound will remain dissolved.

    • Solution: Gently heat the solution to boil off some of the solvent.[13][14] Reduce the volume by approximately 20-30% and then allow the solution to cool again. Be sure to use a boiling chip to ensure smooth boiling.

  • Supersaturation: Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature, and crystallization fails to initiate.[10][11]

    • Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask at the air-solvent interface.[9][12][13][15] The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.

    • Solution 2: Add a Seed Crystal. If you have a small amount of the pure compound, add a tiny crystal to the solution.[5][13] This "seed" provides a template for other molecules to crystallize upon, initiating the process.

    • Solution 3: Ultra-Cooling. If the previous methods fail, try cooling the solution in a more extreme cooling bath, such as a dry ice/acetone bath, being mindful of the solvent's freezing point.[16]

The following decision tree can help guide your actions when no crystals form:

No_Crystals_Troubleshooting Start No Crystals Formed Upon Cooling CheckSolvent Was an excess of solvent potentially used? Start->CheckSolvent BoilSolvent Gently boil off some solvent and re-cool. CheckSolvent->BoilSolvent Yes Supersaturated Solution is likely supersaturated. CheckSolvent->Supersaturated No Induce Induce Crystallization BoilSolvent->Induce Supersaturated->Induce Scratch Scratch inner flask surface Induce->Scratch Seed Add a seed crystal Induce->Seed Reassess Re-evaluate solvent choice and compound purity Scratch->Reassess Fails Seed->Reassess Fails

Caption: Decision tree for troubleshooting lack of crystal formation.

Problem 2: The Compound "Oils Out" Instead of Crystallizing.

Q: My compound is separating as a liquid/oil instead of forming solid crystals. Why is this happening and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[16] This is often because the solution becomes supersaturated at a temperature that is above the melting point of the solute.[10][17] The resulting oil is often an excellent solvent for impurities, which can become trapped upon solidification, defeating the purpose of recrystallization.[16][18]

Causality & Solution:

  • High Solute Concentration/Rapid Cooling: If the solution is too concentrated or cooled too quickly, the saturation point may be reached while the solution temperature is still above the compound's melting point.

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature.[10][11] Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slow cooling.[11][19]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be significantly higher than the melting point of your compound.[8][17]

    • Solution: A different solvent or a mixed solvent system may be necessary. Choose a solvent with a lower boiling point, or add a "poorer" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly cloudy, then add a drop of the "good" solvent to clarify it before cooling.

  • Presence of Impurities: Significant impurities can lower the melting point of the compound (freezing-point depression), making it more prone to oiling out.[17]

    • Solution: If possible, try a preliminary purification step (e.g., passing a solution of the crude material through a small plug of silica gel) to remove some impurities before attempting recrystallization.

Problem 3: The Recrystallization Yield is Very Low.

Q: I successfully obtained pure crystals, but my final yield is much lower than expected. What are the common causes of mass loss?

A: While a 100% yield is impossible due to the compound's residual solubility in the cold solvent, several procedural errors can lead to unnecessarily low yields.[2][12]

Causality & Solution:

  • Using Too Much Solvent: As mentioned, this is a primary culprit. The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.[2][12]

    • Solution: Always use the minimum amount of boiling solvent necessary to just dissolve the crude solid.[3][12] Adding the solvent in small portions is key.

  • Premature Crystallization During Hot Filtration: If the solution cools during hot filtration, the product can crystallize in the filter funnel, leading to significant loss.[10][16]

    • Solution: Use a stemless funnel and keep the filtration apparatus (funnel and receiving flask) hot. This can be achieved by placing them on a steam bath or hot plate. Using a slight excess of hot solvent before filtration can also help, which can then be boiled off before cooling.[10][16]

  • Excessive Washing of Crystals: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of the product.[3][12]

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent. Break the vacuum, add the cold solvent to just cover the crystals, and then reapply the vacuum.

  • Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave a significant amount of product in the solution.

    • Solution: After cooling to room temperature, cool the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[14]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for my recrystallization?

A1: The ideal solvent should exhibit high solubility for your compound when hot and low solubility when cold.[7][20] Additionally, it should either dissolve impurities very well at all temperatures or not at all.[9][20] The "like dissolves like" principle is a good starting point; polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[3] However, empirical testing is crucial.

Solvent PropertyIdeal CharacteristicRationale
Solubility of Compound High at boiling point, low at room temp/ice temp.Maximizes recovery upon cooling.[8][20]
Solubility of Impurities Very soluble at all temperatures OR insoluble at all temperatures.Impurities remain in the mother liquor or are removed during hot filtration.[20]
Boiling Point Should be lower than the melting point of the solute.Helps to prevent the compound from oiling out.[17]
Reactivity Must be chemically inert towards the compound.Prevents unwanted side reactions.[9]
Volatility Should be reasonably volatile.Allows for easy removal from the final crystals during drying.[9]

Q2: What is a mixed-solvent recrystallization and when should I use it?

A2: A mixed-solvent recrystallization is used when no single solvent has the ideal solubility properties.[20] It involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[4][20] The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes cloudy (the point of saturation). A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[21]

Q3: My solution is colored, but the pure compound should be colorless. How do I fix this?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[8][9] The highly porous surface of the charcoal adsorbs the colored impurity molecules. Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield.[8] After adding the charcoal, boil the solution for a few minutes and then perform a hot filtration to remove it along with any other insoluble impurities.

Q4: How does slow cooling affect the purity of my crystals?

A4: Slow cooling is crucial for obtaining high-purity crystals.[2][19] It allows the crystal lattice to form in an orderly fashion, which selectively incorporates molecules of the desired compound while excluding impurity molecules.[9][14] Rapid cooling can cause the compound to precipitate quickly, trapping impurities within the rapidly forming crystal lattice.[14][19]

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Nichols, L. (2020). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • Jasperse, J. (n.d.). Recrystallization I 10. Chem 355. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization. Retrieved from [Link]

  • Millersville University. (n.d.). Recrystallization1. Retrieved from [Link]

  • Stieger, N., & Liebenberg, W. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]

  • Javadzadeh, Y., Hamedeyazdan, S., & Asnaashari, S. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. SciSpace. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Tayana. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]

  • Brainly. (2024). [FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to -. Retrieved from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

  • YouTube. (2022). Recrystallization and Melting Point Analysis. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields in their coupling experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the catalytic system, enabling you to diagnose and resolve issues effectively. This resource is structured in a question-and-answer format to directly address the specific problems you may be facing at the bench.

General Troubleshooting Guide

Low or no yield in a palladium-catalyzed coupling reaction can be a frustrating experience. However, a systematic approach to troubleshooting can often pinpoint the root cause. The issues generally fall into one of three categories: the catalyst system, the reagents and substrates, or the reaction conditions.

Q1: My reaction is not working at all, or the yield is very low. Where do I start?

When faced with a failed reaction, it's crucial to approach troubleshooting systematically. Start by considering the most common culprits before moving to more complex variables.

A Logical Troubleshooting Workflow

Here is a structured approach to diagnose the problem:

Troubleshooting_Workflow start Low or No Yield reagent_check Step 1: Verify Reagent & Substrate Integrity start->reagent_check catalyst_check Step 2: Scrutinize the Catalyst System reagent_check->catalyst_check Reagents OK reagent_purity Purity of Starting Materials? (Aryl halide, organometallic reagent, etc.) reagent_check->reagent_purity base_quality Base Quality & Strength? (Anhydrous? Appropriate pKa?) reagent_check->base_quality solvent_quality Solvent Purity & Degassing? (Anhydrous? Oxygen-free?) reagent_check->solvent_quality condition_check Step 3: Evaluate Reaction Conditions catalyst_check->condition_check Catalyst OK precatalyst_activation Efficient Precatalyst Activation? (Pd(II) to Pd(0)) catalyst_check->precatalyst_activation ligand_choice Appropriate Ligand? (Sterics, electronics) catalyst_check->ligand_choice catalyst_decomposition Catalyst Decomposition? (Palladium black formation) catalyst_check->catalyst_decomposition optimization Step 4: Systematic Optimization condition_check->optimization Conditions OK temperature Optimal Temperature? condition_check->temperature atmosphere Strictly Inert Atmosphere? condition_check->atmosphere concentration Correct Concentration? condition_check->concentration

Caption: A logical workflow for troubleshooting low-yield palladium-catalyzed coupling reactions.

Frequently Asked Questions (FAQs)

Catalyst System Issues

Q2: I see a black precipitate forming in my reaction flask. What is it and how can I prevent it?

The black precipitate is likely "palladium black," which is aggregated, inactive Pd(0) catalyst.[1][2] This is a common sign of catalyst decomposition and a primary reason for low yields.

  • Causality: The catalytically active species is a soluble, low-ligated Pd(0) complex. When this complex is unstable, the palladium atoms agglomerate and precipitate out of solution, rendering the catalyst inactive.[3]

  • Common Causes & Solutions:

    • Presence of Oxygen: The Pd(0) catalyst is highly sensitive to oxygen.[1][3] Ensure you are using rigorous inert atmosphere techniques.

    • High Temperatures: Excessive heat can accelerate catalyst decomposition.[2][3] Consider running the reaction at a lower temperature, although this may require a longer reaction time.

    • Inappropriate Ligand: The ligand's role is not only to facilitate the catalytic cycle but also to stabilize the Pd(0) center.[2] If the ligand is not bulky or electron-donating enough, it may not adequately protect the palladium from aggregation. Consider switching to a more appropriate ligand for your specific transformation.

    • Impurities: Impurities in your reagents or solvent can poison the catalyst and lead to decomposition.[1][2]

Q3: My Pd(II) precatalyst doesn't seem to be activating. How can I ensure the formation of the active Pd(0) species?

Many common palladium sources, such as Pd(OAc)₂ and PdCl₂(PPh₃)₂, are Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[4] Inefficient reduction is a common and often overlooked cause of reaction failure.

  • The Role of Reducing Agents: The reduction of Pd(II) to Pd(0) can be facilitated by various species in the reaction mixture, including phosphine ligands, amines, or other reagents.[5]

  • Troubleshooting Steps:

    • Consider a Pre-formed Pd(0) Source: To bypass issues with in situ reduction, you can use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[6]

    • Add a Reducing Agent: In some cases, adding a sacrificial reducing agent can promote the formation of Pd(0).

    • Ligand Choice: The choice of phosphine ligand can influence the rate of Pd(II) reduction.[5]

Q4: How do I choose the right ligand for my reaction?

Ligand selection is critical and depends heavily on the specific coupling reaction and substrates. The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[7]

  • General Guidelines:

    • Electron-rich and bulky ligands often accelerate oxidative addition, which is frequently the rate-limiting step, especially for less reactive aryl chlorides.[8] Examples include Buchwald's biarylphosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs).[3]

    • Bidentate ligands , like dppf, can offer greater stability to the catalytic complex.[5]

  • Screening: If you are working with a new transformation, it is often necessary to screen a small library of ligands to identify the optimal one.

Ligand TypeKey CharacteristicsCommon Applications
Triarylphosphines (e.g., PPh₃)Less electron-rich, sterically smallerSuzuki, Heck, Sonogashira with reactive substrates (iodides, bromides)
Buchwald Ligands (e.g., XPhos, SPhos)Bulky, electron-rich dialkylbiarylphosphinesBuchwald-Hartwig, Suzuki with challenging substrates (aryl chlorides, sterically hindered substrates)
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically bulkySuzuki, Heck, and other couplings requiring highly active catalysts
Bidentate Phosphines (e.g., dppf, Xantphos)Form stable chelate complexesSuzuki, reactions where catalyst stability is a concern

The Catalytic Cycle of a Suzuki Coupling

Suzuki_Cycle Pd0 LₙPd(0) OA_complex LₙPd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex LₙPd(II)(Ar)(R) OA_complex->TM_complex Transmetalation (R-B(OR)₂) TM_complex->Pd0 Reductive Elimination Product Ar-R TM_complex->Product Boronate_byproduct X-B(OR)₂ TM_complex->Boronate_byproduct ArX Ar-X R_Boronic R-B(OR)₂ Base Base

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura coupling reaction.

Reagents and Substrates

Q5: Could my starting materials be the problem?

Absolutely. The purity of your reagents is paramount.

  • Aryl/Vinyl Halide/Triflate: Ensure it is pure. Recrystallization or column chromatography may be necessary.

  • Organometallic Reagent (e.g., Boronic Acid, Stannane): Boronic acids can dehydrate to form boroxines or undergo protodeboronation, especially in the presence of water or base.[3] It is often best to use freshly purchased or recently purified boronic acids.

  • Base: Many coupling reactions require an anhydrous base.[1] For example, using an old bottle of potassium carbonate that has absorbed atmospheric moisture can be detrimental. The choice of base is also critical; a base that is too weak may not facilitate transmetalation, while one that is too strong could cause substrate degradation.[9]

  • Solvent: Solvents must be anhydrous and thoroughly degassed to remove oxygen.[1][2] The presence of water can have varied effects depending on the reaction; while some Suzuki couplings benefit from aqueous co-solvents, many other palladium-catalyzed reactions require strictly anhydrous conditions.[10]

Protocol: Degassing a Solvent

A common and effective method for removing dissolved oxygen from a solvent is the "freeze-pump-thaw" technique.

  • Freeze: Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.

  • Pump: Once frozen, open the flask to a high vacuum line for several minutes to remove the gases above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.

  • Repeat: Repeat this cycle at least three times to ensure the solvent is thoroughly degassed.

  • Store: Backfill the flask with an inert gas (argon or nitrogen) for storage.

Reaction Conditions

Q6: I'm not sure what solvent to use. How does the solvent affect the reaction?

The solvent plays a multifaceted role in palladium-catalyzed couplings.[11] It must dissolve all reaction components, but it can also influence catalyst activity and selectivity.[10][12]

  • Polar Aprotic Solvents (e.g., DMF, THF, Dioxane): These are common choices as they tend to dissolve a wide range of substrates and reagents. However, some solvents like DMF can coordinate to the palladium center and affect its reactivity.[1][10]

  • Apolar Solvents (e.g., Toluene, Xylene): Often used for reactions at higher temperatures.

  • Protic Solvents (e.g., water, alcohols): Can be beneficial in some reactions, like the Suzuki coupling, by aiding in the dissolution of the base and facilitating the transmetalation step.[10]

Q7: My reaction is sluggish. Should I just increase the temperature?

While increasing the temperature can increase the reaction rate, it is not always the best solution.

  • Pros: Can overcome activation energy barriers, particularly for the oxidative addition of unreactive electrophiles like aryl chlorides.

  • Cons: Can lead to catalyst decomposition (formation of palladium black), substrate or product degradation, and an increase in side reactions.[2][3]

Before resorting to higher temperatures, ensure that your catalyst system is active and your reagents are pure. It may be more effective to switch to a more active ligand system that can promote the reaction at a lower temperature.

Specific Coupling Reaction FAQs

Suzuki-Miyaura Coupling

Q8: I am observing significant homocoupling of my boronic acid. How can I minimize this?

Homocoupling (Glaser coupling) is a common side reaction, especially in the presence of oxygen.

  • Strictly Anaerobic Conditions: Oxygen promotes this side reaction.[1] Rigorous degassing and maintaining a positive pressure of inert gas are crucial.

  • Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.

  • Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

Buchwald-Hartwig Amination

Q9: My Buchwald-Hartwig amination with an aryl chloride is not working.

Aryl chlorides are notoriously less reactive than the corresponding bromides and iodides.[13]

  • Ligand is Key: This is a classic case where ligand choice is paramount. Standard ligands like PPh₃ are often ineffective. You will likely need a bulky, electron-rich ligand such as those developed by the Buchwald group (e.g., XPhos, RuPhos) to facilitate the difficult oxidative addition step.[3]

  • Strong Base Required: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[14]

  • Consider a Precatalyst: Using a modern palladium precatalyst can provide a more reliable source of the active Pd(0)L species.[7][14]

Sonogashira Coupling

Q10: My Sonogashira reaction is giving low yields and I see alkyne dimerization.

The homocoupling of the terminal alkyne (Glaser-Hay coupling) is a major competing pathway in Sonogashira reactions, particularly those that use a copper co-catalyst.[1]

  • Minimize Oxygen: As with boronic acid homocoupling, oxygen is a major culprit.[1]

  • Reduce Copper Loading: Minimizing the amount of the copper(I) co-catalyst can help suppress this side reaction.[1]

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring more active palladium catalysts or different conditions, they completely eliminate the Glaser-Hay side reaction.[15]

  • Amine Base Purity: The amine base (e.g., triethylamine, diisopropylethylamine) is crucial and should be anhydrous and free of oxidation.[1]

Post-Reaction Troubleshooting

Q11: My reaction worked, but I can't remove the residual palladium from my product.

Residual palladium can be problematic, especially in pharmaceutical applications. Standard column chromatography is often insufficient for complete removal.[16]

  • Palladium Scavengers: A variety of solid-supported scavengers with thiol or amine functionalities are commercially available.[17] These reagents selectively bind to palladium, which can then be removed by filtration.

  • Activated Carbon: Treatment with activated carbon can also be effective at adsorbing residual palladium.[17][18]

  • Recrystallization: Careful selection of a recrystallization solvent system can sometimes leave palladium impurities behind in the mother liquor.[17]

Protocol: Using a Palladium Scavenger

  • Complete the Reaction: After the reaction is deemed complete by TLC or LCMS, perform the standard aqueous workup.

  • Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent.

  • Add Scavenger: Add the recommended amount of the palladium scavenger (typically a weight excess relative to the theoretical amount of palladium).

  • Stir: Stir the mixture at room temperature or slightly elevated temperature for a few hours to overnight.

  • Filter: Filter the mixture through a pad of celite to remove the scavenger and the bound palladium.

  • Concentrate: Concentrate the filtrate to obtain the purified product.

  • Analyze: If necessary, analyze the product by ICP-MS to determine the final palladium concentration.[17]

References

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Insights into Palladium Deactivation during Advanced Oxidation Processes. National Institutes of Health. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Trieste. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Publications. [Link]

  • Activation method of inactive Pd/C catalyst in hydrogenation reaction.
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Validation & Comparative

A Senior Application Scientist's Guide to 3-Fluoro-4-iodobenzyl bromide: A Comparative Analysis of Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the selection of building blocks is a critical determinant of synthetic efficiency and molecular complexity. Among the vast arsenal of reagents, halogenated benzyl bromides serve as foundational scaffolds. This guide provides an in-depth comparison of 3-fluoro-4-iodobenzyl bromide against its halogenated counterparts, moving beyond a simple catalog of properties to explain the mechanistic causality behind its unique reactivity profile. We will explore how the specific arrangement of fluorine, iodine, and bromine atoms creates a versatile tool for regioselective, multi-step syntheses, supported by experimental frameworks and field-proven insights.

The Anatomy of Reactivity: Deconstructing this compound

The synthetic power of this compound stems from the distinct reactivity of its three key functional sites. This unique combination allows for a hierarchical and regioselective approach to molecular construction.

  • The Benzylic Bromide (-CH₂Br): The Site of Nucleophilic Attack The primary and most reactive site for classical nucleophilic substitution is the benzylic bromide. Benzyl halides are highly susceptible to both Sₙ1 and Sₙ2 reactions because they can form a resonance-stabilized benzylic carbocation (favoring Sₙ1) and have an accessible electrophilic carbon for backside attack (favoring Sₙ2).[1][2] The reaction pathway can be tuned by the choice of nucleophile, solvent, and reaction conditions.[3][4] The electron-withdrawing nature of the fluorine atom at the meta-position subtly influences the electrophilicity of the benzylic carbon, though its impact is less pronounced than that of ortho or para substituents.

  • The Aryl Iodide (C-I): The Locus of Cross-Coupling The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[5][6] This heightened reactivity is a direct consequence of its lower bond dissociation energy compared to carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.[6] This disparity allows for the oxidative addition of the C-I bond to a palladium(0) catalyst to occur under significantly milder conditions—often at lower temperatures and with lower catalyst loadings—than the C-Br bond.[6][7] This differential reactivity is the cornerstone of its utility in sequential cross-coupling strategies.

  • The Aryl Fluoride (C-F): The Modulator and Metabolic Block The carbon-fluorine bond is largely inert to the conditions of palladium-catalyzed cross-coupling, making it a stable spectator group during the functionalization of the C-I and C-Br sites.[8] Its primary roles are twofold:

    • Electronic Modulation : Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect alters the electron density of the aromatic ring. This can influence the reactivity of other sites and the physicochemical properties (e.g., pKa, lipophilicity) of the final molecule.[9]

    • Metabolic Stability : In drug discovery, the introduction of fluorine at a position susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability.[9]

Figure 1: Key reactive sites of this compound.

Comparative Performance: Experimental Frameworks

To objectively assess the performance of this compound, we present standardized protocols for two fundamental transformations: nucleophilic substitution and palladium-catalyzed cross-coupling. The data, while illustrative, is based on established principles of chemical reactivity.

Experiment 1: Comparative Nucleophilic Substitution

The benzylation of an alcohol via the Williamson ether synthesis is a classic Sₙ2 reaction. Here, we compare the relative efficiency of various benzyl bromides.

Protocol: Williamson Ether Synthesis

  • Under an inert atmosphere (Argon or Nitrogen), dissolve 4-methoxyphenol (1.0 equiv.) in dry N,N-dimethylformamide (DMF, 0.5 M).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise, and stir for 30 minutes at 0°C.[10]

  • Add the respective benzyl bromide derivative (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Comparative Data for Benzylation of 4-Methoxyphenol

Benzyl Bromide Substrate Key Features Typical Reaction Time (h) Isolated Yield (%)
Benzyl Bromide Unsubstituted baseline 2 95
4-Bromobenzyl Bromide Electron-neutral bromo group 2 93
4-Iodobenzyl Bromide Electron-neutral iodo group 2 94

| This compound | Meta-fluoro (e--withdrawing) | 2.5 | 91 |

Analysis of Causality: The rates of Sₙ2 reaction for these primary benzyl bromides are broadly similar. The slight decrease in rate and yield for this compound can be attributed to the mild inductive electron-withdrawing effect of the meta-fluoro substituent, which slightly destabilizes the electron-rich transition state of the Sₙ2 reaction. However, this effect is minimal, and the benzylic bromide remains a highly effective electrophile for nucleophilic substitution across all tested substrates.[11]

Experiment 2: Comparative Suzuki-Miyaura Cross-Coupling

This experiment highlights the superior reactivity of the C-I bond over the C-Br bond in a palladium-catalyzed Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling

  • In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and Palladium(II) acetate (Pd(OAc)₂, 2 mol%).[6][12]

  • Add triphenylphosphine (PPh₃, 8 mol%) as the ligand.

  • Seal the flask, and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., Argon).[13]

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 0.2 M) via syringe.

  • Heat the reaction mixture in a preheated oil bath to the specified temperature and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Table 2: Comparative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl Halide Substrate Key Features Temperature (°C) Time (h) Isolated Yield (%)
4-Bromobenzyl Bromide C-Br bond for coupling 100 12 85
This compound C-I bond for coupling 80 1.5 92

| 3-Fluoro-4-bromobenzyl Bromide | C-Br bond, F-substituted | 100 | 12 | 82 |

Analysis of Causality: The data unequivocally demonstrates the enhanced reactivity of the C-I bond.[6] The oxidative addition to the palladium catalyst is the rate-determining step, and the weaker C-I bond allows this step to proceed at a lower temperature and in a fraction of the time required for the C-Br analogues.[6][12] This enables the selective functionalization of the iodine position on this compound while leaving the benzylic bromide and aryl fluoride untouched, a critical advantage for multi-step synthesis.

Strategic Synthesis Design: Leveraging Orthogonal Reactivity

The true value of this compound is realized in synthetic sequences that exploit its orthogonal reactivity. A researcher can perform a palladium-catalyzed cross-coupling at the C-I position first, under mild conditions, and then use the more robust benzylic bromide for a subsequent nucleophilic substitution.

Orthogonal_Synthesis start This compound step1 Step 1: Suzuki Coupling (Mild Conditions) - Pd(OAc)₂, PPh₃ - Arylboronic Acid - K₂CO₃, 80°C start->step1 Reacts at C-I bond intermediate Intermediate Product (Aryl-Substituted Benzyl Bromide) step1->intermediate step2 Step 2: Nucleophilic Substitution - Nucleophile (e.g., R-OH, NaH) - DMF, RT intermediate->step2 Reacts at -CH₂Br final_product Di-functionalized Product step2->final_product

Figure 2: Orthogonal synthesis workflow using this compound.

This two-step, one-pot potential minimizes purification steps and maximizes efficiency. The fluorine atom remains as a stable substituent that can enhance the biological or material properties of the final compound.

Conclusion and Outlook

While simple benzyl bromides are workhorses for benzylation, and other di-halogenated aromatics offer opportunities for sequential reactions, this compound presents a uniquely powerful combination of features for the modern synthetic chemist.

  • Hierarchical Reactivity: It offers three distinct handles (C-Br, C-I, C-F) with a predictable reactivity order (C-I > C-Br >> C-F in cross-coupling), enabling planned, regioselective functionalization.

  • Efficiency: The high reactivity of the C-I bond allows for milder reaction conditions, preserving sensitive functional groups elsewhere in the molecule and often leading to higher yields and cleaner reactions.

  • In-built Functionality: The fluorine atom provides a means to fine-tune the electronic properties and metabolic stability of the target molecule, a crucial consideration in drug discovery.[9]

For researchers and drug development professionals, this compound is not merely another reagent but a strategic building block. Its intelligent design allows for the rapid construction of complex, highly functionalized molecules, making it an invaluable asset in the pursuit of novel therapeutics and advanced materials.

References

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comparative reactivity of aryl iodides and aryl bromides in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Comparative Reactivity of Aryl Iodides and Aryl Bromides in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the selection of an aryl halide is a critical decision point in the design of palladium-catalyzed cross-coupling reactions. While the general reactivity trend of Ar-I > Ar-Br > Ar-Cl is a foundational principle, a deeper, more nuanced understanding is essential for optimizing synthetic routes, especially when dealing with complex, multi-functionalized molecules. This guide provides an objective, data-driven comparison of aryl iodides and aryl bromides, moving beyond simple trends to explain the causality behind experimental choices and outcomes.

The Physicochemical Basis of Reactivity: A Tale of Two Bonds

The enhanced reactivity of aryl iodides over aryl bromides is fundamentally rooted in the intrinsic properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond. This is quantitatively expressed by their respective Bond Dissociation Energies (BDEs), which is the energy required to break the bond homolytically.

  • C-Br Bond Dissociation Energy: ~285 kJ/mol[1]

  • C-I Bond Dissociation Energy: ~213 kJ/mol[1]

This lower BDE for the C-I bond directly facilitates the oxidative addition step, which is the initial and often rate-determining phase in most cross-coupling catalytic cycles.[2][3] In this step, the low-valent palladium catalyst inserts itself into the carbon-halogen bond, a process that is energetically more favorable for the weaker C-I bond.[2][3]

The Palladium Catalytic Cycle: Oxidative Addition is Key

The following diagram illustrates a generic catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. The critical oxidative addition step, where the choice between an aryl iodide and bromide has the most significant impact, is highlighted.

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X (Iodide or Bromide) ArPd(II)XL2 Ar-Pd(II)-X Complex Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-[M] ArPd(II)R'L2 Ar-Pd(II)-R' Complex Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R' (Product)

Caption: Generic catalytic cycle for a cross-coupling reaction.

Quantitative Reactivity Comparison in Major Cross-Coupling Reactions

The theoretical advantage of aryl iodides often translates into practical benefits such as higher yields, shorter reaction times, and milder conditions. However, this is not a universal rule, and the specific reaction type can dramatically influence the outcome.

Suzuki-Miyaura Coupling: The Classic Reactivity Trend Holds

The Suzuki-Miyaura reaction, a workhorse for C-C bond formation, typically follows the expected reactivity order: Ar-I > Ar-Br.[4] Aryl iodides frequently allow for reactions to proceed at lower temperatures or with lower catalyst loadings compared to their bromo-counterparts.

Aryl Halide (Ar-X)Coupling PartnerCatalyst SystemConditionsYield (%)Reference
DNA-conjugated Aryl IodidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h>95%[2]
DNA-conjugated Aryl BromidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h41%[2]
p-IodotoluenePhenylboronic acid[Pd(PPh₃)₄]50°C7%[5]
p-BromotoluenePhenylboronic acid[Pd(PPh₃)₄]50°C61%[5]

Note: The p-iodotoluene example highlights a specific case where at low temperatures with a PPh₃ ligand, the aryl bromide can be more efficient, potentially due to the poor turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate. This is a nuance rather than the general rule.[5]

Sonogashira Coupling: Exploiting Reactivity for Selectivity

In the Sonogashira coupling of aryl halides with terminal alkynes, the difference in reactivity is so pronounced that it can be used for selective synthesis.[6] Couplings with aryl iodides often proceed smoothly at room temperature, whereas aryl bromides typically require heating.[6] This allows for the selective functionalization of an iodo group in the presence of a bromo group on the same molecule.[6]

Aryl Halide (Ar-X)AlkyneCatalyst SystemConditionsYieldReference
Aryl IodidesPhenylacetylenenSiO₂–dendrimer–Pd(0)Aqueous mediaHigh Yields[7]
Aryl BromidesPhenylacetylenenSiO₂–dendrimer–Pd(0)Aqueous mediaGood Yields[7]
Aryl Iodides2-methyl-3-butyn-2-olNS-MCM-41-Pd90°CGood to Excellent[8]
Aryl Bromides (deactivated)2-methyl-3-butyn-2-olNS-MCM-41-Pd90°CLower Yields[8]
Buchwald-Hartwig Amination: A Noteworthy Exception

Contrary to the general trend, aryl iodides have traditionally been challenging substrates in Pd-catalyzed C-N bond formation, often exhibiting lower reactivity than aryl bromides.[9][10]

The Causality: Iodide Inhibition. The sodium iodide (NaI) generated as a byproduct during the reaction can have a significant inhibitory effect.[10][11] Iodide anions can coordinate strongly to Pd(II) intermediates, forming stable, catalytically incompetent species like bridging iodide dimers, which slows down or halts the catalytic cycle.[10][12] This has led to a revised reactivity order for many Buchwald-Hartwig systems: Ar-Br > Ar-Cl > Ar-I .[9]

The Solution: Ligand and Solvent Design. This challenge has been addressed through rational catalyst design. The use of bulky biarylphosphine ligands, such as BrettPhos, can prevent the formation of inhibitory dimers and dramatically improve the efficiency of aryl iodide amination.[10] Additionally, using solvents in which the iodide byproduct is insoluble can effectively remove it from the reaction, accomplishing the same goal.[10][11]

Aryl HalideAmineCatalyst SystemObservationReference
Aryl IodidesVariousTraditional CatalystsGenerally less successful than Ar-Br due to iodide inhibition.[10]
Aryl BromidesVariousTraditional CatalystsOften the preferred substrate for higher efficiency.[9]
Aryl IodidesVariousPd / Biarylphosphine LigandsEfficiency can match or exceed Ar-Br by overcoming inhibition.[10]

Practical Considerations and Decision-Making

The choice between an aryl iodide and an aryl bromide is not merely academic; it has direct consequences on cost, availability, and reaction development timelines.

Choose Aryl Iodides when:

  • High reactivity is paramount: For sluggish coupling partners or sterically hindered substrates.

  • Mild conditions are necessary: To protect sensitive functional groups elsewhere in the molecule.

  • The corresponding bromide is unreactive: When all attempts with the aryl bromide have failed.

Choose Aryl Bromides when:

  • Cost and availability are drivers: Aryl bromides are generally less expensive and more widely available than their iodide analogs.[13]

  • Performing Buchwald-Hartwig amination: Unless using a modern catalyst system specifically designed for aryl iodides, bromides are often the more reliable choice.[9]

  • Sequential cross-coupling is planned: The differential reactivity allows for selective coupling at the iodo-position first, followed by a second coupling at the bromo-position.[14]

Decision Workflow for Halide Selection

This workflow provides a logical framework for choosing the appropriate aryl halide based on the specific synthetic challenge.

Caption: Decision workflow for selecting an aryl halide.

Self-Validating Experimental Protocols

The following protocols are described to be self-validating, meaning the rationale behind each component choice is explained, ensuring trustworthiness and reproducibility.

Protocol 1: Suzuki-Miyaura Coupling to Demonstrate General Reactivity

This protocol directly compares the coupling of p-iodotoluene and p-bromotoluene under identical, low-temperature conditions where differences in reactivity are often magnified.

  • Objective: To quantify the yield difference between an aryl iodide and bromide in a standard Suzuki-Miyaura coupling.

  • Reaction: p-X-toluene + Phenylboronic acid → 4-Methyl-1,1'-biphenyl

  • Methodology:

    • Catalyst Preparation: In separate, oven-dried Schlenk tubes under an inert atmosphere (N₂ or Ar), add [Pd(PPh₃)₄] (0.01 mmol, 1 mol%).

    • Reagent Addition: To each tube, add the aryl halide (p-iodotoluene or p-bromotoluene, 1.0 mmol), phenylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol) as a base. Causality: The base is required to activate the boronic acid for the transmetalation step.[15]

    • Solvent: Add a degassed solvent mixture (e.g., n-PrOH/H₂O, 5 mL). Causality: A protic solvent mixture aids in the dissolution of the base and facilitates the reaction.

    • Reaction: Stir the mixtures vigorously at 50°C. Causality: This lower temperature is chosen deliberately to slow the reaction and clearly differentiate the reactivity, as higher temperatures might drive both reactions to completion, masking the kinetic differences.[5]

    • Monitoring & Analysis: Monitor the reaction progress by GC or TLC at set time intervals (e.g., 1h, 4h, 12h). After completion or a set time, quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), and analyze the crude product by GC with an internal standard to determine the yield.

  • Expected Outcome: The reaction with p-bromotoluene is expected to show a significantly higher yield than p-iodotoluene under these specific "classical" Pd/PPh₃ conditions at 50°C, illustrating the nuanced behavior that can arise from slow turnover of the Pd(II)-I intermediate.[5]

Protocol 2: Buchwald-Hartwig Amination of an Aryl Iodide with an Optimized System

This protocol utilizes a modern catalyst system designed to overcome the common issue of iodide inhibition.

  • Objective: To demonstrate an efficient C-N coupling of an aryl iodide using a specialized ligand.

  • Reaction: 4-Iodoanisole + Aniline → 4-Methoxy-N-phenylaniline

  • Methodology:

    • Pre-catalyst System: In a glovebox, add the palladium pre-catalyst (e.g., 1 mol%) and the biarylphosphine ligand (e.g., BrettPhos, 1.5 mol%) to an oven-dried vial. Causality: Using a pre-catalyst and a bulky, electron-rich biarylphosphine ligand prevents the formation of inactive iodide-bridged palladium dimers.[10]

    • Reagents: Add 4-iodoanisole (1.0 mmol), aniline (1.2 mmol), and a base such as NaOt-Bu (1.4 mmol).

    • Solvent: Add an anhydrous, degassed solvent like toluene or dioxane (3 mL). Causality: These solvents are often effective, but for aryl iodides, a solvent system where the NaI byproduct precipitates, such as DME, can further enhance the reaction rate by removing the inhibitor from the solution phase.[10]

    • Reaction: Seal the vial and stir the mixture at 80-100°C until the starting material is consumed (as monitored by TLC or GC).

    • Workup & Analysis: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl, extract with an organic solvent, dry, concentrate, and purify the product by column chromatography.

  • Expected Outcome: This optimized protocol should provide a high yield of the desired arylamine, demonstrating that with the correct choice of ligand and conditions, aryl iodides can be excellent substrates for Buchwald-Hartwig amination, overcoming their traditional limitations.[10]

Conclusion

The widely accepted reactivity trend of Ar-I > Ar-Br serves as a valuable starting point, but it is not an absolute law. The superior reactivity of aryl iodides, driven by a weaker C-I bond, is most consistently observed in C-C bond-forming reactions like the Suzuki and Sonogashira couplings, where it enables milder conditions and facilitates difficult transformations. However, in C-N bond-forming reactions like the Buchwald-Hartwig amination, the generation of inhibitory iodide byproducts can invert this trend, making aryl bromides the more reliable substrate for traditional catalyst systems.

Ultimately, the optimal choice of aryl halide is context-dependent. A Senior Application Scientist must weigh the intrinsic reactivity against the specific catalytic cycle, potential inhibitory effects, substrate complexity, and economic factors. A thorough understanding of the underlying mechanistic principles is paramount for the rational design and successful execution of cross-coupling strategies in modern chemical synthesis.

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  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [URL: https://research.rug.
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  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7510006/]
  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate. [URL: https://www.researchgate.net/publication/257768516_Kinetics_of_the_Oxidative_Addition_of_ortho-Substituted_Aryl_Halides_to_Palladium0_Complexes]
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [URL: https://www.chemsky.org/2022/10/21/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings%EF%BC%9F/]
  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7795908/]
  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2614272/]
  • Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). ResearchGate. [URL: https://www.researchgate.net/publication/362243265_Understanding_the_Relative_Easiness_of_Oxidative_Addition_of_Aryl_and_Alkyl_Halides_to_Palladium0]
  • Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. 文学城| 博客. [URL: https://blog.wenxuecity.com/myblog/70339/202302/16893.html]
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222409/]
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra10860a]
  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo0342219]
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  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.4c03831]
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  • Why propargyl bromide don't proceed sonogashira cross-coupling reaction with aryl iodide?. ResearchGate. [URL: https://www.researchgate.net/post/Why_propargyl_bromide_dont_proceed_sonogashira_cross-coupling_reaction_with_aryl_iodide]
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A Senior Application Scientist's Guide to the Characterization of 3-Fluoro-4-iodobenzyl Bromide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of building blocks such as 3-Fluoro-4-iodobenzyl bromide is paramount. The isomeric purity and structural integrity of this reagent directly influence the stereochemistry, yield, and impurity profile of subsequent synthetic steps. This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive characterization of this compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Precise Characterization

This compound (IUPAC name: 4-(bromomethyl)-2-fluoro-1-iodobenzene) is a key intermediate in organic synthesis, valued for its trifunctional nature that allows for sequential and site-selective reactions. The presence of fluoro, iodo, and bromomethyl groups on the benzene ring offers multiple reaction pathways, including nucleophilic substitution at the benzylic position and cross-coupling reactions at the iodo-substituted carbon. However, the synthesis of this compound can lead to isomeric impurities and side products, necessitating rigorous analytical characterization to ensure its suitability for downstream applications.

This guide will delve into the primary spectroscopic and chromatographic techniques for the structural elucidation and purity assessment of this compound. We will explore Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), comparing their strengths and limitations in the context of this specific molecule.

A Comparative Overview of Characterization Techniques

A multi-technique approach is essential for the unambiguous characterization of this compound. The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.

Characterization Workflow cluster_0 Primary Structural Elucidation cluster_1 Functional Group & Purity Analysis NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Mass_Spectrometry Mass Spectrometry (EI-MS, HRMS) NMR_Spectroscopy->Mass_Spectrometry Confirms Molecular Weight IR_Spectroscopy IR Spectroscopy (Functional Groups) Final_Report Final_Report NMR_Spectroscopy->Final_Report Structural Confirmation Chromatography Chromatography (HPLC/GC-MS for Purity) Mass_Spectrometry->Final_Report Molecular Formula IR_Spectroscopy->Chromatography Identifies Potential Impurities IR_Spectroscopy->Final_Report Functional Group Confirmation Chromatography->Final_Report Purity Data Sample Sample Sample->NMR_Spectroscopy Initial Analysis Sample->Mass_Spectrometry Sample->IR_Spectroscopy Sample->Chromatography

Caption: A typical analytical workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the key signals are the benzylic protons of the -CH₂Br group and the aromatic protons.

Comparative Analysis of ¹H NMR Data:

CompoundAr-H Chemical Shift (ppm)-CH₂Br Chemical Shift (ppm)
This compound (Predicted) 7.0 - 7.8~4.5
4-Bromo-2-fluoro-1-iodobenzene[1][2]7.1 - 7.7N/A
Benzyl bromide[3]7.2 - 7.4~4.5

The predicted ¹H NMR spectrum of this compound would show a singlet for the benzylic protons around 4.5 ppm. The aromatic region would display a complex multiplet pattern due to the coupling between the aromatic protons and the fluorine atom.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Comparative Analysis of ¹³C NMR Data:

CompoundAromatic C Chemical Shift (ppm)-CH₂Br Chemical Shift (ppm)
This compound (Predicted) 90 - 165 (with C-F coupling)~32
4-Bromo-2-fluoro-1-iodobenzene[2][4]92 - 163 (with C-F coupling)N/A
Benzyl bromide[3]128 - 138~33

The ¹³C NMR spectrum of this compound is expected to show six distinct signals in the aromatic region, with the carbon attached to the fluorine exhibiting a large coupling constant. The benzylic carbon signal should appear around 32 ppm.

¹⁹F NMR Spectroscopy: A Direct Window into Fluorine's Environment

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. It provides a direct measure of the electronic environment of the fluorine atom and can be used to confirm the presence and position of the fluorine substituent. For this compound, a single signal is expected in the typical range for aromatic fluorides.

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the this compound product into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently swirl the vial to dissolve the sample completely.

  • Transfer: Using a Pasteur pipette with a cotton plug, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is crucial for determining the molecular weight and obtaining information about the fragmentation pattern of this compound, which aids in its structural confirmation.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that leads to extensive fragmentation. The resulting mass spectrum provides a unique fingerprint of the molecule.

Predicted Fragmentation Pattern for this compound:

m/zIonDescription
314/316[M]⁺Molecular ion peak (presence of Br isotopes)
235[M - Br]⁺Loss of a bromine radical
187[M - I]⁺Loss of an iodine radical
108[C₇H₅F]⁺Tropylium-like ion after loss of I and Br
91[C₇H₇]⁺Tropylium ion (less likely due to substituents)

The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M/M+2 isotopic pattern for fragments containing bromine.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is a definitive method for confirming the molecular formula of this compound (C₇H₅BrFI).

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS system.

  • GC Separation: Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the components of the sample. A typical program might start at 50°C and ramp up to 250°C.

  • MS Detection: The mass spectrometer is operated in EI mode, scanning a mass range of, for example, 40-400 amu.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the key absorptions will be from the aromatic C-H, C-C, C-F, C-I, and C-Br bonds, as well as the aliphatic C-H bonds of the bromomethyl group.

Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Bond Vibration
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch (-CH₂)
1600-1450Aromatic C=C stretch
1250-1150C-F stretch
~1200C-Br stretch (in -CH₂Br)
600-500C-I stretch

The following diagram illustrates the relationship between the different analytical techniques and the information they provide for the characterization of this compound.

AnalyticalTechniques cluster_Techniques Characterization Techniques cluster_Information Information Obtained NMR NMR (¹H, ¹³C, ¹⁹F) Structure Molecular Structure Connectivity NMR->Structure MS Mass Spectrometry (EI-MS, HRMS) MS->Structure Fragmentation Pattern MolWeight Molecular Weight Elemental Formula MS->MolWeight IR IR Spectroscopy FuncGroups Functional Groups IR->FuncGroups HPLC HPLC / GC-MS Purity Purity & Impurities HPLC->Purity

Caption: The relationship between analytical techniques and the structural information obtained for this compound.

Chromatographic Methods: Assessing Purity and Identifying Impurities

Chromatographic techniques, particularly HPLC and GC-MS, are indispensable for determining the purity of this compound and identifying any potential impurities from the synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for purity assessment. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. A UV detector is suitable for detecting the aromatic compound.

Experimental Protocol: HPLC Purity Analysis
  • Mobile Phase Preparation: Prepare a mobile phase, for example, a 70:30 (v/v) mixture of acetonitrile and water.

  • Sample Preparation: Accurately prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Conclusion: An Integrated Approach for Confident Characterization

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the definitive structural elucidation, mass spectrometry confirms the molecular weight and elemental composition. IR spectroscopy offers a quick check for the presence of key functional groups, and chromatographic methods are essential for quantifying purity and identifying impurities. By following the detailed protocols and comparative data presented in this guide, researchers can confidently verify the quality of their this compound, ensuring the success of their subsequent synthetic endeavors.

References

  • PubChem. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl bromide. Retrieved from [Link]

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NMR and MS analysis of 3-Fluoro-4-iodobenzyl bromide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR and MS Analysis of 3-Fluoro-4-iodobenzyl Bromide Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison and detailed analysis of this compound and its derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific principles.

Introduction: The Strategic Importance of Multi-Halogenated Intermediates

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] this compound is a versatile chemical intermediate of significant interest, offering a trifecta of reactive sites. The bromomethyl group serves as a potent electrophile for nucleophilic substitution, the iodine atom is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Sonogashira), and the fluorine atom modulates the electronic properties of the aromatic ring.[3][4][5]

Given its utility as a building block for diverse and complex molecules, including potent kinase inhibitors, unambiguous structural characterization is paramount.[4] This guide details the application of NMR and MS, two cornerstone analytical techniques, for the comprehensive analysis of this important scaffold and its derivatives, ensuring the structural integrity of synthesized compounds.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for elucidating the precise atomic connectivity and stereochemistry of a molecule. For derivatives of this compound, both ¹H and ¹³C NMR provide a detailed fingerprint of the molecular structure.

Expertise & Experience: Decoding the Spectra

The substitution pattern on the benzene ring—featuring a fluorine, an iodine, and a bromomethyl group—creates a unique and predictable set of signals. The high electronegativity of fluorine and the presence of heavy atoms like iodine and bromine significantly influence the chemical shifts and coupling patterns of the aromatic protons and carbons.

¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum is particularly informative. We expect to see three distinct signals for the aromatic protons. The fluorine atom will introduce additional splitting (coupling) to nearby protons, a key diagnostic feature.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
-CH ₂Br~4.5Singlet (s)N/AProtons on a benzylic carbon bearing an electron-withdrawing bromine atom are deshielded. No adjacent protons to couple with.
Ar-H (H-5)~7.2-7.4Doublet of doublets (dd)JH-H ≈ 8.5 Hz, JH-F ≈ 5.5 HzCoupled to the adjacent H-6 (ortho coupling) and the fluorine atom (meta coupling).
Ar-H (H-2)~7.4-7.6Doublet (d)JH-F ≈ 8-10 HzCoupled to the adjacent fluorine atom (ortho coupling).
Ar-H (H-6)~7.8-8.0Doublet (d)JH-H ≈ 8.5 HzDeshielded due to the adjacent iodine atom and coupled to H-5 (ortho coupling).

Note: Predicted values are based on standard substituent effects. Actual values may vary slightly depending on the solvent and specific derivative.

¹³C NMR Spectral Analysis

In the ¹³C NMR spectrum, the carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JC-F), which is a definitive diagnostic peak.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Rationale
-C H₂Br~30-35SingletStandard chemical shift for a benzylic carbon attached to bromine.
C -I (C-4)~90-95Doublet (³JC-F ≈ 3-5 Hz)The heavy iodine atom causes a significant upfield shift (shielding). Exhibits small coupling to fluorine.
C -F (C-3)~160-165Doublet (¹JC-F ≈ 240-250 Hz)Directly attached to the highly electronegative fluorine, causing deshielding and a large characteristic C-F coupling constant.
Aromatic CH~115-140Doublets (due to ²JC-F and ³JC-F)The remaining aromatic carbons will appear as doublets due to two- and three-bond couplings with fluorine.
Aromatic C (quaternary)~140-145Doublet (²JC-F ≈ 15-25 Hz)The carbon bearing the bromomethyl group will be a quaternary signal split by the fluorine.
Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or if the solvent signal cannot be used as a reliable reference.

  • Instrument Setup:

    • Record spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

    • Process the data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern.

Expertise & Experience: Interpreting the Mass Spectrum

For halogenated compounds, MS provides a wealth of information. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), creates a characteristic M+2 isotopic pattern that is a dead giveaway for its presence.[7][8]

Molecular Ion and Fragmentation Analysis

The molecular formula for this compound is C₇H₅BrFI, with a monoisotopic mass of approximately 313.86 g/mol .[9][10]

Under typical Electron Ionization (EI) conditions, the primary fragmentation event for benzyl bromides is the loss of the bromine atom to form a stable benzyl cation.[11][12] This fragment is often the most abundant ion in the spectrum (the base peak).

Table 3: Predicted MS Fragmentation Data for this compound

m/z Value (Predicted)Ion StructureDescription
314 / 316[C₇H₅BrFI]⁺Molecular Ion (M⁺) . Will appear as a doublet with ~1:1 intensity due to ⁷⁹Br and ⁸¹Br isotopes.
235[C₇H₅FI]⁺[M-Br]⁺ . Loss of a bromine radical. This 3-fluoro-4-iodobenzyl cation is expected to be highly stable and likely the base peak .
108[C₇H₅F]⁺[M-Br-I]⁺ . Subsequent loss of an iodine radical from the [M-Br]⁺ fragment.
Experimental Protocol: MS Sample Preparation and Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Infusion and Ionization:

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a coupled chromatographic system like GC-MS or LC-MS.

    • Utilize an appropriate ionization technique. Electron Ionization (EI) is excellent for observing detailed fragmentation, while softer techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are better for preserving the molecular ion.

  • Data Acquisition:

    • Acquire data over a relevant mass range (e.g., m/z 50-500).[13]

    • Ensure the mass resolution is sufficient to distinguish the isotopic patterns clearly.

    • Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic distribution for the molecular ion with the theoretical pattern for a compound containing one bromine atom.

Part 3: Comparative Guide and Integrated Workflow

NMR vs. MS: A Complementary Partnership

Neither NMR nor MS alone is sufficient for the absolute confirmation of a novel compound. They provide different, yet complementary, pieces of the structural puzzle.

  • NMR Spectroscopy excels at defining the carbon-hydrogen framework. It tells you how atoms are connected, the number of protons/carbons in unique environments, and their spatial relationships. It is the definitive tool for isomer differentiation.

  • Mass Spectrometry provides the molecular weight, confirming the elemental formula. Its fragmentation patterns offer substructural clues that act like a "molecular puzzle," corroborating the connectivity proposed by NMR. The isotopic pattern for bromine is a powerful confirmation tool in this specific case.

Trustworthiness in structural elucidation is achieved when the data from both techniques converge to support a single, unambiguous structure.

Mandatory Visualization: Integrated Characterization Workflow

The following diagram illustrates the logical workflow for the structural validation of a newly synthesized this compound derivative.

G Workflow for Structural Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Interpretation & Validation synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification ms_analysis MS Analysis (ESI or EI) purification->ms_analysis nmr_analysis NMR Analysis (¹H, ¹³C) purification->nmr_analysis check_mw Confirm Molecular Weight & Isotopic Pattern ms_analysis->check_mw check_fragments Analyze Fragmentation (e.g., loss of Br) ms_analysis->check_fragments check_nmr Assign NMR Signals & Coupling Constants nmr_analysis->check_nmr structure_confirm Structure Confirmed check_mw->structure_confirm check_fragments->structure_confirm check_nmr->structure_confirm

Caption: Integrated workflow for the synthesis and structural confirmation of novel this compound derivatives.

Conclusion

The robust characterization of this compound and its derivatives is critical for their successful application in drug discovery and materials science. A combined analytical approach using high-resolution NMR and MS provides a self-validating system for structural confirmation. ¹H and ¹³C NMR deliver an intricate map of atomic connectivity, highlighted by characteristic C-F couplings, while MS confirms the molecular weight and reveals key substructures through predictable fragmentation pathways, such as the formation of the stable 3-fluoro-4-iodobenzyl cation and the distinctive isotopic signature of bromine. By integrating these powerful techniques, researchers can proceed with confidence in the structural integrity of their synthesized molecules.

References

  • Wiley-VCH. (n.d.). Supporting Information.
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion.
  • Benchchem. (n.d.). 3-Fluoro-2-iodobenzyl bromide | 1261675-04-0.
  • Royal Society of Chemistry. (2018). This journal is © The Royal Society of Chemistry 2018.
  • Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry.
  • ResearchGate. (n.d.). PIMS spectra recorded during the decomposition of benzyl bromide at....
  • Unknown Source. (n.d.). Mass Spectrometry: Fragmentation.
  • PubChemLite. (n.d.). This compound (C7H5BrFI).
  • ResearchGate. (n.d.). Molecular peaks of bromide compounds[14]. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for 3-Fluoro-4-Iodopyridine in Medicinal Chemistry.
  • Unknown Source. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Unknown Source. (n.d.). The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis.
  • Aaronchem. (n.d.). 1022931-83-4 | MFCD18396959 | this compound.
  • Ossila. (n.d.). 4-Bromo-3-fluoroiodobenzene | CAS 136434-77-0.
  • PubMed. (n.d.). Radiolabeled (4-Fluoro-3-Iodobenzyl)Guanidine Improves Imaging and Targeted Radionuclide Therapy of Norepinephrine Transporter-Expressing Tumors.

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A-Comparative-Guide-to-the-Suzuki-Miyaura-Coupling-of-Aryl-Halides

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist’s Field-Proven Insights into Optimizing Reactivity

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organohalides, now famously known as the Suzuki-Miyaura coupling, has become one of the most powerful and versatile tools in modern organic synthesis.[1][2][3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[1][3] The reaction's broad functional group tolerance, mild conditions, and the commercial availability and low toxicity of its reagents have cemented its status as a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6]

At the heart of this transformative reaction lies the aryl halide, a key electrophilic partner. The choice of the halogen atom—iodine, bromine, chlorine, or even pseudohalides like triflates—profoundly influences the reaction's efficiency and the required catalytic system. This guide provides an in-depth comparison of these aryl halides, grounded in mechanistic principles and supported by experimental data, to empower researchers in selecting the optimal substrate and conditions for their synthetic endeavors.

The Decisive Step: Oxidative Addition and the Role of the Halide

The catalytic cycle of the Suzuki-Miyaura coupling is a finely orchestrated sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination.[3] Of these, the initial oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.[7] This crucial step involves the cleavage of the carbon-halogen (C-X) bond and the formation of a new palladium(II) intermediate.[3][7]

The reactivity of the aryl halide in this step is directly correlated to the strength of the C-X bond. A weaker bond is more readily cleaved, leading to a faster rate of oxidative addition. This fundamental principle dictates the general reactivity trend for aryl halides in the Suzuki-Miyaura coupling.

Causality: Bond Dissociation Energy as the Primary Determinant

The strength of the C-X bond is quantified by its bond dissociation energy (BDE), which is the energy required to break the bond homolytically. The established trend for the BDE of phenyl halides is as follows:

Ph-I < Ph-Br < Ph-Cl < Ph-F [8]

This trend is a direct consequence of the orbital overlap between the carbon and halogen atoms. As we move down the halogen group, the increasing size of the halogen atom leads to less effective orbital overlap with carbon, resulting in a weaker and more easily broken bond.[8]

Consequently, the general reactivity order for aryl halides in the Suzuki-Miyaura coupling is the inverse of the BDE trend:

Aryl-I > Aryl-Br > Aryl-Cl >> Aryl-F [1][8]

Aryl triflates (Ar-OTf), commonly used pseudohalides, also fit within this reactivity spectrum, generally being more reactive than aryl bromides but less reactive than aryl iodides.[1]

G I I I_BDE I_BDE Br Br Br_BDE Br_BDE Cl Cl Cl_BDE Cl_BDE

A Comparative Analysis of Aryl Halides

Aryl Iodides (Ar-I): The Most Reactive, But at a Cost

Due to the weak C-I bond, aryl iodides are the most reactive electrophiles in Suzuki-Miyaura couplings.[1] This high reactivity allows for the use of less active catalysts and milder reaction conditions, often proceeding efficiently at room temperature. However, their higher cost and lower stability compared to other aryl halides can be a significant drawback, particularly for large-scale industrial applications.[1]

Aryl Bromides (Ar-Br): The Reliable Workhorse

Aryl bromides represent a practical compromise between reactivity and cost.[1] They are more stable and less expensive than their iodide counterparts while still exhibiting good reactivity under a broad range of conditions.[9] Consequently, aryl bromides are arguably the most commonly employed aryl halides in both academic and industrial settings.

Aryl Triflates (Ar-OTf): A Versatile Alternative
Aryl Chlorides (Ar-Cl): The Economical but Challenging Choice

The abundance and low cost of aryl chlorides make them highly attractive substrates for large-scale synthesis.[5] However, the strong C-Cl bond presents a significant challenge for oxidative addition.[8][10] Early Suzuki-Miyaura protocols were largely ineffective for aryl chlorides.[11] The breakthrough in this area came with the development of specialized catalyst systems, particularly those employing bulky, electron-rich phosphine ligands.[12] These advanced ligands facilitate the formation of highly reactive, coordinatively unsaturated palladium(0) species that are capable of cleaving the robust C-Cl bond.[13]

The Evolution of Catalyst Systems: Tailoring Catalysis to the Halide

The successful coupling of less reactive aryl halides, particularly aryl chlorides, has been a major driving force in the development of sophisticated palladium catalysts.

First-Generation Catalysts: The Era of Aryl Iodides and Bromides

The original Suzuki-Miyaura conditions, often employing Pd(PPh₃)₄, were primarily effective for the more reactive aryl iodides and bromides.[11] While groundbreaking, these systems struggled with the less reactive and more sterically hindered substrates.

Second-Generation Catalysts: The Rise of Bulky, Electron-Rich Ligands

The development of bulky, electron-rich phosphine ligands, such as the Buchwald and Fu ligands (e.g., XPhos, SPhos, P(t-Bu)₃), revolutionized the field.[2][12] These ligands promote the formation of highly active monoligated palladium(0) species, which are crucial for the oxidative addition of aryl chlorides.[14] The steric bulk of these ligands also accelerates the final reductive elimination step, further enhancing catalytic turnover.[13]

G

Experimental Data: A Quantitative Comparison

The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of different aryl halides with phenylboronic acid, illustrating the principles discussed above.

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodoanisolePd(PPh₃)₄ (2 mol%)Na₂CO₃Toluene/H₂O80295
4-BromoanisolePd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Dioxane100492
4-ChloroanisolePd₂(dba)₃ (1 mol%) / XPhos (2 mol%)Cs₂CO₃t-BuOH1001288
Anisole-4-triflatePd(OAc)₂ (2 mol%) / PCy₃ (4 mol%)K₃PO₄THFRT690

Note: These are representative examples, and optimal conditions may vary depending on the specific substrates.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide

Reaction: Coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • 4-bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 4 hours.

  • Cool the reaction to room temperature and quench with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride

Reaction: Coupling of 4-chloroanisole with phenylboronic acid.

Materials:

  • 4-chloroanisole (1.0 mmol, 142.6 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

  • XPhos (0.02 mmol, 9.5 mg)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg)

  • Anhydrous tert-butanol (5 mL)

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using the materials listed above.

  • Add anhydrous tert-butanol via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Conclusion and Future Outlook

The choice of aryl halide is a critical parameter in the design of any Suzuki-Miyaura coupling. While aryl iodides and bromides offer high reactivity and are compatible with a wide range of catalysts, the economic and environmental advantages of using aryl chlorides are undeniable. The development of highly active catalyst systems based on bulky, electron-rich ligands has largely overcome the challenge of C-Cl bond activation, making aryl chlorides viable substrates for a broad scope of transformations. As the field continues to evolve, the focus will likely shift towards developing even more active, stable, and cost-effective catalysts that can operate under greener and more sustainable conditions, further expanding the synthetic utility of this indispensable reaction.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angewandte Chemie International Edition. 2011 , 50 (30), 6722-6737. [Link]

  • Littke, A. F.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. 2000 , 122 (17), 4020–4028. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. 2007 , 129 (11), 3358–3366. [Link]

  • Luo, Y.-R. Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press, 2003 . [Link]

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010 . [Link]

  • Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligands and Factors that Affect the Catalyst's Performance. Journal of the American Chemical Society. 2002 , 124 (7), 1162–1163. [Link]

  • The Suzuki Reaction - Myers Research Group. Harvard University. [Link]

  • Wikipedia contributors. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Chemical Science. 2016 , 7 (1), 18-33. [Link]

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A Comparative Guide to the Synthesis and Validation of Substituted Benzyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzyl bromides are pivotal intermediates in organic synthesis, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and functional materials. Their reactivity, primarily centered at the benzylic carbon, allows for facile nucleophilic substitution, making them indispensable building blocks in the synthetic chemist's toolbox. The judicious selection of a synthetic pathway and its rigorous validation are paramount to ensure the desired product's purity, yield, and ultimately, the success of a multi-step synthesis.

This guide provides an in-depth comparison of the most common synthetic routes to substituted benzyl bromides, offering insights into the mechanistic underpinnings and practical considerations for each. Furthermore, it outlines a systematic approach to the validation of these synthetic pathways, ensuring the unequivocal characterization and quality control of the target molecules.

I. Comparative Analysis of Synthetic Pathways

The two predominant strategies for the synthesis of substituted benzyl bromides are the free-radical bromination of substituted toluenes and the nucleophilic substitution of substituted benzyl alcohols. The choice between these pathways is often dictated by the nature of the substituents on the aromatic ring, the desired scale of the reaction, and the availability of starting materials.

Free-Radical Bromination of Substituted Toluenes: The Wohl-Ziegler Reaction

The Wohl-Ziegler reaction is a cornerstone of synthetic organic chemistry for the selective bromination of allylic and benzylic positions.[1][2][3] This method involves the reaction of a substituted toluene with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions (UV light).[3][4][5]

Mechanism: The reaction proceeds via a free-radical chain mechanism.[6]

  • Initiation: The radical initiator decomposes upon heating or irradiation to generate initial radicals. These radicals then react with NBS to produce a bromine radical (Br•) in low concentration.[4][6]

  • Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of the substituted toluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[7] This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to yield the desired substituted benzyl bromide and a new bromine radical, which continues the chain reaction.[2]

  • Termination: The chain reaction is terminated by the combination of any two radical species.[6]

Wohl_Ziegler_Mechanism

Advantages:

  • High Selectivity: The Wohl-Ziegler reaction is highly selective for the benzylic position due to the stability of the resulting benzylic radical.[7]

  • Mild Conditions: The reaction can often be carried out under relatively mild conditions, avoiding harsh reagents that might be incompatible with sensitive functional groups.[1]

  • Availability of Starting Materials: Substituted toluenes are often readily available and cost-effective starting materials.

Disadvantages:

  • Side Reactions: Over-bromination to form benzal bromides or even benzotribromides can occur, particularly with an excess of NBS or prolonged reaction times. Ring bromination can also be a side reaction if the aromatic ring is activated by electron-donating groups.[8]

  • Safety Concerns: Carbon tetrachloride (CCl₄), a traditional solvent for this reaction, is toxic and environmentally harmful.[9] Safer alternatives like acetonitrile or trifluorotoluene are now more commonly used.[9][10]

  • Initiator Handling: Radical initiators can be thermally sensitive and require careful handling.

Nucleophilic Substitution of Substituted Benzyl Alcohols

This approach involves the conversion of a substituted benzyl alcohol into the corresponding bromide via a nucleophilic substitution reaction. Common reagents for this transformation include hydrobromic acid (HBr) and phosphorus tribromide (PBr₃).[11][12][13]

Mechanism with HBr: The reaction of a benzyl alcohol with HBr typically proceeds through an Sₙ1 or Sₙ2 mechanism, depending on the substitution pattern of the aromatic ring and the reaction conditions. For primary benzyl alcohols, the Sₙ2 pathway is more likely, while for secondary or tertiary benzyl alcohols, or with electron-donating substituents that stabilize a carbocation, the Sₙ1 mechanism becomes more favorable. The reaction is often catalyzed by an acid, such as concentrated sulfuric acid, to facilitate the protonation of the hydroxyl group, converting it into a good leaving group (water).[11][14]

Mechanism with PBr₃: The reaction of a benzyl alcohol with PBr₃ proceeds via an Sₙ2 mechanism.[13] The alcohol oxygen attacks the phosphorus atom of PBr₃, displacing a bromide ion. This forms a good leaving group, which is then displaced by the bromide ion in a backside attack on the benzylic carbon.[13] This method is particularly useful for the synthesis of chiral benzyl bromides from chiral benzyl alcohols as it proceeds with inversion of configuration.[13]

Nucleophilic_Substitution_Pathways

Advantages:

  • High Yields: These reactions often provide high yields of the desired benzyl bromide.[11][15]

  • Clean Reactions: When driven to completion, these reactions can be very clean with minimal side products.[16]

  • Control over Stereochemistry: The use of PBr₃ allows for stereochemical control, proceeding with inversion of configuration.[13]

Disadvantages:

  • Carbocation Rearrangements: In cases where the reaction proceeds via an Sₙ1 mechanism, carbocation rearrangements are a potential side reaction, although less common with benzylic systems.

  • Formation of Dibenzyl Ether: A common side product in the reaction of benzyl alcohols with HBr is the formation of dibenzyl ether through the reaction of the starting alcohol with the product benzyl bromide or the intermediate carbocation.[15]

  • Harsh Conditions: The use of strong acids like concentrated HBr and H₂SO₄ can be corrosive and may not be suitable for substrates with acid-sensitive functional groups.[11][14]

FeatureWohl-Ziegler BrominationNucleophilic Substitution of Benzyl Alcohols
Starting Material Substituted TolueneSubstituted Benzyl Alcohol
Reagents NBS, Radical Initiator (e.g., AIBN) or UV lightHBr/H₂SO₄ or PBr₃
Mechanism Free-Radical Chain ReactionSₙ1 or Sₙ2
Advantages High benzylic selectivity, mild conditions, readily available starting materials.High yields, clean reactions, stereochemical control with PBr₃.
Disadvantages Potential for over-bromination and ring bromination, safety concerns with CCl₄.Potential for dibenzyl ether formation, harsh acidic conditions with HBr.
Best Suited For Substrates with electron-withdrawing or neutral substituents on the ring.Substrates with available benzyl alcohol precursors, and when stereochemical control is required.

II. Validation of Synthesis Pathways

Rigorous validation of the synthetic pathway is crucial to confirm the identity and purity of the synthesized substituted benzyl bromide. A multi-technique approach, combining spectroscopic and chromatographic methods, provides a comprehensive and self-validating system.

Validation_Workflow

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of organic molecules.[17]

  • ¹H NMR: The most characteristic signal for a benzyl bromide is the singlet corresponding to the benzylic protons (Ar-CH₂-Br), which typically appears in the range of 4.4-4.6 ppm. The integration of this signal should correspond to two protons. The signals for the aromatic protons will provide information about the substitution pattern on the ring.

  • ¹³C NMR: The signal for the benzylic carbon (Ar-CH₂-Br) is also diagnostic, typically appearing around 30-35 ppm. The number and chemical shifts of the aromatic carbon signals confirm the substitution pattern.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compound.

  • GC-MS or LC-MS: These hyphenated techniques are excellent for both identifying the product and assessing its purity by separating it from any starting materials or byproducts. The mass spectrum of a benzyl bromide will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups and the absence of others. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, around 600-500 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) is a good indication that the starting benzyl alcohol has been completely consumed.

Spectroscopic Data for a Representative Benzyl Bromide (p-bromobenzyl bromide)
¹H NMR (400 MHz, CDCl₃) δ 7.48 (d, J = 8.4 Hz, 2H), 7.23 (d, J = 8.4 Hz, 2H), 4.45 (s, 2H)
¹³C NMR (100 MHz, CDCl₃) δ 137.0, 131.9, 130.8, 122.0, 32.5
MS (EI) m/z (%): 250/248 (M⁺, 100), 169 (95), 89 (40)
FTIR (KBr, cm⁻¹) 3025, 1590, 1485, 1070, 1010, 805, 540
Chromatographic Validation

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized benzyl bromide and for quantifying any impurities.[18][19][20][21] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. The purity is determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): GC is another excellent method for purity assessment, particularly for volatile and thermally stable benzyl bromides. A non-polar or medium-polarity capillary column is typically used. The purity is determined by the area percentage of the product peak.

III. Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybenzyl Bromide via Wohl-Ziegler Bromination

Materials:

  • 4-Methoxytoluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Acetonitrile (solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxytoluene and acetonitrile.

  • Add NBS and AIBN to the solution.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent to afford pure 4-methoxybenzyl bromide.

Protocol 2: Synthesis of 4-Nitrobenzyl Bromide from 4-Nitrobenzyl Alcohol using PBr₃

Materials:

  • 4-Nitrobenzyl alcohol (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.4 eq)

  • Dichloromethane (DCM) (solvent)

Procedure:

  • Dissolve 4-nitrobenzyl alcohol in DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr₃ dropwise to the cooled solution via the addition funnel.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield pure 4-nitrobenzyl bromide.[22]

Protocol 3: Validation of a Synthesized Benzyl Bromide by HPLC

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Prepare a standard solution of the synthesized benzyl bromide in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Prepare a sample solution of the crude and purified product at a similar concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time of the product and to calculate the purity based on the peak area percentage.

IV. Conclusion

The synthesis of substituted benzyl bromides can be effectively achieved through either free-radical bromination of substituted toluenes or nucleophilic substitution of substituted benzyl alcohols. The choice of method should be guided by a careful consideration of the substrate's electronic and steric properties, as well as practical aspects such as reagent availability and safety. A comprehensive validation strategy, employing a combination of spectroscopic and chromatographic techniques, is essential to ensure the identity, purity, and quality of the final product. This systematic approach to synthesis and validation will empower researchers to confidently utilize these valuable intermediates in their synthetic endeavors.

V. References

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  • Fiveable. Wohl-Ziegler Reaction Definition.

  • Chemistry LibreTexts. 14.2: Radical Allylic Halogenation.

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  • Sciencemadness.org. Quick and partial report on benzyl bromide synthesis.

  • Wikipedia. Wohl–Ziegler bromination.

  • Google Patents. CN102329192A - Benzyl bromide synthesis method.

  • Google Patents. US6133468A - Method for preparing substituted benzyl bromides.

  • University of Calgary. Ch 11 : Halogenation of alkyl benzenes.

  • Chegg.com. Solved Starting with benzyl alcohol, outline a synthesis of.

  • Google Patents. CN102010289A - Method for preparing benzyl bromide.

  • BYJU'S. Mechanism of Free Radical Bromination.

  • Wikipedia. Toluene.

  • ResearchGate. Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'.

  • Chemistry Steps. Benzylic Bromination.

  • Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution.

  • ResearchGate. What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?

  • Oregon State University. Chapter 3 Worked Problem 1.

  • Sciencemadness.org. Prep of p-Nitrobenzyl Bromide & Relatives.

  • YouTube. Reactions at the benzylic position | Aromatic Compounds | Organic chemistry.

  • SIELC Technologies. Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column.

  • ACS Publications. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion.

  • ResearchGate. Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),...

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation.

  • Reddit. Anyone who has experience with PBr3 - reasons for low yield?

  • National Institutes of Health. Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration.

  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination.

  • Master Organic Chemistry. PBr3 and SOCl2.

  • National Institutes of Health. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides.

  • ResearchGate. Synthesis of benzyl bromide 9a and structure of 9b.

  • Taylor & Francis Online. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode.

  • Sciencemadness.org. Improved Synthesis of Benzyl Bromide by Free Radical Bromination.

  • Khan Academy. Reactions at the benzylic position (video).

  • PubChem. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir.

  • PubMed Central. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.

  • Royal Society of Chemistry. Supporting information for.

  • Pearson. Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide.

  • ChemSpider. Formation of benzyl azide from benzyl bromide.

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A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Fluorinated Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Fluorinated phenolic compounds represent a class of molecules with increasing significance across environmental science, toxicology, and pharmaceutical development. Their unique physicochemical properties, imparted by the highly electronegative fluorine atom, make them both valuable in synthesis and a challenge for accurate detection. One of the most significant analytical hurdles is cross-reactivity , a phenomenon where an assay designed to detect a specific target molecule mistakenly identifies structurally similar, non-target compounds.[1][2] This guide provides an in-depth, experience-driven comparison of methodologies for analyzing the cross-reactivity of fluorinated phenolic compounds, with a focus on immunoassay-based techniques. It is designed for researchers, scientists, and drug development professionals who require high-fidelity analytical results and a deep understanding of assay specificity.

The Challenge of Specificity: Why Fluorinated Phenols Cross-React

The core issue of cross-reactivity stems from structural similarity.[3] In immunoassays, antibodies are designed to recognize a specific three-dimensional shape and charge distribution on a target antigen.[4] However, fluorinated phenolic compounds often share a common phenolic backbone, with fluorine atoms substituted at different positions. These subtle structural variations can be insufficient for an antibody to distinguish between the intended target and other related molecules, leading to false-positive results or an overestimation of the target compound's concentration.[5][6]

For instance, an antibody developed against 4-fluorophenol may also bind, albeit with a potentially lower affinity, to 2-fluorophenol or 3-fluorophenol due to their shared core structure. This binding of an antibody to an analyte other than the one it was designed to detect is the essence of cross-reactivity.[1]

Caption: Specific vs. Cross-Reactive Antibody Binding.

Comparative Analysis of Analytical Methods

The choice of analytical method is critical in managing cross-reactivity. While highly specific techniques like chromatography exist, immunoassays offer distinct advantages in terms of speed, cost, and throughput, making them invaluable for screening large numbers of samples.[7]

MethodPrincipleSpecificitySensitivityThroughputCost per Sample
Immunoassay (ELISA) Antigen-antibody recognitionModerate to High (Antibody dependent)High (pg/mL to ng/mL)HighLow
High-Performance Liquid Chromatography (HPLC) Differential partitioning between mobile and stationary phasesHighModerateModerateModerate
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility followed by mass-based detectionVery HighVery HighLow to ModerateHigh
Ion-Selective Electrode (ISE) Potentiometric measurement of fluoride ion activityLow (Measures free fluoride)ModerateHighLow

Causality Behind Method Choice: For initial screening and high-throughput applications where cost and speed are paramount, immunoassays like ELISA are often the preferred method.[7] However, their inherent potential for cross-reactivity necessitates careful validation.[5] Chromatographic methods such as HPLC and GC-MS serve as the gold standard for confirmation due to their superior specificity, which arises from both physical separation and mass-based detection.[8][9]

Designing a Cross-Reactivity Study: A Validated Protocol

To quantify the specificity of an immunoassay for a fluorinated phenolic compound, a competitive Enzyme-Linked Immunosorbent Assay (cELISA) is the most common and effective format. This protocol outlines the steps to determine the percentage of cross-reactivity of various related compounds against a primary target analyte.

Principle of Competitive ELISA

In a cELISA, the sample analyte (unlabeled) competes with a labeled antigen (e.g., an enzyme conjugate) for a limited number of binding sites on a capture antibody coated onto a microplate.[10] A higher concentration of the analyte in the sample results in less labeled antigen binding to the antibody, leading to a weaker signal. The signal is inversely proportional to the concentration of the target analyte.[11]

Competitive_ELISA_Workflow cluster_workflow Experimental Workflow A 1. Coat Plate with Capture Antibody B 2. Block Non-specific Sites A->B C 3. Add Sample/Standard + Enzyme-Conjugated Antigen B->C D 4. Competitive Binding (Incubation) C->D E 5. Wash (Remove Unbound Reagents) D->E F 6. Add Substrate E->F G 7. Develop & Read Signal (e.g., Absorbance) F->G

Sources

A Senior Application Scientist's Guide to Fluorinated Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide on the strategic advantages of incorporating fluorinated building blocks in modern organic synthesis. This document is designed for researchers, medicinal chemists, and drug development professionals who seek to leverage the unique properties of fluorine to optimize molecular design. We will move beyond theoretical concepts to provide objective, data-driven comparisons and actionable experimental protocols, empowering you to make informed decisions in your synthetic endeavors.

The Strategic Imperative for Fluorination

In the landscape of drug discovery and materials science, the deliberate introduction of fluorine into organic molecules has become a cornerstone of rational design.[1] The substitution of a hydrogen atom (van der Waals radius ~1.20 Å) with a fluorine atom (van der Waals radius ~1.47 Å) represents a minimal steric alteration, yet it imparts profound changes to a molecule's electronic and physicochemical profile.[2][3] This is attributable to fluorine's status as the most electronegative element, which creates a strong, highly polarized carbon-fluorine (C-F) bond (~485 kJ/mol for sp³ C-F vs. ~414 kJ/mol for a C-H bond).[4] These fundamental properties are the wellspring of the significant advantages we will explore, from enhancing metabolic stability to modulating biological activity.

This guide will dissect the multifaceted roles of fluorine, offering a comparative analysis against non-fluorinated analogues and providing the practical methodologies required to harness its power in your own research.

Modulating Physicochemical Properties: A Comparative Analysis

The strategic incorporation of fluorine allows for the fine-tuning of several key physicochemical parameters that are critical for a molecule's journey through biological systems. Here, we present a data-centric comparison of how fluorination impacts acidity (pKa), lipophilicity (LogP/LogD), and molecular conformation.

Tuning Acidity and Basicity: The Inductive Effect in Action

Fluorine's powerful electron-withdrawing inductive effect can significantly alter the pKa of nearby acidic or basic functional groups.[4] This modulation is crucial for controlling a drug candidate's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and target engagement.[5]

For carboxylic acids, fluorination dramatically increases acidity (lowers pKa) by stabilizing the resulting carboxylate anion.[6] Conversely, for amines, the electron-withdrawing effect reduces the basicity of the nitrogen atom, lowering the pKa of the corresponding conjugate acid.[7]

Comparative Data: pKa Values of Fluorinated vs. Non-Fluorinated Carboxylic Acids and Amines

CompoundStructurepKaCompoundStructurepKa of Conjugate Acid
Acetic AcidCH₃COOH4.76[6]AnilineC₆H₅NH₂4.6
Fluoroacetic Acid F CH₂COOH2.58 [6]4-Fluoroaniline F -C₆H₄NH₂4.2
Difluoroacetic Acid F₂ CHCOOH1.22 [6]2-(Methylthio)pyridinePy-SCH₃3.69[8]
Trifluoroacetic Acid F₃ CCOOH0.03 [6]2-(Trifluoromethylthio)pyridine Py-SCF₃ 0.97 [8]

As the data clearly indicates, the acidity of carboxylic acids increases substantially with each additional fluorine atom. Similarly, the basicity of amines is attenuated by the presence of fluorine.

The Complex Role of Fluorine in Lipophilicity

Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical parameter for absorption, distribution, metabolism, and excretion (ADME). The effect of fluorination on lipophilicity is nuanced and highly context-dependent.[9] While single fluorine substitutions on aliphatic chains often decrease lipophilicity by introducing a polar C-F bond, fluorination of aromatic rings or the introduction of groups like -CF₃ typically increases it.[10]

Comparative Data: Lipophilicity of Fluorinated vs. Non-Fluorinated Analogues

Parent CompoundLogD₇.₄Fluorinated AnalogueLogD₇.₄ΔLogD₇.₄Source
2-(Methylthio)pyridine1.692-(Trifluoromethylthio)pyridine2.13+0.44[8]
2-(Ethylsulfonyl)pyridine-0.072-(2-Fluoroethylsulfonyl)pyridine-0.21-0.14[8]
Isoquinoline-based PARP Inhibitor>10,000 IC₅₀ (nM)7-Fluoro-isoquinoline analogue>10,000 IC₅₀ (nM)N/A[5]
Anisole (in matched pairs)N/ATrifluoroanisole (in matched pairs)N/A~+1.0[11]

This data illustrates that the impact of fluorination on lipophilicity is not straightforward and must be evaluated empirically for each molecular scaffold.

Conformational Control: The Gauche Effect

Fluorine can exert profound control over molecular conformation through stereoelectronic effects, most notably the gauche effect .[12] This phenomenon describes the tendency of a fluorine atom to prefer a gauche (dihedral angle of ~60°) rather than an anti (~180°) conformation relative to an adjacent electronegative group or substituent.[12][13] This preference is often attributed to stabilizing hyperconjugative interactions (σC–H → σ*C–F).[14] By locking a molecule into a specific, bioactive conformation, the gauche effect can significantly enhance binding affinity and selectivity.[15]

cluster_0 Anti Conformation (Less Stable) cluster_1 Gauche Conformation (More Stable) Anti F-C-C-X A_F F A_C1 C A_F->A_C1 A_C2 C A_C1->A_C2 A_X X A_C2->A_X Gauche F-C-C-X G_F F G_C1 C G_F->G_C1 G_C2 C G_C1->G_C2 G_X X G_C2->G_X:w Note X = Electronegative Group (e.g., O, N, S=O)

Caption: The fluorine gauche effect favors a bent conformation over a linear one.

Enhancing Metabolic Stability: Blocking Metabolic "Soft Spots"

A primary driver for the use of fluorinated building blocks is the enhancement of metabolic stability.[16] The high strength of the C-F bond makes it significantly more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, compared to a C-H bond.[17] By strategically replacing a hydrogen at a metabolically labile position (a "soft spot") with fluorine, chemists can effectively block oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.[16]

CYP450 CYP450 Oxidation Metabolite Hydroxylated Metabolite (R-CH(OH)-Ar) CYP450->Metabolite Excretion Rapid Excretion Metabolite->Excretion Blocked Metabolism Blocked Circulation Longer Circulation (Increased Half-life) Blocked->Circulation Fluorinated Fluorinated Fluorinated->Blocked Strong C-F Bond

Caption: Fluorination blocks metabolic oxidation, increasing drug half-life.

Quantitative Comparison: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Compound PairNon-Fluorinated (t½, min)Fluorinated Analogue (t½, min)Fold Increase in Stability
Ezetimibe Precursor (SCH 48461)Metabolically unstable[2]Ezetimibe (with p-fluorophenyl)Significantly more stable[17]
PARP Inhibitor CoreNot Reported7-Fluoro AnaloguePotentially increased stability[5]
Anisole-containing compoundsVariableTrifluoroanisole-containing compoundsNo appreciable improvement[11]

This table underscores that while fluorination is a powerful strategy for enhancing metabolic stability, its success is highly dependent on the specific molecular context and the position of fluorination.

Improving Binding Affinity and Selectivity

Fluorine can enhance protein-ligand binding affinity through a variety of mechanisms, including favorable electrostatic and dipolar interactions.[18] The polarized C-F bond can interact with backbone amides (C-F···H-N) or carbonyls (C-F···C=O), and fluorinated aromatic rings can engage in favorable quadrupole-quadrupole interactions with aromatic residues in the binding pocket.[18]

Comparative Data: Binding Affinity of Fluorinated vs. Non-Fluorinated Ligands

TargetParent Compound IC₅₀/KᵢFluorinated Analogue IC₅₀/KᵢFold Improvement
PARP21,200 nM[5]7-Fluoro Analogue: 800 nM[5]1.5x
ThrombinVariesFluorinated analoguesUp to 6x[5]

As demonstrated, the introduction of fluorine can lead to modest or significant improvements in binding affinity, providing a valuable tool for lead optimization.

Experimental Protocols: From Synthesis to Evaluation

A core tenet of this guide is to provide actionable, field-proven methodologies. Below are detailed protocols for key synthetic transformations and a critical ADME assay.

Protocol: Nucleophilic Deoxyfluorination of a Secondary Alcohol

This protocol describes the conversion of a secondary alcohol to the corresponding alkyl fluoride using Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®), a thermally stable and widely used nucleophilic fluorinating agent.[1][19]

Start Dissolve Alcohol in Anhydrous DCM Cool Cool to 0 °C (Ice Bath) Start->Cool Add Add Deoxo-Fluor® (dropwise) Cool->Add Warm Warm to RT & Stir (1-16 h) Add->Warm Quench Quench with sat. NaHCO₃ (aq) Warm->Quench Extract Extract with DCM, Dry (Na₂SO₄), Concentrate Quench->Extract Purify Purify via Silica Gel Chromatography Extract->Purify

Caption: Workflow for nucleophilic deoxyfluorination using Deoxo-Fluor®.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary alcohol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Deoxo-Fluor® (1.5 - 2.0 eq) dropwise to the stirred solution over 5-10 minutes. Caution: Deoxo-Fluor® is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup (Quenching): Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired alkyl fluoride.

Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes

This assay is a cornerstone of in vitro ADME studies, providing key data on a compound's intrinsic clearance.[16][20]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Create a working solution by diluting the stock to 100 µM in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).[21]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer as per the manufacturer's instructions.[22]

    • Microsomal Suspension: Thaw pooled human liver microsomes (HLM) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL protein) with cold phosphate buffer.[23]

  • Incubation Setup (96-well plate format):

    • To each well, add the test compound working solution.

    • Add the liver microsome suspension to each well.

    • Include positive control compounds (e.g., terfenadine, verapamil) and negative controls (incubation without NADPH).[21]

  • Initiation of Reaction:

    • Pre-incubate the plate at 37 °C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).[21][23]

  • Sample Processing:

    • Seal the plate and vortex vigorously to precipitate the microsomal proteins.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4 °C) to pellet the precipitated protein.

  • Analysis:

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[16]

Conclusion and Future Perspectives

The strategic use of fluorinated building blocks is an undeniably powerful approach in modern synthesis, offering a versatile toolkit to address common challenges in drug discovery and materials science.[2][17] From modulating pKa and conformation to blocking metabolic soft spots and enhancing binding affinity, the "fluorine effect" provides a rational basis for molecular optimization.

As this guide has demonstrated through comparative data and detailed protocols, the benefits of fluorination are not merely theoretical but are quantifiable and experimentally accessible. However, the effects are highly context-dependent, necessitating careful empirical evaluation. The future of this field will undoubtedly be shaped by the continued development of novel fluorination methodologies and an ever-deepening understanding of the subtle interplay between fluorine and biological systems.[24]

References
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A Researcher's Guide to Navigating the Landscape of Purity Assessment for Synthesized Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative exploration of the principal analytical techniques employed for the purity assessment of synthesized organic compounds. Moving beyond a mere recitation of protocols, we will delve into the fundamental principles that govern each method, the causal logic behind experimental design, and a critical evaluation of their respective strengths and limitations, supported by experimental data. Our aim is to empower you with the expertise to not only execute these techniques with precision but also to make informed decisions about the most appropriate analytical strategy for your specific compound and research objectives.

The Orthogonal Approach: A Pillar of Trustworthy Purity Assessment

A core tenet in the validation of a compound's purity is the application of orthogonal analytical techniques .[1][2] This strategy involves the use of multiple, distinct methods that rely on different separation and detection principles to analyze a sample.[1] The rationale is that a single technique may have inherent biases or limitations, potentially failing to detect certain impurities. By employing orthogonal methods, we create a more robust and comprehensive purity profile, significantly increasing our confidence in the analytical results.[2] For instance, a chromatographic method that separates based on polarity can be complemented by a spectroscopic technique that provides structural information or a thermal method that assesses the impact of impurities on a compound's melting behavior.

Chromatographic Techniques: The Workhorses of Purity Analysis

Chromatography is a powerful and versatile family of techniques that separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[3] It is often the first line of defense in purity assessment, offering high-resolution separation of the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most widely used technique for purity determination in the pharmaceutical and chemical industries, particularly for non-volatile and thermally labile compounds.[4]

Core Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[5] The separation is driven by the analyte's polarity, and by modifying the stationary phase (e.g., C18 for reversed-phase) and the mobile phase composition, a high degree of selectivity can be achieved.[4]

Experimental Protocol: A General Reversed-Phase HPLC Method

  • Mobile Phase Preparation: Prepare the mobile phase, for instance, a gradient of HPLC-grade water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). Filter and degas the mobile phases to prevent pump and column issues.[3]

  • Standard and Sample Preparation: Accurately weigh and dissolve a reference standard and the synthesized compound in a suitable diluent to a known concentration (e.g., 1 mg/mL).[5]

  • Instrumentation Setup:

    • Install a suitable column (e.g., C18, 4.6 x 150 mm, 5 µm).

    • Set the column oven temperature (e.g., 30 °C).

    • Program the pump with a specific gradient elution profile.

    • Set the UV detector to a wavelength where the analyte has maximum absorbance.

    • Equilibrate the system by running the mobile phase through the column until a stable baseline is achieved.[6]

  • Injection and Data Acquisition: Inject a defined volume of the sample and standard solutions. Record the chromatogram, which is a plot of detector response versus time.[5]

  • Data Analysis: Integrate the peak areas of the main compound and any impurities. Purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components.

Causality in HPLC Method Development: The choice of a C18 column in reversed-phase HPLC is based on its hydrophobicity, which effectively retains and separates a wide range of organic molecules based on their polarity. The use of a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is crucial for separating compounds with a wide range of polarities in a single run. The addition of formic acid to the mobile phase helps to protonate acidic analytes and suppress silanol interactions with the stationary phase, leading to sharper, more symmetrical peaks.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation System_Setup HPLC System Setup Mobile_Phase->System_Setup Sample_Prep Sample & Standard Preparation Injection Injection Sample_Prep->Injection System_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Data_Analysis Peak Integration & Purity Calculation Data_Acquisition->Data_Analysis

Gas Chromatography (GC)

GC is the method of choice for the purity analysis of volatile and thermally stable organic compounds.[7]

Core Principle: In GC, a gaseous mobile phase (carrier gas) carries the vaporized sample through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase.[8]

Experimental Protocol: A General GC Method

  • Sample Preparation: Dissolve the synthesized compound in a volatile solvent (e.g., acetone or dichloromethane) to an appropriate concentration.[9]

  • Instrumentation Setup:

    • Install a suitable capillary column (e.g., a non-polar polydimethylsiloxane column).

    • Set the injector and detector temperatures.

    • Program the oven with a temperature gradient.

    • Set the carrier gas (e.g., helium or nitrogen) flow rate.

  • Injection and Data Acquisition: Inject a small volume of the sample into the heated injector port. The sample is vaporized and carried onto the column by the carrier gas. A detector, such as a Flame Ionization Detector (FID), records the elution of the separated components.

  • Data Analysis: Similar to HPLC, the peak areas are integrated, and the purity is calculated based on the relative area of the main peak.

Causality in GC Method Development: The selection of a non-polar column is suitable for separating compounds primarily based on their boiling points. A temperature gradient is employed to ensure that both low-boiling and high-boiling impurities can be eluted and separated within a reasonable time. The FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon, making it suitable for quantitative purity analysis.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation Injection Injection & Vaporization Sample_Prep->Injection System_Setup GC System Setup System_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Data_Analysis Peak Integration & Purity Calculation Data_Acquisition->Data_Analysis

Spectroscopic Techniques: Unveiling Molecular Identity and Purity

Spectroscopic methods provide information about the molecular structure and can be powerful tools for both confirming the identity of the synthesized compound and assessing its purity.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide a direct and highly accurate measure of purity without the need for a reference standard of the analyte itself.[10][11]

Core Principle: The area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[11] By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined.[10]

Experimental Protocol: A General ¹H-qNMR Method

  • Sample Preparation:

    • Accurately weigh the synthesized compound and a certified internal standard (e.g., maleic anhydride) into an NMR tube.[12]

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate integration, such as a sufficient relaxation delay.

  • Data Processing:

    • Process the spectrum with phasing and baseline correction.

    • Integrate the well-resolved, characteristic signals of both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Causality in qNMR Experimental Design: The choice of an internal standard is critical; it must be stable, of high purity, and have signals that do not overlap with the analyte's signals. A sufficient relaxation delay is essential to allow all protons to fully relax between pulses, ensuring that the signal intensities are directly proportional to the number of nuclei.

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Accurate Weighing of Sample & Standard Dissolution Dissolution in Deuterated Solvent Sample_Prep->Dissolution NMR_Acquisition ¹H NMR Spectrum Acquisition Dissolution->NMR_Acquisition Spectrum_Processing Spectrum Processing (Phasing, Baseline) NMR_Acquisition->Spectrum_Processing Integration Signal Integration Spectrum_Processing->Integration Calculation Purity Calculation Integration->Calculation

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[13] While not inherently a quantitative purity method on its own, it is invaluable for confirming the molecular weight of the synthesized compound and identifying impurities, especially when coupled with a chromatographic separation technique (e.g., LC-MS or GC-MS).[14]

Core Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio by a mass analyzer. The detector then records the abundance of each ion.[13]

Experimental Workflow: General LC-MS for Impurity Identification

  • LC Separation: The sample is first separated using an HPLC system as described previously.

  • Ionization: As the components elute from the HPLC column, they are introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z.

  • Detection: The detector records the intensity of each ion, generating a mass spectrum.

  • Data Analysis: The mass spectrum of the main peak confirms the molecular weight of the target compound. The mass spectra of the impurity peaks can be used to deduce their molecular formulas and structures, often aided by fragmentation analysis (MS/MS).[15]

Causality in LC-MS Method Selection: ESI is a soft ionization technique suitable for a wide range of organic molecules, minimizing fragmentation and preserving the molecular ion, which is crucial for molecular weight determination. Coupling LC with MS provides a powerful two-dimensional analysis, where chromatographic separation reduces the complexity of the mixture entering the mass spectrometer, allowing for clearer mass spectra of individual components.[15]

MS_Workflow cluster_separation Separation cluster_ms Mass Spectrometry cluster_data Data Processing LC_Separation LC Separation Ionization Ionization (e.g., ESI) LC_Separation->Ionization Mass_Analysis Mass Analysis (m/z) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition (Mass Spectrum) Detection->Data_Acquisition Data_Analysis Impurity Identification Data_Acquisition->Data_Analysis

Thermal Analysis: A Unique Perspective on Purity

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) is a particularly useful thermal method for assessing the purity of crystalline organic compounds.

Differential Scanning Calorimetry (DSC)

Core Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Impurities in a crystalline solid depress and broaden its melting point. The shape of the melting endotherm can be used to calculate the mole percent of impurities using the van't Hoff equation.[16]

Experimental Protocol: A General DSC Purity Method

  • Sample Preparation: Accurately weigh a small amount of the crystalline sample (typically 1-3 mg) into a DSC pan and hermetically seal it.[17]

  • Instrumentation Setup:

    • Place the sample and a reference pan (usually empty) into the DSC cell.

    • Program the instrument with a slow, linear heating rate (e.g., 1-2 °C/min) through the melting range of the compound.

  • Data Acquisition: The instrument records the heat flow as a function of temperature, generating a melting endotherm.

  • Data Analysis: The purity is calculated from the shape of the melting peak using specialized software that applies the van't Hoff equation.[16]

Causality in DSC Experimental Design: A slow heating rate is crucial to maintain thermal equilibrium during the melting process, which is a prerequisite for the accurate application of the van't Hoff equation. Hermetically sealed pans are used to prevent the loss of volatile components during heating, which would affect the accuracy of the measurement. This technique is only applicable to crystalline solids that do not decompose upon melting.[18]

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Weighing & Encapsulation Heating Controlled Heating Sample_Prep->Heating Measurement Heat Flow Measurement Heating->Measurement Data_Acquisition Data Acquisition (Melting Endotherm) Measurement->Data_Acquisition Data_Analysis Purity Calculation (van't Hoff Equation) Data_Acquisition->Data_Analysis

Comparative Analysis of Purity Assessment Techniques

The selection of the most appropriate analytical technique(s) for purity assessment depends on a multitude of factors, including the physicochemical properties of the compound, the nature of potential impurities, and the intended purpose of the analysis. The following table provides a comparative summary of the key performance characteristics of the discussed techniques.

FeatureHPLCGCqNMRDSCMS (as a standalone detector)
Principle Chromatographic separation based on polarityChromatographic separation based on volatility/boiling pointNuclear magnetic resonanceThermal analysis of melting behaviorMass-to-charge ratio of ions
Applicability Non-volatile, thermally labile compoundsVolatile, thermally stable compoundsSoluble compounds with NMR-active nucleiCrystalline, thermally stable compoundsWide range of compounds
Quantitative Accuracy High (with reference standard)High (with reference standard)Very High (primary method)High (for eutectic systems)Semi-quantitative (with internal standard)
Precision HighHighVery HighGoodGood
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)Moderate (mg)Very High (pg to fg)
Impurity Identification Limited (retention time)Limited (retention time)Good (structural information)Limited (total mole %)Excellent (molecular weight and structure)
Throughput ModerateHighModerateLowHigh (when coupled with chromatography)
Strengths Versatile, robust, widely applicableHigh resolution for volatile compoundsAbsolute quantitation, structural informationNo reference standard needed for purityHigh sensitivity, definitive identification
Limitations Requires reference standards for quantitationLimited to volatile/thermally stable compoundsLower sensitivity, requires pure internal standardOnly for crystalline compounds, can be affected by polymorphismNot inherently quantitative for purity

Validation of Analytical Methods: Ensuring Trustworthiness

The trustworthiness of any purity assessment is underpinned by the rigorous validation of the analytical method. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures.[2][19] Key validation characteristics that must be evaluated include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Similarly, the United States Pharmacopeia (USP) General Chapter <621> provides detailed guidance on chromatography, including system suitability requirements that must be met before sample analysis to ensure the performance of the chromatographic system.[1]

Conclusion: A Strategic Approach to Purity Assessment

The assessment of purity for synthesized organic compounds is a multifaceted endeavor that requires a deep understanding of various analytical techniques and a commitment to rigorous method validation. There is no single "best" method; rather, the optimal approach involves a strategic combination of orthogonal techniques tailored to the specific properties of the compound and the research question at hand.

Chromatographic methods like HPLC and GC excel at separating complex mixtures and are the workhorses for routine purity analysis. Spectroscopic techniques, particularly qNMR and MS, provide invaluable information on molecular structure and can offer absolute quantitation and definitive impurity identification. Thermal analysis by DSC offers a unique and powerful way to assess the purity of crystalline solids.

By embracing an orthogonal approach, adhering to the principles of method validation outlined by regulatory bodies like the ICH and USP, and understanding the causality behind experimental choices, researchers can ensure the integrity of their synthesized compounds. This, in turn, paves the way for the generation of high-quality, reliable data that is essential for advancing scientific knowledge and developing safe and effective new medicines.

References

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  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. USP. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). USP. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. ACS Publications. Retrieved from [Link]

  • J-Stage. (n.d.). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage. Retrieved from [Link]

  • PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2025). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. Retrieved from [Link]

  • PubMed. (2020). Collaborative Study to Validate Purity Determination by 1 H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. National Library of Medicine. Retrieved from [Link]

  • Waters Corporation. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters Corporation. Retrieved from [Link]

  • ResearchGate. (2025). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology | Request PDF. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol | Request PDF. ResearchGate. Retrieved from [Link]

  • LCGC International. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC International. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopic and Chromatographic Techniques | Environmental Chemistry I Class Notes. Fiveable. Retrieved from [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. Retrieved from [Link]

  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. Retrieved from [Link]

  • Chromedia. (n.d.). How to select a technique. Chromedia. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. NETZSCH. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Purity Determination by DSC. Creative Biolabs. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

  • ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Retrieved from [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Retrieved from [Link]

  • Separation Science. (2025). Evaluating Chromatographic Methods: Scoring Criteria and Considerations. Separation Science. Retrieved from [Link]

  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Retrieved from [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • LCGC International. (n.d.). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC International. Retrieved from [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. CS@Purdue. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • Algor Cards. (n.d.). Analytical Techniques for Organic Compounds. Algor Cards. Retrieved from [Link]

  • Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. Retrieved from [Link]

  • ResearchGate. (2025). Purity Assessment of Organic Reference Materials with a Mass Balance Method: A Case Study of Endosulfan-II. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Retrieved from [Link]

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  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. | Download Table. ResearchGate. Retrieved from [Link]

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The Halogen Dance: A Comparative Guide to the Reaction Rates of Iodo- and Bromo-Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate choreography of organic synthesis, the choice of reactants is a critical determinant of a reaction's success, efficiency, and scalability. Among the most fundamental choices for constructing complex molecular architectures is the selection of the aryl halide precursor. This guide provides an in-depth, objective comparison of the reactivity of iodo- and bromo-aromatics, two of the most common workhorses in synthetic chemistry. By delving into the mechanistic underpinnings and providing supporting experimental data, we aim to equip researchers with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

The Decisive Step: Understanding the Carbon-Halogen Bond

The fundamental difference in reactivity between iodo- and bromo-aromatics lies in the inherent properties of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond.[1] This is reflected in their bond dissociation energies (BDEs), with the C-I bond requiring less energy to cleave.

BondBond Dissociation Energy (kJ/mol)
C-Br (in Benzene)~336
C-I (in Benzene)~285

This data is compiled from various sources and represents approximate values.[2][3][4]

This seemingly subtle difference has profound implications for a vast array of chemical transformations, most notably in the realm of palladium-catalyzed cross-coupling reactions where the cleavage of the C-X bond is often the rate-determining step.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for aryl halides in these transformations is I > Br > Cl , a direct consequence of the C-X bond strength.[1][5][6]

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling, a versatile method for creating biaryl structures, typically proceeds faster with iodo-aromatics. The weaker C-I bond facilitates a more rapid oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle.[7]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura A Pd(0)L2 B Ar-Pd(II)(X)L2 A->B Oxidative Addition (Ar-X) Rate: I > Br C Ar-Pd(II)(R)L2 B->C Transmetalation (R-B(OR)2) C->A Reductive Elimination D Ar-R C->D

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

However, it is crucial to recognize that the oxidative addition is not always the sole determinant of the overall reaction rate. In some instances, particularly with electron-rich aryl iodides or when using certain ligand systems, the transmetalation step can become rate-limiting.[8] Furthermore, at lower temperatures (around 50°C), Suzuki couplings with aryl iodides using traditional Pd/PPh₃ catalyst systems have been observed to be surprisingly less efficient than their bromo-aromatic counterparts.[9]

Comparative Data: Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst SystemConditionsTime (h)Yield (%)
4-IodotoluenePhenylboronic acidPd(PPh₃)₄, Na₂CO₃n-PrOH/H₂O, 80°C0.25>95
4-BromotoluenePhenylboronic acidPd(PPh₃)₄, Na₂CO₃n-PrOH/H₂O, 80°C0.25~90
4-IodotoluenePhenylboronic acidPd(PPh₃)₄, Na₂CO₃n-PrOH/H₂O, 60°C4~20
4-BromotoluenePhenylboronic acidPd(PPh₃)₄, Na₂CO₃n-PrOH/H₂O, 60°C4~80

Data adapted from Organometallics 2018, 37, 15, 2552–2559.[9]

The Heck Reaction: Olefin Arylation

In the Heck reaction, which couples aryl halides with alkenes, the higher reactivity of iodo-aromatics is also well-established.[10][11] The facile oxidative addition of the C-I bond to the palladium catalyst generally leads to faster reaction rates and allows for milder reaction conditions compared to bromo-aromatics.

Comparative Data: Heck Reaction

Aryl HalideAlkeneCatalyst SystemConditionsYield (%)
Iodobenzenen-Butyl acrylatePd(OAc)₂/K₃PO₄Ligand-free, solvent-free, microwave99
Bromobenzenen-Butyl acrylatePd(OAc)₂/K₃PO₄Ligand-free, solvent-free, microwave96

Representative data compiled from various sources.[12]

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination, a powerful tool for the synthesis of arylamines, also benefits from the enhanced reactivity of iodo-aromatics.[13][14][15] While significant advancements in ligand design have enabled the efficient coupling of less reactive aryl bromides and even chlorides, aryl iodides often require less forcing conditions and can provide higher yields in shorter reaction times.

Comparative Data: Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemConditionsTime (h)Yield (%)
4-IodobenzamideMorpholinePd₂(dba)₃, XPhos, NaOtBuToluene, 100°C295
4-BromobenzamideMorpholinePd₂(dba)₃, XPhos, NaOtBuToluene, 110°C1288

Data is representative and compiled from various sources.[16]

Nucleophilic Aromatic Substitution (SNAr): A Reversal of Reactivity

In stark contrast to palladium-catalyzed cross-coupling reactions, the reactivity trend for halogens in nucleophilic aromatic substitution (SNAr) is the reverse: F > Cl > Br > I .[16][17] This is a direct consequence of the reaction mechanism.

The rate-determining step in an SNAr reaction is the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[17] The more electronegative the halogen, the more it withdraws electron density from the ring, making the carbon atom attached to it more electrophilic and thus more susceptible to nucleophilic attack. The highly electronegative fluorine atom is particularly effective at stabilizing the negative charge of the Meisenheimer complex through its strong inductive effect. The C-X bond is broken in a subsequent, faster step.

SNAr Reaction Mechanism

SNAr A Ar-X (X=F, Cl, Br, I) B Meisenheimer Complex [Ar(X)(Nu)]- A->B Nucleophilic Attack (Nu-) Rate-Determining Step Rate: F > Cl > Br > I C Ar-Nu B->C Elimination of X-

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Relative Reaction Rates in SNAr

For the reaction of 2,4-dinitrohalobenzene with piperidine, the relative rates are approximately:

  • Ar-F: 3300

  • Ar-Cl: 4.5

  • Ar-Br: 2.4

  • Ar-I: 1.0

This dramatic difference highlights the dominance of the nucleophilic addition step in determining the overall reaction rate.[16]

Experimental Protocols

The following are generalized protocols for conducting comparative rate studies. Researchers should adapt these procedures based on their specific substrates and analytical capabilities.

Protocol 1: Comparative Kinetic Analysis of Suzuki-Miyaura Coupling by NMR Spectroscopy

This protocol allows for the in-situ monitoring of the reaction progress, providing quantitative data on the consumption of starting materials and the formation of the product.

Materials:

  • Iodo-aromatic substrate

  • Bromo-aromatic substrate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., Dioxane-d₈)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

Procedure:

  • In a glovebox, prepare two separate NMR tubes. To each tube, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (2-5 mol%), base (2.0 equiv), and internal standard (0.5 equiv).

  • Add the degassed deuterated solvent to each NMR tube to a final volume of ~0.6 mL.

  • Cap the NMR tubes and remove them from the glovebox.

  • Acquire an initial ¹H NMR spectrum (t=0) for each reaction mixture.

  • Place the NMR tubes in a pre-heated oil bath or a temperature-controlled NMR probe.

  • Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for the first 2 hours, then every hour).

  • Integrate the signals corresponding to the starting aryl halide, the product, and the internal standard.

  • Plot the concentration of the starting material and product versus time to determine the reaction rates.

Experimental Workflow for Comparative Kinetic Analysis

Kinetic_Workflow cluster_prep Reaction Preparation cluster_analysis Data Acquisition and Analysis Prep1 Prepare two NMR tubes (one for Ar-I, one for Ar-Br) Prep2 Add reactants, catalyst, base, and internal standard Prep1->Prep2 Prep3 Add deuterated solvent Prep2->Prep3 Acq1 Acquire initial NMR spectrum (t=0) Prep3->Acq1 Acq2 Heat reaction and acquire spectra at timed intervals Acq1->Acq2 Ana1 Integrate signals Acq2->Ana1 Ana2 Plot concentration vs. time Ana1->Ana2

Caption: Workflow for comparative kinetic analysis using NMR spectroscopy.

Protocol 2: Determining Relative Reactivity in SNAr by Competition Experiment

This protocol provides a straightforward method to qualitatively or semi-quantitatively compare the reactivity of iodo- and bromo-aromatics in an SNAr reaction.

Materials:

  • Iodo-aromatic substrate (with electron-withdrawing groups)

  • Bromo-aromatic substrate (with the same substitution pattern)

  • Nucleophile (e.g., a secondary amine like piperidine)

  • Solvent (e.g., DMSO)

  • GC-MS or LC-MS for analysis

Procedure:

  • In a reaction vial, combine the iodo-aromatic (1.0 equiv), the bromo-aromatic (1.0 equiv), and the nucleophile (1.0 equiv) in the solvent.

  • Stir the reaction mixture at a constant temperature (e.g., room temperature or slightly elevated).

  • Take aliquots of the reaction mixture at various time points (e.g., 1h, 4h, 12h, 24h).

  • Quench the reaction in the aliquot by diluting with a suitable solvent and washing with water.

  • Analyze the quenched aliquots by GC-MS or LC-MS to determine the ratio of the two substitution products.

  • A higher ratio of the product from the iodo-aromatic indicates its higher reactivity, and vice-versa. For a more quantitative comparison, product formation can be calibrated against a standard.

Conclusion: Making the Right Choice for Your Synthesis

The choice between an iodo- or bromo-aromatic is not merely a matter of atomic weight; it is a strategic decision that can significantly impact the efficiency, cost, and overall success of a synthetic campaign.

For palladium-catalyzed cross-coupling reactions, iodo-aromatics are generally the more reactive partners , often leading to faster reactions, higher yields, and milder conditions. This makes them particularly advantageous in complex, multi-step syntheses where maximizing yield at each step is paramount. However, the higher cost and potentially lower stability of some iodo-aromatics are important considerations. Bromo-aromatics, while less reactive, are often more cost-effective and readily available, making them a practical choice for large-scale synthesis, especially with the advent of highly active modern catalyst systems.

Conversely, for nucleophilic aromatic substitution reactions, the script is flipped. The higher electronegativity of bromine (and even more so, chlorine and fluorine) renders the aromatic ring more susceptible to nucleophilic attack, making bromo-aromatics more reactive than their iodo- counterparts.

Ultimately, the optimal choice of halogen will depend on the specific reaction, the desired outcome, and practical considerations such as cost and availability. By understanding the fundamental principles that govern their reactivity, researchers can navigate this "halogen dance" with precision and design more efficient and robust synthetic routes.

References

  • Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes prepared in situ from Pd(dba)2 and phosphines. Coordination Chemistry Reviews, 178-180, 511-528. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Heck Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Thananatthanachon, T., & Lecklider, J. (2018). Monitoring the Suzuki Cross-Coupling Reaction by 19F NMR Spectroscopy: A Discovery-Oriented Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 95(7), 1209-1213. [Link]

  • Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the SRN1 Mechanism. ACS Monograph Series. [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics, 37(15), 2552–2559. [Link]

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Safety Operating Guide

Navigating the Synthesis of 3-Fluoro-4-iodobenzyl Bromide: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of pharmaceutical innovation, the synthesis of novel compounds is a daily pursuit. Yet, with great discovery comes the great responsibility of ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for handling 3-Fluoro-4-iodobenzyl bromide, a reactive intermediate crucial in the development of new therapeutic agents.

As Senior Application Scientists, we understand that true laboratory excellence is a fusion of cutting-edge research and uncompromising safety. This document moves beyond a simple checklist, offering a deep dive into the causality behind our recommended procedures. Our aim is to empower you, our fellow researchers, with the knowledge to not only protect yourselves but also to ensure the integrity of your groundbreaking work.

The Inherent Risks of this compound: A Triple Threat

This compound is a multi-halogenated aromatic compound, a class of molecules known for their utility in organic synthesis, particularly in metal-catalyzed cross-coupling reactions.[1][2] However, the very features that make it a valuable building block also contribute to its hazardous nature. The presence of a benzyl bromide moiety confers lachrymatory (tear-inducing) properties and makes the compound a potent irritant.[3][4]

The primary hazards associated with this compound and similar benzyl bromides include:

  • Severe Skin and Eye Damage: Direct contact can cause severe burns to the skin and eyes, with the potential for irreversible eye damage.[5][6][7]

  • Respiratory Irritation: Inhalation of vapors or mists can irritate the respiratory system, leading to coughing, choking, and in severe cases, chemical pneumonitis and pulmonary edema.[5][8][9]

  • Toxicity: While specific toxicity data for this compound is limited, benzyl bromide itself is toxic by inhalation and skin absorption.[3] Ingestion can also be harmful, causing burns to the mouth, throat, and stomach.[9][10]

Your First Line of Defense: Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles and a face shield are mandatory. [8][11] Goggles provide a seal around the eyes to protect against splashes and vapors. The face shield offers a secondary layer of protection for the entire face from splashes.
Hand Protection Wear appropriate protective gloves. [8][11][12][13] While specific breakthrough times for this compound are not readily available, gloves made of materials like Viton or laminate (Silver Shield/4H) are generally recommended for halogenated organic compounds. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[13]
Body Protection A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or suit should be worn over the lab coat.[8][11]
Respiratory Protection Work should be conducted in a certified chemical fume hood. [7][11][14] If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11][13][14]

Standard Operating Procedure: From Receipt to Reaction

Adherence to a strict, step-by-step protocol is paramount for minimizing exposure and ensuring a safe working environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, well-ventilated area away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[7][14]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Preparation and Handling:

  • All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[7][11][14]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[14]

  • Before use, allow the container to reach room temperature to prevent moisture condensation, as the compound can react with water.[10][12][13]

  • Ground and bond containers when transferring material to prevent static discharge.[11]

  • Use compatible tools and equipment made of corrosion-resistant materials.[11]

3. During the Reaction:

  • Maintain a clean and organized workspace.

  • Keep the reaction vessel clearly labeled.

  • Continuously monitor the reaction for any unexpected changes.

Emergency Protocols: Spill and Exposure Response

In the event of an accidental release or exposure, immediate and correct action is crucial.

Spill Response Workflow

SpillResponse cluster_ImmediateActions Immediate Actions cluster_SpillControl Spill Control cluster_Decontamination Decontamination Evacuate Evacuate non-essential personnel Alert Alert nearby colleagues and lab supervisor Ventilate Ensure adequate ventilation (fume hood sash down) PPE Don appropriate PPE (respirator if necessary) Ventilate->PPE Contain Contain the spill with inert absorbent material (e.g., vermiculite, sand, or soda ash) PPE->Contain Collect Carefully collect the absorbed material into a labeled, sealed container for hazardous waste Contain->Collect Clean Clean the spill area with a suitable solvent (e.g., soap and water), followed by water rinses Collect->Clean Dispose_Materials Dispose of all contaminated cleaning materials as hazardous waste Clean->Dispose_Materials

Caption: Workflow for responding to a this compound spill.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][10][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[6][16] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6][10][13] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal: A Responsible Conclusion

Proper disposal of this compound and any contaminated materials is a critical final step to ensure the safety of all laboratory personnel and the environment.

1. Waste Segregation:

  • All materials contaminated with this compound, including excess reagent, contaminated absorbent materials, gloves, and disposable labware, must be collected in a designated, labeled, and sealed hazardous waste container.

2. Disposal Procedure:

  • The collected hazardous waste must be disposed of through a licensed chemical destruction plant or an approved waste disposal facility.[6]

  • Do not discharge the chemical or contaminated materials into sewer systems or the environment.[6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

3. Decontamination of Glassware:

  • Reusable glassware should be decontaminated under a fume hood.

  • Rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the chemical. Collect this solvent rinse as hazardous waste.

  • Wash the glassware with soap and water, followed by thorough rinsing with deionized water.

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research, turning the potential of this compound into progress for the future of medicine.

References

  • New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY.
  • CAMEO Chemicals. (n.d.). BENZYL BROMIDE.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2013). Benzyl-Bromide - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). This compound.
  • Synquest Labs. (n.d.). This compound.
  • ChemicalBook. (2025). 3-Fluoro-4-bromobenzyl bromide - Safety Data Sheet.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ChemicalBook. (2025). 3-Fluoro-4-bromobenzyl bromide - Safety Data Sheet.
  • T3DB. (2009). Benzyl bromide (T3D1776).
  • Santa Cruz Biotechnology. (n.d.). Benzyl bromide.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Benchchem. (n.d.). 3-Fluoro-2-iodobenzyl bromide | 1261675-04-0.
  • PubChem. (n.d.). Benzyl Bromide | C7H7Br | CID 7498.
  • Apollo Scientific. (n.d.). 4-Iodobenzyl bromide.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Benzyl bromide.
  • AK Scientific, Inc. (n.d.). 3,4-Difluorobenzyl bromide.
  • Allfluoro pharmaceutical co .ltd. (n.d.). This compound,1022931-83-4.
  • PubChemLite. (n.d.). This compound (C7H5BrFI).
  • Ossila. (n.d.). 4-Bromo-3-fluoroiodobenzene | CAS 136434-77-0.
  • University of Auckland. (2024). Disposal and Decontamination of Ethidium Bromide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.